molecular formula C7H7BrN2O2 B033979 2-Bromo-6-methyl-4-nitroaniline CAS No. 102170-56-9

2-Bromo-6-methyl-4-nitroaniline

Cat. No.: B033979
CAS No.: 102170-56-9
M. Wt: 231.05 g/mol
InChI Key: DCNWQCOXGLGSRC-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitroaniline is a versatile and high-value synthetic intermediate, primarily employed in organic synthesis and medicinal chemistry research. This multifunctional aniline derivative features three distinct substituents—bromo, methyl, and nitro groups—which create a sterically and electronically unique scaffold for constructing complex molecular architectures. Its primary research value lies in its role as a key precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles and related nitrogen-containing systems, which are core structures in many pharmaceutical agents and functional materials. The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments. Simultaneously, the electron-withdrawing nitro group and the ortho-directing methyl group facilitate further electrophilic aromatic substitution or reduction to the corresponding aniline, expanding its utility. Researchers utilize this compound in developing potential kinase inhibitors, agrochemicals, and as a building block for organic light-emitting diodes (OLEDs) and dyes. The strategic placement of its substituents makes it an ideal candidate for structure-activity relationship (SAR) studies and for exploring novel reaction pathways in method development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNWQCOXGLGSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303612
Record name 2-bromo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-56-9
Record name 2-bromo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-6-methyl-4-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline

Introduction

This compound is a highly functionalized aromatic amine that serves as a versatile and valuable intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique substitution pattern—featuring bromo, methyl, nitro, and amino groups—provides a sterically and electronically distinct scaffold for constructing complex molecular architectures.[1] The strategic placement of these functional groups offers multiple reaction sites, making it an ideal precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles, which are core structures in many pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Identifiers

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and synthesis.

Nomenclature and Structural Identifiers
  • IUPAC Name : 2-bromo-4-methyl-6-nitroaniline[4]

  • CAS Number : 827-24-7[4][5]

  • Molecular Formula : C₇H₇BrN₂O₂[4][5]

  • Molecular Weight : 231.05 g/mol [4][5]

  • Canonical SMILES : CC1=CC(=C(C(=C1)Br)N)[O-][4]

  • InChI : InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3[4][5]

  • InChIKey : VFPKZASVVCBVMG-UHFFFAOYSA-N[4][5]

Physical and Chemical Data

The physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

PropertyValueSource(s)
Appearance Light brown to orange solid[5]
Melting Point 64-66 °C[5]
Boiling Point (Predicted) 329.1 ± 37.0 °C[5]
Density (Predicted) 1.698 ± 0.06 g/cm³[5]
pKa (Predicted) -1.74 ± 0.25[5]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[5]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, leveraging the directing effects of the substituents on the aniline ring.

Experimental Protocol: Synthesis from 4-Methyl-2-nitroaniline

This protocol describes a common and high-yielding method for the synthesis of this compound via the bromination of 4-Methyl-2-nitroaniline.[5] The amino group is a strong activating ortho-, para- director, while the nitro group is a deactivating meta- director. The bromination occurs ortho to the activating amino group.

Materials:

  • 4-Methyl-2-nitroaniline (131.2 g, 862 mmol)

  • Glacial Acetic Acid (1.25 L)

  • Bromine (54 mL, 1.05 mol)

  • Water

Step-by-Step Procedure:

  • Suspend 4-Methyl-2-nitroaniline in glacial acetic acid in a suitable reaction vessel.[5]

  • At ambient temperature, slowly add bromine to the suspension over a period of 1 hour.[5] The slow addition is crucial to control the exothermic reaction and prevent over-bromination.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure the reaction goes to completion.[5]

  • Pour the reaction solution into 7.5 L of water and stir the resulting suspension for 30 minutes to precipitate the product fully.[5]

  • Collect the solid product by filtration.

  • Wash the collected solid thoroughly with water (5 x 1 L) to remove residual acetic acid and unreacted bromine.[5]

  • Dry the product to yield 2-bromo-4-methyl-6-nitroaniline as an orange solid (Typical yield: ~94%).[5]

Synthesis Workflow and Mechanism

The synthesis follows a standard electrophilic aromatic substitution pathway. The workflow is designed to ensure high yield and purity through controlled reaction conditions and effective purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 4-Methyl-2-nitroaniline in Glacial Acetic Acid B Slowly add Bromine (Br₂) over 1 hour at RT A->B C Stir for 1 hour B->C D Pour into Water & Stir C->D E Filter to collect solid D->E F Wash with Water E->F G Dry Product F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Core Chemical Reactivity

This compound is a trifunctional molecule whose reactivity is governed by its amino, bromo, and nitro groups.

  • Amino Group (-NH₂): The primary amine can act as a nucleophile and is the site for diazotization reactions. It can also be acylated or alkylated. Its strong activating effect directs electrophiles to the ortho and para positions, although the existing substitution pattern limits further electrophilic substitution.

  • Bromo Group (-Br): The bromine atom is an excellent leaving group, making it a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[1][6] This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents.

  • Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to an amino group, typically using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[7] This transformation is fundamental for creating ortho-diamino benzene derivatives, which are direct precursors to benzimidazoles.[7]

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable starting material in several areas of chemical research.

Precursor for Heterocyclic Synthesis

A primary application of this compound is in the synthesis of substituted benzimidazoles.[1] The typical synthetic route involves the reduction of the nitro group to form a 1,2-diaminobenzene derivative, followed by condensation with an aldehyde, carboxylic acid, or their equivalent.[6][7] Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities including antiulcer, antiviral, and anticancer properties.[3]

G A This compound B Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd) A->B Step 1 C 3-Bromo-5-methyl- benzene-1,2-diamine B->C D Condensation with Aldehydes/Carboxylic Acids C->D Step 2 E Substituted Benzimidazoles D->E

Caption: Pathway to benzimidazoles from this compound.

Utility in Structure-Activity Relationship (SAR) Studies

In drug discovery, the ability to systematically modify a core scaffold is essential for optimizing biological activity. This compound is an ideal starting point for SAR studies due to its distinct functional handles:

  • The bromo group can be replaced with various aryl, alkyl, or amino groups via cross-coupling to probe interactions within a target's binding pocket.[1][6]

  • The amino group can be derivatized to amides or sulfonamides.

  • The nitro group can be reduced and subsequently functionalized.

This multi-point diversity allows for the rapid generation of a library of analogs for screening, making it a valuable tool in developing kinase inhibitors and other therapeutic agents.[1]

Applications in Materials Science

Beyond pharmaceuticals, this compound and its derivatives are used in materials science. They can serve as building blocks for organic light-emitting diodes (OLEDs) and specialized dyes.[1][8] The specific electronic properties conferred by the nitro and bromo groups can be tuned to develop materials with desired optical and electronic characteristics.

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques.

TechniqueData (Solvent)Chemical Shifts (δ) / Key FeaturesSource
¹H NMR (CDCl₃)7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s, -NH₂), 2.27 (3H, s, -CH₃)[5]
¹H NMR (DMSO-d₆)8.15 (1H, d), 7.93 (1H, d), 6.53 (2H, s, -NH₂), 2.23 (3H, s, -CH₃)[9]
Mass Spec (ESI)m/z: 228.5 [M-H]⁻[9]
IR Spec (KBr)Expected peaks: ~3400-3300 cm⁻¹ (N-H stretch), ~1500 & ~1340 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch), C-Br stretch (~600-500 cm⁻¹).[10]*

*Note: Specific IR data for this isomer is not detailed in the search results, but characteristic absorbances for analogous structures are provided for reference.[10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[4]

  • Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[4]

The compound is assigned the "Warning" signal word.[4]

Recommended Handling and Storage
  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[13] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

  • Ingestion : Clean mouth with water and seek immediate medical attention.[14]

References

  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem. [Link]

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752. PubChem. [Link]

  • Shahnaz M, et al. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. 2018. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]

  • Arshad, M. N., et al. 2-Bromo-4-nitroaniline. ResearchGate. 2009. [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-6-methyl-4-nitroaniline, CAS 102170-56-9. This compound is a valuable substituted aniline that serves as a versatile intermediate in medicinal chemistry, materials science, and agrochemical development.[1] Its unique electronic and steric properties, arising from the ortho-bromo and methyl groups and the para-nitro group, make it a strategic building block for complex molecular architectures. This document details a robust synthetic protocol, purification methods, comprehensive spectroscopic characterization, critical safety and handling procedures, and key applications, offering researchers a practical and in-depth resource.

Physicochemical and Structural Properties

This compound is a yellow solid at room temperature. The strategic placement of its functional groups—a bromo substituent, a methyl group, and a nitro group on an aniline scaffold—provides multiple reaction sites and modulates the reactivity of the aromatic ring and the amino group.[1]

PropertyValueSource
CAS Number 102170-56-9[2]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight 231.05 g/mol [2]
Appearance Yellow solid[2]
Melting Point 178-179 °C[2]
IUPAC Name This compound[1]
InChI InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via regioselective electrophilic bromination of 2-methyl-4-nitroaniline. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier to handle than liquid bromine, and it often provides higher selectivity under milder reaction conditions, which is crucial given the multiple potential bromination sites on the activated aniline ring.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a demonstrated laboratory procedure with a high reported yield.[2]

Materials:

  • 2-methyl-4-nitroaniline (1.0 eq, e.g., 2.0 g, 13.2 mmol)

  • N-bromosuccinimide (NBS) (1.2 eq, e.g., 2.8 g, 15.8 mmol)

  • Acetonitrile (CH₃CN) (e.g., 40 mL)

  • Dichloromethane (CH₂Cl₂)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.[2]

  • Bromination: To the heated solution, add N-bromosuccinimide (1.2 eq) in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up (Aqueous Wash): After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane.[2]

  • Transfer the organic solution to a separatory funnel and wash sequentially with 2.5 M NaOH solution and then with saturated brine.[2] The basic wash removes any unreacted succinimide and acidic byproducts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

Detailed Experimental Protocol: Purification

The crude product requires purification to remove unreacted starting material and potential side products. Silica gel column chromatography is the method of choice.

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as n-hexane/ethyl acetate (e.g., 4:1 v/v).[2]

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with the n-hexane/ethyl acetate mixture, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product (reported R_f = 0.40 in 5:1 n-hexane/ethyl acetate).[2]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure yellow solid. A reported yield for this procedure is 91%.[2]

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the purified final compound.

Diagram 1: Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 2-methyl-4-nitroaniline in Acetonitrile (60°C) B 2. Add N-Bromosuccinimide (NBS) A->B C 3. Reflux for 3 hours B->C D 4. Concentrate & Dilute with Dichloromethane C->D E 5. Wash with NaOH (aq) & Brine D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Silica Gel Column Chromatography F->G H 8. Combine Pure Fractions & Evaporate Solvent G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data below corresponds to the target molecule, this compound.

Analysis TypeDataInterpretation
¹H NMR (400MHz, DMSO-d₆) δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H).[2]The two doublets at 8.15 and 7.93 ppm correspond to the two aromatic protons. The singlet at 6.53 ppm integrates to 2H and represents the -NH₂ protons. The singlet at 2.23 ppm corresponds to the -CH₃ protons.
Mass Spectrometry (ESI) m/z: 228.5 [M-H]⁻.[2]The observed mass corresponds to the deprotonated molecule, confirming the molecular weight of 231.05 g/mol .
Analytical Characterization Workflow

Diagram 2: Analytical Characterization Workflow cluster_analysis Analytical Methods cluster_results Data Verification Input Purified Solid NMR ¹H NMR Spectroscopy Input->NMR MS Mass Spectrometry (ESI) Input->MS MP Melting Point Analysis Input->MP NMR_Data Confirm Proton Environment & Structural Integrity NMR->NMR_Data MS_Data Confirm Molecular Weight MS->MS_Data MP_Data Assess Purity MP->MP_Data Output Verified Structure & Purity Confirmed NMR_Data->Output MS_Data->Output MP_Data->Output

Caption: Standard workflow for the analytical verification of synthesized compounds.

Applications in Research and Development

This compound is not an end-product but a crucial building block. Its value lies in the orthogonal reactivity of its functional groups.

  • Medicinal Chemistry: The molecule is a precursor for heterocyclic compounds like benzimidazoles, which are core structures in many pharmaceutical agents, including kinase inhibitors.[1]

  • Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of diverse carbon-based fragments to build molecular complexity.[1]

  • Dye and Materials Science: As a nitroaniline derivative, it has potential applications in the synthesis of azo dyes and as a building block for organic light-emitting diodes (OLEDs) and other functional materials.[1][4][5]

  • Agrochemicals: Substituted anilines are foundational structures in many herbicides and fungicides, making this compound a target for agrochemical synthesis.[4][5]

Utility in Suzuki Cross-Coupling

The diagram below illustrates the compound's role as an aryl halide partner in a generic Suzuki cross-coupling reaction, a cornerstone of modern drug discovery.

Diagram 3: Application in Suzuki Cross-Coupling reactant1 This compound plus + reactant1->plus reactant2 R-B(OH)₂ (Boronic Acid) arrow Pd Catalyst, Base reactant2->arrow plus->reactant2 product Coupled Product arrow->product

Caption: General scheme of a Suzuki reaction using the title compound.

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be treated as hazardous.[6][7]

Hazard ClassStatement
Skin Corrosion/Irritation Causes skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[6]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[7][8]
Recommended Precautions and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat.[9]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First-Aid Measures
  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for advanced applications in multiple scientific domains. This guide has provided a technically grounded framework for its synthesis, purification, and characterization. By understanding the causality behind the experimental protocols and adhering to strict safety measures, researchers can effectively leverage this compound's unique chemical properties to advance their work in drug discovery, materials science, and beyond.

References

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • LookChem. (n.d.). Naphthenic amines derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ottokemi. (n.d.). Speciality Chemicals Product List. Retrieved from [Link]

  • Consensus. (2008). Study on the Synthesis of 2-Methyl-4(6)-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-Bromo-6-methyl-4-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations for its synthesis, a detailed and validated experimental protocol, and a discussion of the underlying chemical principles that govern the reaction.

Introduction: Strategic Importance of this compound

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amino group, the electrophilic aromatic ring activated by the amino group and substituted with a nitro group, and the bromine atom which can participate in a variety of cross-coupling reactions. This trifunctional nature makes it a key precursor for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds that are often the core of biologically active agents.

Synthetic Strategy: The Logic of Electrophilic Aromatic Substitution

The synthesis of this compound is most efficiently achieved through the electrophilic bromination of 2-methyl-4-nitroaniline. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aniline ring. The amino group is a powerful activating and ortho-, para- directing group, while the methyl group is a weakly activating and ortho-, para- directing group. The nitro group is a deactivating and meta- directing group.

In the starting material, 2-methyl-4-nitroaniline, the positions ortho to the strongly activating amino group are C3 and C5. The position para to the amino group is already occupied by the nitro group. The C6 position is ortho to the methyl group and meta to the nitro group. The steric hindrance from the adjacent methyl group at C2 and the electronic deactivation from the nitro group at C4 disfavor substitution at C3 and C5, respectively. Therefore, the most favorable position for electrophilic attack is C6, which is ortho to the activating methyl group and para to the strongly activating amino group (via its resonance effect), leading to the desired product.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"2-Methyl-4-nitroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Bromosuccinimide" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"2-Methyl-4-nitroaniline" -> "this compound" [label=" Electrophilic\n Aromatic\n Substitution"]; "N-Bromosuccinimide" -> "this compound" [label="Brominating\nAgent"]; }

Caption: Synthetic pathway for this compound.

The Precursor: Synthesis of 2-Methyl-4-nitroaniline

A robust synthesis of the target molecule begins with a reliable supply of the starting material, 2-methyl-4-nitroaniline. This compound is typically prepared from o-toluidine in a two-step process involving protection of the amino group, followed by nitration and deprotection. The protection step is crucial to prevent oxidation of the amino group and to control the regioselectivity of the nitration.

A common and effective method involves the acetylation of o-toluidine with acetic anhydride, followed by nitration with a mixture of nitric and sulfuric acids, and finally hydrolysis of the acetamido group to yield 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established and high-yielding procedure.

Materials:

  • 2-methyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • 2.5 M Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) by warming to 60 °C.

  • Addition of Brominating Agent: To the heated solution, add N-bromosuccinimide (2.8 g, 15.8 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate, 5:1 v/v).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and then with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (4:1 v/v) as the eluent.

  • Isolation of Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a yellow solid.

Rationale for Experimental Choices

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine. It is a solid that is easy to handle and provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting material and reagents, facilitating the reaction.

  • Workup: The aqueous sodium hydroxide wash is to remove any unreacted NBS and succinimide byproduct. The brine wash is to remove any remaining water-soluble impurities.

  • Purification: Column chromatography is a standard and effective method for purifying the product from any remaining starting material, byproducts, or isomers.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Reference
Appearance Yellow solid
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Melting Point 178-179 °C
¹H NMR (DMSO-d₆, 400MHz) δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H)
Mass Spectrum (ESI) m/z: 228.5 [M-H]⁻
TLC R_f_ 0.40 (n-hexane/ethyl acetate, 5:1, v/v)

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of this compound via the electrophilic bromination of 2-methyl-4-nitroaniline with N-bromosuccinimide is a reliable and high-yielding process. This guide provides a detailed, step-by-step protocol and a rationale for the experimental choices, enabling researchers to confidently prepare this important synthetic intermediate. Proper characterization and adherence to safety protocols are essential for a successful outcome.

References

Structure Elucidation of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

2-Bromo-6-methyl-4-nitroaniline is a substituted aromatic amine, a class of molecules that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the bromo, methyl, nitro, and aniline functional groups on the benzene ring is critical to its chemical reactivity and the properties of downstream products. Therefore, unambiguous confirmation of its molecular structure is a fundamental requirement for quality control, reaction planning, and regulatory compliance.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (CAS No: 102170-56-9).[1] We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating an orthogonal approach where multiple independent techniques converge to build an unassailable confirmation of the molecular structure. This document is intended for researchers, analytical scientists, and professionals in chemical development who require a robust framework for structural verification.

The Strategic Approach: Orthogonal and Self-Validating Analysis

The logical workflow for this process is outlined below.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Definitive Structural Mapping cluster_2 Phase 3: Synthesis & Confirmation Sample Target Compound This compound MS Mass Spectrometry (HRMS) Sample->MS Determines: Molecular Formula & Isotopic Pattern IR Infrared (IR) Spectroscopy Sample->IR Identifies: Key Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Maps: Atom Connectivity & Substitution Synthesis Data Synthesis & Interpretation MS->Synthesis IR->Synthesis NMR->Synthesis Confirmation Structure Confirmed Synthesis->Confirmation

Caption: Orthogonal workflow for structure elucidation.

Isomeric Considerations: The "Why" of a Rigorous Approach

The IUPAC name "this compound" defines a specific substitution pattern. However, during synthesis, several isomeric byproducts could potentially form. Key isomers include:

  • 4-Bromo-2-methyl-6-nitroaniline

  • 2-Bromo-4-methyl-6-nitroaniline

  • And other positional isomers.

Our analytical workflow is explicitly designed to differentiate the target molecule from these possibilities. For instance, the coupling patterns observed in NMR spectroscopy are uniquely dependent on the relative positions of the hydrogen atoms on the aromatic ring, providing a definitive fingerprint for the correct isomer.

Part 1: Foundational Analysis – Molecular Formula & Functional Groups

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its mass and, from that, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, immediately distinguishing the target from compounds of similar nominal mass.

Expected Results & Interpretation: For a compound with the formula C₇H₇BrN₂O₂, the most critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum must show two peaks for any bromine-containing fragment: a molecular ion peak [M]⁺ and a second peak [M+2]⁺ of almost identical intensity. This pattern is an unmistakable indicator of the presence of a single bromine atom.

Ion / FragmentCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected RatioObservation
[M]⁺ 229.9691231.9671~1:1Molecular Ion Cluster
[M-H]⁻ 228.9618230.9598~1:1Deprotonated Molecule[1]

Table 1: Predicted High-Resolution Mass Spectrometry data for C₇H₇BrN₂O₂.

The observation of an ion at m/z 228.5 in ESI negative mode corresponds to the [M-H]⁻ species, confirming the molecular weight of the compound.[1]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a fingerprint of the molecule's functional makeup.

Expected Results & Interpretation: The IR spectrum of this compound is expected to clearly show the presence of the primary amine (-NH₂) and the nitro group (-NO₂), which are the most prominent features.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Confirms the presence of the aniline group. Two distinct peaks are expected.
3100 - 3000C-H StretchAromatic RingIndicates the presence of the benzene ring.
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)Further confirmation of the primary amine.[2]
1550 - 1475Asymmetric NO₂ StretchNitro Group (-NO₂)Strong, characteristic absorption confirming the nitro group.[3]
1360 - 1290Symmetric NO₂ StretchNitro Group (-NO₂)The second strong, characteristic absorption for the nitro group.[3][4]
< 600C-Br StretchBromo GroupConfirms the presence of bromine, though often weak and in a crowded region.[2]

Table 2: Expected characteristic IR absorption bands.

The simultaneous observation of the N-H and NO₂ stretching bands provides conclusive evidence for the presence of the key functional groups required by the proposed structure.

Part 2: Definitive Structural Mapping – NMR Spectroscopy

Causality: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecular skeleton. It tells us how the atoms are connected by detecting the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei and observing their interactions.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments and use their chemical shifts, integration (number of protons), and spin-spin coupling patterns to determine their relative positions.

Interpretation of ¹H NMR Data: The reported spectrum in DMSO-d₆ shows four distinct signals that perfectly match the proposed structure.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationJ-Coupling (Hz)AssignmentRationale
8.15Doublet (d)1H2.5Aromatic H-5Deshielded by the para-nitro group. The small J-value indicates meta-coupling to H-3.
7.93Doublet (d)2.11HAromatic H-3Deshielded by the ortho-nitro group. The small J-value indicates meta-coupling to H-5.
6.53Singlet (s)2HN/AAmine (-NH₂)Labile protons often appear as a broad or sharp singlet due to chemical exchange.
2.23Singlet (s)3HN/AMethyl (-CH₃)Aliphatic protons in a characteristic upfield region. A singlet as there are no adjacent protons.

Table 3: Assignment of ¹H NMR signals for this compound.[1]

The most crucial piece of evidence from this spectrum is the coupling constant of ~2-3 Hz between the two aromatic protons. This small value is characteristic of a meta (1,3) relationship on a benzene ring. An ortho (1,2) relationship would result in a much larger coupling (7-9 Hz), and a para (1,4) relationship would show very small or zero coupling. This single piece of data allows us to definitively place the two aromatic hydrogens at positions 3 and 5, confirming the overall substitution pattern and ruling out other isomers.

¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule. Proton-decoupled ¹³C NMR provides a single peak for each chemically distinct carbon atom, giving a direct count. Further analysis using techniques like DEPT-135 can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Carbon AtomPredicted Shift (δ) ppmDEPT-135 SignalRationale
C4 (C-NO₂)~145-150None (Quaternary)Strongly deshielded by the electron-withdrawing nitro group.
C1 (C-NH₂)~140-145None (Quaternary)The carbon bearing the amino group.
C5 (CH)~125-130Positive (CH)Aromatic CH.
C3 (CH)~120-125Positive (CH)Aromatic CH.
C2 (C-Br)~115-120None (Quaternary)Shielded by the "heavy atom effect" of bromine.
C6 (C-CH₃)~130-135None (Quaternary)The carbon bearing the methyl group.
-CH₃~15-20Positive (CH₃)Characteristic upfield shift for an aliphatic methyl carbon.

Table 4: Predicted ¹³C NMR and DEPT-135 data.

A DEPT-135 experiment would be invaluable, showing three positive signals (one CH₃ and two aromatic CH carbons) and a complete absence of signals for the four quaternary carbons (C1, C2, C4, C6), providing a perfect match with the proposed structure.

Part 3: Ultimate Confirmation & Data Synthesis

Single Crystal X-ray Diffraction

For absolute proof of structure, particularly for regulatory filings or reference standard certification, Single Crystal X-ray Diffraction is the gold standard. This technique involves growing a perfect single crystal of the compound and analyzing how it diffracts X-rays. The resulting diffraction pattern can be used to calculate the precise three-dimensional position of every atom in the molecule, providing unequivocal proof of its structure, bond lengths, and bond angles. While not always necessary for routine confirmation, it remains the ultimate arbiter of molecular structure. Published crystal structures for similar compounds like 2-bromo-4-nitroaniline demonstrate the utility of this method for resolving atomic positions and intermolecular interactions.[5][6]

Final Conclusion

The collective evidence provides an unambiguous confirmation of the structure as this compound:

  • HRMS confirms the elemental formula C₇H₇BrN₂O₂ and the presence of one bromine atom via the characteristic M/M+2 isotopic pattern.

  • IR Spectroscopy validates the presence of the essential primary amine (-NH₂) and nitro (-NO₂) functional groups.

  • ¹H NMR Spectroscopy confirms the connectivity, with the critical meta-coupling (J ≈ 2-3 Hz) between the aromatic protons at δ 8.15 and 7.93 ppm definitively establishing the 1,2,3,4,5-substitution pattern.

  • ¹³C NMR Spectroscopy confirms the presence of seven unique carbon environments, consistent with the proposed structure.

This orthogonal, self-validating approach leaves no room for ambiguity and confidently confirms the molecular structure, ruling out all other potential isomers.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled to a UHPLC system.

  • LC Method:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Acquisition: Acquire data in both positive and negative ion modes over a scan range of m/z 50-500. Ensure a mass resolution of >20,000 to allow for accurate mass determination.

  • Data Analysis: Extract the accurate mass of the molecular ion peak(s). Use the instrument software to calculate the elemental formula and compare the measured isotopic pattern for the [M]⁺ and [M+2]⁺ cluster with the theoretical pattern for a C₇H₇BrN₂O₂ species.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Collection: With the ATR crystal clean, collect a background spectrum (32 scans at a resolution of 4 cm⁻¹).

  • Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum using the same parameters as the background.

  • Data Analysis: The resulting spectrum should be automatically background-corrected and displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to literature values for known functional groups.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and vortex until the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard ¹H spectrum using a 30- or 45-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum using a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulating scans for 30-60 minutes or until a sufficient signal-to-noise ratio is achieved.

    • (Optional) Acquire a DEPT-135 spectrum to aid in the assignment of carbon multiplicities.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm). Integrate the ¹H signals and pick all peaks.

Safety & Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate care.

  • Hazard Classification: Acute toxicity (Oral, Dermal, Inhalation), Category 4. Skin Irritation, Category 2. Eye Irritation, Category 2.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H312: Harmful in contact with skin.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H332: Harmful if inhaled.[7]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[7]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: All handling should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Nitrile gloves, a lab coat, and chemical safety goggles are mandatory. A dust mask (type N95 or better) should be worn when handling the solid powder.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . Spectroscopy Online. Available at: [Link]

  • 24.6: Nitro Compounds . Chemistry LibreTexts. (2021). Available at: [Link]

  • Blanco, A., et al. (2007). Spectroscopic Modeling of Nitro Group in Explosives . SPIE Digital Library. Available at: [Link]

  • Analysis of nitro compounds . Chemistry Online. (2022). Available at: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups . University of Colorado Boulder. Available at: [Link]

  • 2-Bromo-4-methyl-6-nitroaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines . Analytical and Bioanalytical Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) . Human Metabolome Database. Available at: [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline . ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET: 2-Methyl-4-nitroaniline . Thermo Fisher Scientific. (2025). Available at: [Link]

  • 4-Bromo-2-methyl-6-nitroaniline . NIST Chemistry WebBook. Available at: [Link]

  • 2,6-Dibromo-4-nitroaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Malleret, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . National Institutes of Health (NIH). Available at: [Link]

  • Zhang, C. X., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate . ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry . Journal of Food and Drug Analysis. Available at: [Link]

  • 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS . Agilent Technologies. Available at: [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline . Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 4-Bromo-2-nitroaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • m-Nitroaniline . NIST Chemistry WebBook. Available at: [Link]

Sources

Spectroscopic Data of 2-Bromo-6-methyl-4-nitroaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methyl-4-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the intricate structural details of this molecule. This in-depth technical guide presents a comprehensive analysis of the spectroscopic data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the substituted benzene ring with electron-donating (amino and methyl) and electron-withdrawing (nitro and bromo) groups, give rise to a unique spectroscopic fingerprint. The strategic application of various spectroscopic techniques allows for the unambiguous assignment of its chemical structure.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The analysis of chemical shifts, integration, and coupling patterns allows for the precise assignment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

  • Instrumentation: The ¹H NMR spectrum was acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition: The spectrum was recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation, followed by phase and baseline correction.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15d, J=2.5Hz1HAr-H
7.93d, J=2.1Hz1HAr-H
6.53s2H-NH₂
2.23s3H-CH₃

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ displays four distinct signals, consistent with its molecular structure.

  • Aromatic Protons: The two doublets at 8.15 ppm and 7.93 ppm correspond to the two aromatic protons. The downfield chemical shifts are attributed to the strong deshielding effect of the ortho- and para-nitro group. The small coupling constants (J = 2.5 Hz and 2.1 Hz) are characteristic of meta-coupling between the two aromatic protons.

  • Amine Protons: The broad singlet at 6.53 ppm, integrating to two protons, is assigned to the primary amine (-NH₂) group. The chemical shift of amine protons can vary depending on the solvent and concentration.[3]

  • Methyl Protons: The singlet at 2.23 ppm, with an integration of three protons, is characteristic of the methyl (-CH₃) group attached to the aromatic ring. The singlet nature of this peak indicates no adjacent protons to couple with.

G cluster_mol This compound Structure cluster_spectrum 1H NMR Assignments C1 C1-NH2 C2 C2-Br C1->C2 NH2 NH2 (6.53 ppm) C1->NH2 C3 C3-H (7.93 ppm) C2->C3 C4 C4-NO2 C3->C4 H3 H (7.93 ppm) C3->H3 C5 C5-H (8.15 ppm) C4->C5 C6 C6-CH3 (2.23 ppm) C5->C6 H5 H (8.15 ppm) C5->H5 C6->C1 CH3 CH3 (2.23 ppm) C6->CH3 s653 δ 6.53 (s) NH2->s653 Corresponds to s223 δ 2.23 (s) CH3->s223 Corresponds to s793 δ 7.93 (d) H3->s793 Corresponds to s815 δ 8.15 (d) H5->s815 Corresponds to

Caption: ¹H NMR Correlation Diagram for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy (General)
  • Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent like DMSO-d₆.[1]

  • Instrumentation: The spectrum would be acquired on a spectrometer operating at a frequency of 100 MHz for ¹³C nuclei.

  • Data Acquisition: A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4]

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Assignment
~150C-NH₂
~145C-NO₂
~138C-CH₃
~128Ar-CH
~125Ar-CH
~115C-Br
~20-CH₃

Note: These are predicted values based on analogous structures and substituent effects.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

  • Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of 115-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating amino group (C-NO₂ and C-NH₂) are expected at the downfield end of this range. The carbon bearing the bromine atom (C-Br) is predicted to be the most upfield of the substituted carbons due to the heavy atom effect. The two aromatic CH carbons will have distinct chemical shifts influenced by their positions relative to the various substituents.

  • Methyl Carbon: The carbon of the methyl group (-CH₃) is expected to appear at a significantly upfield chemical shift, typically around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film): A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[5]

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plate is recorded first and then the spectrum of the sample is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data Summary
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchingAromatic
2950-2850C-H stretchingMethyl (-CH₃)
1620-1580N-H bendingPrimary Amine (-NH₂)
1550-1475N-O asymmetric stretchingNitro (-NO₂)
1360-1290N-O symmetric stretchingNitro (-NO₂)
~1600, ~1475C=C stretchingAromatic Ring
~850C-H out-of-plane bendingAromatic
~600C-Br stretchingBromoalkane

Note: These are predicted characteristic absorption ranges for the functional groups present.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

  • Amine Group: Two distinct peaks in the 3400-3300 cm⁻¹ region are anticipated for the asymmetric and symmetric N-H stretching vibrations of the primary amine. An N-H bending vibration should also be observable around 1620-1580 cm⁻¹.[6]

  • Nitro Group: The presence of the nitro group is strongly indicated by two intense absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7]

  • Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1600-1475 cm⁻¹ region.[8] Characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[9]

  • Methyl and Bromo Groups: The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically around 600 cm⁻¹.

G cluster_groups Functional Groups cluster_ir Characteristic IR Absorptions (cm⁻¹) compound This compound amine Amine (-NH2) compound->amine nitro Nitro (-NO2) compound->nitro aromatic Aromatic Ring compound->aromatic methyl Methyl (-CH3) compound->methyl bromo Bromo (-Br) compound->bromo nh_stretch 3400-3300 (N-H stretch) amine->nh_stretch nh_bend 1620-1580 (N-H bend) amine->nh_bend no2_asym 1550-1475 (N-O asym stretch) nitro->no2_asym no2_sym 1360-1290 (N-O sym stretch) nitro->no2_sym ar_ch_stretch 3100-3000 (C-H stretch) aromatic->ar_ch_stretch ar_cc_stretch ~1600, ~1475 (C=C stretch) aromatic->ar_cc_stretch ch3_stretch 2950-2850 (C-H stretch) methyl->ch3_stretch cbr_stretch ~600 (C-Br stretch) bromo->cbr_stretch

Caption: Correlation of Functional Groups to Predicted IR Absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[10]

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the intact molecular ion.[11]

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The spectrum was recorded in negative ion mode.

Mass Spectrometry Data Summary
m/zAssignment
228.5[M-H]⁻

Data sourced from ChemicalBook.[2]

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides conclusive evidence for its molecular weight.

  • Molecular Ion: The observation of a peak at m/z 228.5 in the negative ion mode corresponds to the deprotonated molecule, [M-H]⁻. The calculated monoisotopic mass of C₇H₇BrN₂O₂ is approximately 230.97 g/mol . The observed mass is consistent with the loss of a proton from the amine group.

  • Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in two peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensities. While the provided data only lists a single m/z value, a high-resolution mass spectrum would clearly show this isotopic signature, confirming the presence of a bromine atom in the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive characterization of the molecular structure of this compound. The experimental ¹H NMR and mass spectral data, along with the predicted ¹³C NMR and IR spectra, are in complete agreement with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

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2-Bromo-6-methyl-4-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline (CAS: 102170-56-9)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The core focus of this document is to establish the definitive molecular and physicochemical properties of this compound, with a primary emphasis on its molecular weight of 231.05 g/mol . We will delve into a detailed, field-proven protocol for its synthesis and purification, outline rigorous analytical methods for its characterization, and explore its strategic applications as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a laboratory setting. This guide is structured to serve as an authoritative resource, grounding all technical claims in verifiable, cited literature.

Core Molecular & Physicochemical Properties

This compound is a polysubstituted aniline derivative whose unique electronic and steric properties make it a valuable precursor in organic synthesis. The strategic placement of the bromo, methyl, and nitro groups on the aniline ring provides multiple reactive sites for subsequent chemical modifications.

The fundamental physicochemical properties are summarized below, providing a quantitative foundation for its use in experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol [1]
CAS Number 102170-56-9[2]
Appearance Yellow solid[2]
Melting Point 178-179 °C[2]
Boiling Point 366.0 ± 37.0 °C (Predicted)[3]
Storage Store at room temperature (10-25°C), protected from light in an inert atmosphere.[3]

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the electrophilic bromination of a suitable precursor. The following protocol, adapted from established literature, utilizes N-bromosuccinimide (NBS) as a regioselective and manageable brominating agent.[2]

Expert Rationale
  • Starting Material: 2-Methyl-4-nitroaniline is selected as the starting material. The existing methyl and nitro groups direct the incoming electrophile (bromine). The amino group is a strong activating group, while the methyl group is a weaker activating group; both are ortho-, para-directing. The nitro group is a strong deactivating meta-director. The bromine atom is directed to the position ortho to the powerful amino group and meta to the nitro group.

  • Brominating Agent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and the formation of side products.

  • Solvent and Temperature: Acetonitrile is an excellent solvent for this reaction, as it effectively dissolves the starting material and reagent.[2] Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[2]

Experimental Workflow: Synthesis & Purification

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Dissolve 2-methyl-4-nitroaniline in Acetonitrile at 60°C B Add N-Bromosuccinimide (NBS) A->B C Heat to Reflux (3 hours) B->C D Cool to Room Temperature C->D E Concentrate Reaction Mixture D->E F Dilute with Dichloromethane E->F G Wash with NaOH (aq) & Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Crude Yellow Solid H->I J Silica Gel Column Chromatography (Eluent: n-hexane/ethyl acetate) I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile (approx. 20 mL per gram of aniline) and heat to 60 °C.[2]

  • Reagent Addition: Once dissolved, add N-bromosuccinimide (1.2 eq) to the solution.[2]

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane.[2]

  • Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 2.5 M sodium hydroxide solution and saturated brine.[2]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (starting with 4:1 v/v) to afford the pure compound as a yellow solid.[2]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is critical. The following analytical techniques form a self-validating workflow that ensures the material meets the required specifications for downstream applications.

Analytical Workflow

Start Synthesized Product TLC TLC Analysis (Purity Check, Rf = 0.40) Start->TLC Initial Screen NMR ¹H NMR Spectroscopy (Structural Confirmation) TLC->NMR If Pure MS Mass Spectrometry (ESI) (Molecular Weight Confirmation) NMR->MS Confirm Structure Final Verified Pure Compound MS->Final Confirm Mass

Caption: Analytical workflow for the structural and purity verification of the final product.

Spectroscopic and Chromatographic Data
TechniqueDataInterpretation
¹H NMR (400MHz, DMSO-d₆)δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H)[2]The distinct aromatic signals (8.15, 7.93 ppm) confirm the substitution pattern. The singlet at 6.53 ppm corresponds to the two amine protons, and the singlet at 2.23 ppm corresponds to the three methyl protons.
Mass Spec. (ESI)m/z: 228.5 [M-H]⁻[2]The detection of the deprotonated molecule confirms a molecular weight of ~229.5 Da for the isotopic pattern, which is consistent with the calculated exact mass and the molecular weight of 231.05 g/mol .
TLC Rf = 0.40 (n-hexane/ethyl acetate, 5:1 v/v)[2]Provides a quick and reliable method to assess purity and monitor the progress of column chromatography. A single, well-defined spot indicates high purity.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

The Bromo Group: A Handle for Cross-Coupling

The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[4]

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Br Suzuki Suzuki Coupling + R-B(OH)₂ Start:f0->Suzuki Heck Heck Coupling + Alkene Start:f0->Heck Sonogashira Sonogashira Coupling + Alkyne Start:f0->Sonogashira Product_A Aryl-Aryl Product Suzuki->Product_A Product_B Styrenyl Product Heck->Product_B Product_C Aryl-Alkynyl Product Sonogashira->Product_C

Caption: The bromo group as a versatile handle for various cross-coupling reactions.

The Nitro and Amino Groups: Sites for Derivatization
  • Nitro Group Reduction: The electron-withdrawing nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a new nucleophilic site, creating a diamino-toluene scaffold for building heterocyclic ring systems like benzimidazoles, which are common in pharmaceutical agents.[4]

  • Amino Group Acylation: The existing amino group can be acylated to form amides, sulfonamides, or ureas, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This multi-functional scaffold makes the compound an ideal starting point for constructing libraries of complex molecules for screening against biological targets such as protein kinases.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this isomer is not universally available, data from closely related nitroanilines can be used to guide protocols.

Recommended Safety Precautions
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5][6]

    • Respiratory Protection: If dust formation is unavoidable, use a certified particulate respirator.[7]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[6]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3] Keep away from incompatible materials and sources of ignition.[6]

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 231.05 g/mol . Its true value is realized in its application as a versatile and strategically functionalized intermediate in organic synthesis. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information for its synthesis, characterization, and safe handling. The orthogonal reactivity of its bromo, methyl, and nitro-functional groups makes it a powerful building block for the creation of novel heterocyclic compounds and for the systematic exploration of new chemical entities in medicinal chemistry.

References

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-Bromo-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a sterically influencing methyl group on an aniline scaffold, makes it a strategic precursor for the construction of heterocyclic systems and other intricate molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and insights into its applications, particularly in the realm of medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective transformations, making it an indispensable tool for researchers engaged in the development of novel pharmaceuticals and functional materials.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective utilization in research and development.

Physical and Chemical Data Summary
PropertyValueSource(s)
Chemical Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol
CAS Number 102170-56-9[1]
Appearance Light yellow to yellow solid/needles[2]
Melting Point 178-184 °C[2]
Boiling Point 366.0 ± 37.0 °C (Predicted)[3]
Density 1.7207 g/cm³ (Rough Estimate)[3]
pKa -1.34 ± 0.20 (Predicted)
Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the aromatic and methyl protons. In DMSO-d₆, the aromatic protons appear as distinct doublets due to their unique electronic environments, while the methyl and amine protons appear as singlets.

  • ¹H NMR (400MHz, DMSO-d₆): δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H, -NH₂), 2.23 (s, 3H, -CH₃)[2]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of the compound.

  • Mass Spectrum (ESI): m/z: 228.5 [M-H]⁻[2]

Synthesis and Purification: A Practical Laboratory Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of a substituted aniline precursor. The following protocol, adapted from established literature, provides a reliable method for its preparation.[2]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol
  • Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL). Heat the mixture to 60 °C to ensure complete dissolution.[2]

  • Addition of Brominating Agent: To the heated solution, add N-bromosuccinimide (NBS) (2.8 g, 15.8 mmol) portion-wise. The use of NBS is advantageous as it is a solid, making it easier to handle than liquid bromine, and it provides a source of electrophilic bromine for the substitution reaction.

  • Reaction at Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[2]

  • Work-up and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (50 mL) and wash sequentially with 2.5 M sodium hydroxide solution and saturated brine. The aqueous washes remove any unreacted NBS and other water-soluble byproducts. Dry the organic phase over anhydrous sodium sulfate.[2]

  • Purification by Column Chromatography: Filter the dried organic phase and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. This step is crucial for isolating the desired product from any isomeric byproducts or unreacted starting materials.[2]

Characterization of the Final Product

The purified product should be a yellow solid with a melting point in the range of 178-179 °C. The identity and purity can be confirmed by ¹H NMR and mass spectrometry, which should be consistent with the data presented in the spectroscopic profile section.[2]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the amino group, the bromine atom, and the nitro group.

  • Amino Group: The primary amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The presence of the ortho-methyl and ortho-bromo substituents provides steric hindrance, which can influence the reactivity of the amine.

  • Bromo Group: The bromine atom is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent methyl group can play a significant role. The C-Br bond is weaker than a C-Cl bond, making bromo-substituted anilines generally more reactive in reactions involving the cleavage of the carbon-halogen bond, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[4]

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group. This transformation opens up further synthetic possibilities, such as the formation of diamino derivatives which are precursors to benzimidazoles and other heterocyclic systems.

Application in the Synthesis of Benzimidazoles

A significant application of this compound and its derivatives is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a one-carbon synthon.

G start This compound step1 Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd-C) start->step1 intermediate 1-Bromo-3-methylbenzene-2,5-diamine step1->intermediate step2 Cyclization with a One-Carbon Synthon (e.g., Formic Acid) intermediate->step2 product Substituted Benzimidazole step2->product

Caption: General workflow for benzimidazole synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up and protected from light.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemistry. Its well-defined physical and spectroscopic properties, coupled with established synthetic protocols, make it a reliable building block for the creation of novel compounds. The ability to selectively manipulate its functional groups opens up a multitude of possibilities for the synthesis of complex molecular targets, particularly in the fields of medicinal chemistry and materials science. As the demand for new therapeutic agents and advanced materials continues to grow, the utility of such versatile chemical scaffolds is poised to become even more critical.

References

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from [Link]

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Name CAS RN Molecular Formula Specific SOPs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

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An In-Depth Technical Guide to the Safe Handling and Use of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, potential hazards, and safe handling procedures for 2-Bromo-6-methyl-4-nitroaniline. It is intended for researchers, scientists, and professionals in drug development and other fields who may work with this compound. By understanding and implementing the practices outlined in this document, users can minimize risks and ensure a safe laboratory environment.

Introduction to this compound

This compound is a substituted aromatic amine. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on the aniline ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.

The safe handling of this compound is predicated on a thorough understanding of its chemical and physical properties, as well as its potential toxicological and environmental effects. This guide will delve into these aspects to provide a complete safety profile.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 102170-56-9[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Yellow solid[2]
Melting Point 178-179 °C[2]
Boiling Point 366.0 ± 37.0 °C (Predicted)
Solubility Insoluble in water.[3]

Hazard Identification and Toxicological Profile

Substituted nitroanilines, as a class, are known to possess toxicological properties that necessitate careful handling. While specific toxicological data for this compound is limited, the known hazards of related compounds provide a strong basis for a precautionary approach.

GHS Hazard Classification:

Based on data for the closely related isomer 4-Bromo-2-methyl-6-nitroaniline, the following GHS classifications should be considered:

  • Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[4]

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Eye Irritation (Category 2) : Causes serious eye irritation.[4]

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) : May cause respiratory irritation.[4]

Toxicological Insights from Related Compounds:

  • Nitroaromatics : This class of compounds can be toxic and mutagenic, with some being suspected or established carcinogens.[5] Their electron-withdrawing nitro group makes them resistant to oxidative degradation but susceptible to reduction into potentially carcinogenic aromatic amines.[5]

  • Anilines : Exposure to anilines can lead to spleen and neurotoxicity. Acute exposure may induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, fatigue, dizziness, and cyanosis (blueish skin color).[6][7] Repeated exposure can cause anemia and may damage the liver.[7]

  • Substituent Effects : The toxicity of substituted anilines is influenced by the type and position of the substituents. Electron-withdrawing groups, such as the nitro group, generally increase the toxic effects.[8]

Routes of Exposure:

The primary routes of exposure to this compound in a laboratory setting are:

  • Inhalation of dust particles.

  • Dermal contact with the solid material or contaminated surfaces.

  • Oral ingestion , although less likely with proper laboratory hygiene.

  • Eye contact with dust particles.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on established best practices for handling hazardous chemicals.

Engineering Controls
  • Fume Hood : All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

  • Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Hygiene Practices
  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

  • Remove contaminated clothing immediately and launder it separately before reuse.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Keep away from sources of ignition.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills
  • Small Spills :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.

  • Large Spills :

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Fire
  • This compound is not highly flammable, but it can burn.

  • Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon oxides, and hydrogen bromide.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol: Synthesis, Purification, and Characterization

The following is a representative experimental workflow for the synthesis, purification, and characterization of this compound, with an emphasis on safety at each step.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 2-methyl-4-nitroaniline in Acetonitrile add_nbs Add N-bromosuccinimide (NBS) (Exothermic potential, add slowly) start->add_nbs Step 1 reflux Reflux Reaction Mixture (Monitor temperature) add_nbs->reflux Step 2 workup Aqueous Workup (Quench with sodium hydroxide, handle base with care) reflux->workup Step 3 extraction Solvent Extraction (Use appropriate separatory funnel techniques) workup->extraction Step 4 drying Drying of Organic Layer (Use anhydrous sodium sulfate) extraction->drying Step 5 concentration Concentration (Rotary evaporation in a fume hood) drying->concentration Step 6 chromatography Silica Gel Chromatography (Use appropriate solvent system and column packing techniques) concentration->chromatography Step 7 nmr NMR Spectroscopy (1H and 13C) (Prepare sample in a fume hood) chromatography->nmr Step 8a mass_spec Mass Spectrometry (Confirm molecular weight) chromatography->mass_spec Step 8b mp Melting Point Determination (Confirm purity) chromatography->mp Step 8c end End: Pure this compound nmr->end mass_spec->end mp->end

Caption: A typical workflow for the synthesis and purification of this compound.

Detailed Steps:

  • Synthesis : In a fume hood, dissolve 2-methyl-4-nitroaniline in acetonitrile. Slowly add N-bromosuccinimide (NBS) to the solution. The reaction may be exothermic, so careful monitoring of the temperature is necessary. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Workup : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a solution of sodium hydroxide.

  • Purification : Extract the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.[2]

  • Characterization :

    • ¹H NMR : The proton NMR spectrum should be consistent with the structure of this compound. Expected signals would include aromatic protons, an amine proton, and a methyl group singlet.

    • ¹³C NMR : The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons.

    • Mass Spectrometry : Confirm the molecular weight of the compound.

    • Melting Point : A sharp melting point close to the literature value (178-179 °C) is indicative of high purity.[2]

Ecotoxicity and Disposal

Environmental Fate:

Nitroaromatic compounds are generally persistent in the environment due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group.[5][9] They can be toxic to aquatic organisms. Brominated organic compounds can also pose environmental risks.

Disposal:

  • All waste containing this compound and its solutions should be considered hazardous waste.

  • Collect all waste in properly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical intermediate, but it must be handled with a high degree of caution due to its potential health and environmental hazards. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information before handling this or any other chemical.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Robidoux, P. Y., Hawari, J., Thiboutot, S., Sunahara, G. I., & Ampleman, G. (1999). Nitroaromatic munition compounds: environmental effects and screening values. Reviews of Environmental Contamination and Toxicology, 161, 1–156. [Link]

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. [Link]

  • Argese, E., Bettiol, C., Ghelli, A., & Miana, P. (2001). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Environmental Toxicology and Chemistry, 20(4), 836–842. [Link]

  • Khan, M. F., Wu, X., & Ansari, G. A. S. (2016). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Current Molecular Pharmacology, 9(2), 143–149. [Link]

  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved January 12, 2026, from [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

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Introduction to 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 2-Bromo-6-methyl-4-nitroaniline

This compound is a substituted aniline compound that serves as a valuable intermediate and building block in organic synthesis. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on the aniline frame, provides multiple reactive sites for developing more complex molecules. This makes it a compound of interest in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

The melting point is a fundamental thermodynamic property of a pure, solid substance, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a research scientist or a drug development professional, the melting point is a critical first-pass indicator for two key attributes of a sample:

  • Identity: The melting point of an unknown sample can be compared to the known value of a reference compound for preliminary identification.

  • Purity: Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[2] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[2][3]

This guide provides a comprehensive overview of the melting point of this compound, outlines a detailed protocol for its accurate determination, and discusses the scientific principles and causal factors that govern this essential physical property.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for both chemical handling and analytical characterization.

PropertyValueSource
CAS Number 102170-56-9[4]
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Yellow solid[4]
Melting Point 178-179°C[4]

The Principle of Melting Point Determination

The transition from a solid to a liquid occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition happens at a specific, reproducible temperature.

However, when an impurity is introduced into a crystalline solid, it disrupts the uniform structure of the lattice. This has two primary consequences:

  • Melting Point Depression: Fewer pure solvent-solvent interactions need to be broken, and the entropy of the resulting liquid mixture is higher than that of the pure liquid. This leads to a thermodynamically more favorable melting process that occurs at a lower temperature.

  • Melting Range Broadening: As the substance begins to melt, the impurity becomes more concentrated in the remaining solid, further depressing the melting point of the remaining solid. This results in the substance melting over a wider temperature range compared to a pure sample.[3]

Therefore, an accurately determined melting point range is not just a physical constant but a reliable indicator of sample purity.

Authoritative Melting Point Data

The melting point for this compound has been reported in chemical literature and commercial supplier documentation. The values are consistent and provide a reliable reference for experimental work.

Reported Melting Point (°C)SourceNotes
179 °CBiosynthSingle value, indicating a sharp melting point.
178-179 °CChemicalBook[4]A narrow range, characteristic of a pure compound.

This narrow range of 178-179°C is the expected value for a high-purity sample of this compound.

Experimental Protocol for Accurate Melting Point Determination

This section provides a detailed, field-proven methodology for determining the melting point of this compound.

Rationale and Causality

The chosen protocol utilizes a capillary-based digital melting point apparatus. This method is standard in modern organic chemistry labs due to its accuracy, small sample requirement, and controlled heating rates. The causality behind key procedural choices is as follows:

  • Dry, Finely Powdered Sample: Ensures uniform packing and efficient heat transfer through the sample. Large crystals can pack unevenly and lead to inaccurate readings.

  • Controlled Heating Rate (1-2°C/minute): A slow ramp rate through the melting range is critical. A rapid rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and high melting range.

  • Calibration: Using certified melting point standards is essential to validate the apparatus's temperature accuracy.

Materials and Equipment
  • This compound sample

  • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Melting point standards (e.g., Benzoic acid, 121-123°C)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Safety Precautions

This compound is a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE to prevent skin and eye contact. Avoid creating and inhaling dust.

  • Disposal: Dispose of waste material according to institutional and local regulations for chemical waste.

Step-by-Step Procedure
  • Instrument Calibration (Trustworthiness Pillar):

    • Before analyzing the target compound, confirm the accuracy of the melting point apparatus using a certified standard like Benzoic acid.

    • Run the standard following steps 3-7. The observed melting point should fall within the certified range. If not, the instrument requires calibration or service.

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry watch glass.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

    • Repeat until the sample column is 2-3 mm high. A densely packed, uniform sample is crucial for accurate results.

  • Instrument Setup:

    • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point (~165°C).

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slower rate ensures higher accuracy.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Initiate the heating program.

    • Observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

    • The melting range is reported as T₁ - T₂.

  • Analysis Repetition:

    • For robust data, allow the apparatus to cool and repeat the measurement with a fresh sample in a new capillary tube. Report the average of the consistent results.

Data Interpretation
  • Sharp Range (e.g., 178-179°C): Indicates a high-purity sample.

  • Broad/Depressed Range (e.g., 172-177°C): Suggests the presence of impurities. The synthesis of the compound involves reagents like N-bromosuccinimide and a starting material of 2-methyl-4-nitroaniline; residual amounts of these could act as impurities if purification is incomplete.[4]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point.

MeltingPointWorkflow Workflow for Melting Point Determination start Start prep Sample Preparation (Grind to fine powder) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Set Instrument Parameters (Start Temp, Ramp Rate 1-2°C/min) pack->setup calibrate Instrument Calibration (Use Certified Standard) calibrate->setup insert Insert Sample into Apparatus setup->insert heat Begin Heating & Observation insert->heat record_t1 Record T1 (First liquid drop) heat->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 result Report Melting Range (T1 - T2) record_t2->result purity Assess Purity (Compare to literature value) result->purity end End purity->end

Caption: Logical workflow for the experimental determination of melting point.

Factors Influencing Melting Point Accuracy

Achieving an accurate and reproducible melting point requires careful control over several experimental variables.

  • Heating Rate: As discussed, this is the most critical factor. A rate faster than 2°C/minute will likely result in a reading that is artificially high and broad.

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a wider melting range.

  • Observer Subjectivity: The precise moment of initial and final melting can be subjective. Using a digital apparatus with automated detection can mitigate this, but visual confirmation is still best practice.

  • Thermometer Accuracy: The core of the E-E-A-T principle in this context is ensuring the measuring device is trustworthy. Regular calibration against known standards is non-negotiable for generating authoritative data.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a distinct melting point. While not commonly reported for this specific aniline, it is a potential source of variation for crystalline solids in general.

Conclusion

The melting point of this compound is a key physical constant, reliably established at 178-179°C for pure samples.[4] Its determination is a fundamental technique for identity confirmation and purity assessment in a research and development setting. By adhering to a rigorous, well-controlled experimental protocol that emphasizes proper sample preparation, slow heating rates, and regular instrument calibration, scientists can generate accurate and trustworthy data. Any significant deviation from the established melting range should prompt further investigation into the sample's purity and composition.

References

  • Experimental melting point of recovered 3-nitroaniline (°C). Brainly. [Link]

  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. SlideShare. [Link]

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Methodological & Application

The Synthetic Versatility of 2-Bromo-6-methyl-4-nitroaniline: A Guide for Organic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-methyl-4-nitroaniline, a uniquely functionalized aromatic amine, has emerged as a valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its distinct substitution pattern—featuring a nucleophilic amino group, a synthetically versatile bromine atom, a directing methyl group, and an electron-withdrawing nitro group—offers a powerful toolkit for the synthesis of a diverse array of heterocyclic compounds and other valuable motifs.[1]

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed, field-proven protocols for key transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 827-24-7
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Orange solid
Melting Point 143-147 °CSigma-Aldrich

Safety Profile: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

Core Synthetic Applications: A Mechanistic Perspective

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between these groups allows for a sequential and controlled derivatization of the aromatic ring.

G cluster_0 Key Reactive Sites cluster_1 Primary Transformations cluster_2 Resulting Scaffolds This compound This compound Amino Group (NH2) Amino Group (NH2) This compound->Amino Group (NH2) Bromo Group (Br) Bromo Group (Br) This compound->Bromo Group (Br) Nitro Group (NO2) Nitro Group (NO2) This compound->Nitro Group (NO2) Amide Formation Amide Formation Amino Group (NH2)->Amide Formation Acylation Diazotization Diazotization Amino Group (NH2)->Diazotization NaNO2, H+ Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling Bromo Group (Br)->Pd-Catalyzed Cross-Coupling Pd(0), Ligand, Base Reduction to Diamine Reduction to Diamine Nitro Group (NO2)->Reduction to Diamine e.g., Fe/HCl, H2/Pd-C Amide Derivatives Amide Derivatives Amide Formation->Amide Derivatives Azo Dyes Azo Dyes Diazotization->Azo Dyes Coupling Biaryl Compounds Biaryl Compounds Pd-Catalyzed Cross-Coupling->Biaryl Compounds Benzimidazoles Benzimidazoles Reduction to Diamine->Benzimidazoles Cyclization

Figure 1: Key reactive sites and synthetic transformations of this compound.

The amino group serves as a potent nucleophile and can readily undergo acylation to form amides or be diazotized to generate diazonium salts, which are precursors to azo dyes.[2][3] The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The electron-withdrawing nitro group can be selectively reduced to an amine, paving the way for the formation of diamine intermediates, which are crucial for the synthesis of heterocyclic systems like benzimidazoles.[4]

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The bromo substituent of this compound makes it an ideal substrate for such transformations, enabling the synthesis of novel biaryl compounds, which are prevalent motifs in medicinal chemistry.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and readily available. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used. The organic solvent solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

G start Reaction Setup reactants Combine: - this compound - Arylboronic Acid - K2CO3 start->reactants solvent Add Toluene and Water reactants->solvent degas Degas with N2 or Ar solvent->degas catalyst Add Pd(PPh3)4 degas->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterized Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Aryl-6-methyl-4-nitroaniline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (e.g., 10 mL of toluene and 2.5 mL of water per mmol of the bromoaniline).

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methyl-4-nitroaniline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Note 2: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. This compound is an excellent precursor for the synthesis of substituted benzimidazoles. The key transformation is the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source.

Causality of Experimental Choices:

  • Reduction of the Nitro Group: The nitro group is typically reduced under acidic conditions using a metal reductant like iron powder in the presence of hydrochloric acid or ammonium chloride. This method is often preferred for its cost-effectiveness and efficiency. Alternatively, catalytic hydrogenation (H₂/Pd-C) can be employed for a cleaner reaction profile.

  • Cyclization: The resulting diamine is then cyclized with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) to form the benzimidazole ring. The use of formic acid is a common and straightforward method to install an unsubstituted carbon at the 2-position of the benzimidazole.

G start Starting Material nitroaniline This compound start->nitroaniline reduction Nitro Group Reduction (e.g., Fe/NH4Cl) nitroaniline->reduction diamine 3-Bromo-5-methyl-benzene-1,2-diamine reduction->diamine cyclization Cyclization (e.g., Formic Acid) diamine->cyclization benzimidazole 7-Bromo-5-methyl-1H-benzo[d]imidazole cyclization->benzimidazole end Final Product benzimidazole->end

Figure 3: Synthetic pathway to a benzimidazole derivative from this compound.

Protocol: Two-Step Synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazole

This protocol details the conversion of this compound to a benzimidazole derivative.

Step 1: Reduction of the Nitro Group

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Bromo-5-methyl-benzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to the Benzimidazole

Materials:

  • Crude 3-Bromo-5-methyl-benzene-1,2-diamine (from Step 1)

  • Formic acid (HCOOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Place the crude 3-Bromo-5-methyl-benzene-1,2-diamine in a round-bottom flask and add an excess of formic acid (e.g., 10-20 equivalents).

  • Reaction: Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess formic acid until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the desired 7-Bromo-5-methyl-1H-benzo[d]imidazole.

  • Characterization: Confirm the structure and purity of the final product by NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a strategically important building block that offers multiple avenues for the synthesis of complex and medicinally relevant molecules. The protocols detailed herein for Suzuki-Miyaura cross-coupling and benzimidazole formation provide a robust foundation for researchers to explore the vast synthetic potential of this versatile intermediate. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can effectively leverage the unique reactivity of this compound to advance their research and development programs.

References

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • CN101671272A - Synthetic method of 2-cyanogroup-4-nitro-6-bromaniline diazosalt - Google P
  • CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google P
  • Benzimidazole synthesis - Organic Chemistry Portal. [Link]

  • CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google P
  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization - Organic Chemistry Portal. [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Bromo-6-methyl-4-nitroaniline as a Precursor in High-Performance Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture and Strategic Importance

2-Bromo-6-methyl-4-nitroaniline is a highly functionalized aromatic amine that serves as a pivotal intermediate in the synthesis of specialized azo dyes. Its molecular structure is engineered for reactivity and for imparting desirable characteristics to the final colorant. The strategic placement of its substituents—a primary amine for diazotization, a nitro group, and a bromine atom as strong electron-withdrawing groups—enhances the electrophilicity of the derived diazonium salt. This heightened reactivity is crucial for successful coupling with various aromatic compounds to form stable, intensely colored azo dyes.[1][2] The methyl group provides steric hindrance that can influence the planarity and aggregation properties of the final dye molecule, thereby affecting its fastness and application performance.

These application notes provide a comprehensive guide for researchers and scientists, detailing the synthesis of the intermediate itself, its subsequent conversion into a diazonium salt, and its application in the synthesis of azo dyes. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and a deeper understanding of the underlying reaction dynamics.

Physicochemical & Spectral Data

A thorough understanding of the starting material's properties is fundamental. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 102170-56-9[3]
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol [4]
Appearance Yellow solid[3]
Melting Point 178-179 °C[3]
¹H NMR (DMSO-d6) δ 8.15 (d, 1H), 7.93 (d, 1H), 6.53 (s, 2H), 2.23 (s, 3H)[3]
Mass Spec (ESI) m/z: 228.5 [M-H]⁻[3]

Synthesis Protocol: this compound

The synthesis of the title compound is efficiently achieved through the electrophilic bromination of 2-methyl-4-nitroaniline. The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective laboratory method.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Product Reactant1 2-methyl-4-nitroaniline Dissolve Dissolve in Acetonitrile at 60 °C Reactant1->Dissolve Reactant2 N-Bromosuccinimide (NBS) Add_NBS Add NBS Reactant2->Add_NBS Solvent Acetonitrile Solvent->Dissolve Dissolve->Add_NBS Reflux Reflux for 3h Add_NBS->Reflux Cool Cool to RT Reflux->Cool Concentrate Concentrate Cool->Concentrate Dilute Dilute with DCM Concentrate->Dilute Wash Wash (NaOH, Brine) Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Column Silica Gel Column Chromatography Dry->Column Product This compound (Yellow Solid) Column->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Materials: 2-methyl-4-nitroaniline, N-bromosuccinimide (NBS), Acetonitrile, Dichloromethane (DCM), 2.5 M Sodium Hydroxide solution, Saturated saline (brine), Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) by warming to 60 °C.[3]

    • To this solution, add N-bromosuccinimide (2.8 g, 15.8 mmol, 1.2 equivalents) in one portion.[3]

    • Heat the reaction mixture to reflux and maintain for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dilute the resulting residue with dichloromethane (50 mL).

    • Transfer the organic solution to a separatory funnel and wash sequentially with 2.5 M sodium hydroxide solution and then with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by silica gel column chromatography, eluting with a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) to afford the pure this compound as a yellow solid.[3]

  • Causality Note: The addition of NBS provides a source of electrophilic bromine for the substitution reaction on the electron-rich aniline ring. The position ortho to the activating amino group and meta to the deactivating nitro group is favored. The basic wash with NaOH removes any unreacted NBS and acidic byproducts.

Core Application: Azo Dye Synthesis

The synthesis of azo dyes from this compound is a robust two-stage process: diazotization followed by azo coupling.[1][5]

Stage 1: Diazotization

This critical step converts the primary aromatic amine into a highly reactive diazonium salt. This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.[6]

Diazotization_Mechanism Amine This compound (Ar-NH₂) Diazonium Arenediazonium Salt [Ar-N₂]⁺Cl⁻ Amine->Diazonium  NaNO₂, HCl  0-5 °C NitrousAcid Nitrous Acid (HONO) (from NaNO₂ + HCl)

Caption: The diazotization of this compound.

  • Protocol: Diazotization

    • Suspend this compound (1 equivalent) in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.[2]

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the addition.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension. Ensure the tip of the addition funnel is below the surface of the liquid to prevent localized warming and decomposition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution often indicates the completion of the diazotization.

    • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction without isolation.[5][7]

Stage 2: Azo Coupling

The electrophilic diazonium salt is reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or naphthols), to form the stable azo dye.[8] The coupling position is typically para to the activating group (e.g., -OH or -NR₂) on the coupling component.[6]

Azo_Coupling_Workflow Diazonium Diazonium Salt Solution (from Stage 1) Reaction Azo Coupling (Controlled pH & Temp) Diazonium->Reaction Coupler Coupling Component (e.g., Phenol, Aniline) in appropriate solvent Coupler->Reaction Product Azo Dye Precipitate Reaction->Product

Caption: General workflow for the azo coupling reaction.

  • Protocol: Azo Coupling with a Phenolic Component

    • In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline, 1 equivalent) in a suitable solvent. For phenols, dissolution in a dilute aqueous sodium hydroxide solution is common to form the more reactive phenoxide ion.[9] For amines, an acidic solution may be used.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution (prepared in Stage 1) to the cold solution of the coupling component with continuous, efficient stirring.

    • A brightly colored precipitate, the azo dye, should form immediately or upon slight warming.

    • Maintain stirring for 1-2 hours to ensure the reaction goes to completion. The pH of the solution may need to be adjusted; coupling with phenols is typically faster under slightly alkaline conditions, while coupling with anilines is favored in weakly acidic media.

    • Collect the solid dye product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any residual salts and acids.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Characterization of the Final Azo Dye

The synthesized dye should be characterized to confirm its structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax), which is indicative of the dye's color.

  • FTIR Spectroscopy: To identify key functional groups, such as the N=N azo linkage, nitro group (NO₂), and hydroxyl (-OH) or amine (-NH) groups from the coupler.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure of the dye molecule.[10]

Safety and Handling Precautions

Working with nitroanilines and diazonium salts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][13]

  • Handling: Avoid contact with skin and eyes.[13][14] Do not ingest. Wash hands thoroughly after handling.[14]

  • Diazonium Salts: These intermediates can be explosive in a solid, dry state. Never isolate the diazonium salt. Always use it in solution immediately after preparation.

  • Spills: In case of a spill, clean it up immediately using appropriate procedures. Avoid generating dust.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[15]

References

  • This compound | 102170-56-9 - ChemicalBook.

  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem.

  • 2-BROMO-6-NITROANILINE synthesis - ChemicalBook.

  • 2-BROMO-4-FLUORO-6-NITROANILINE SDS, 10472-88-5 Safety Data Sheets - ECHEMI.

  • Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry - Benchchem.

  • Application Notes and Protocols: 2,6-Dibromo-4-nitroaniline in Materials Science - Benchchem.

  • 4-Bromo-2-methyl-6-nitroaniline 97 77811-44-0 - Sigma-Aldrich.

  • COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube.

  • 4-Bromo-2-methyl-6-nitroaniline - CymitQuimica.

  • This compound | 102170-56-9 | FB66370 - Biosynth.

  • CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents.

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media - CHIMIA.

  • A Comparative Performance Analysis of Azo Disperse Dyes Derived from 2,6-Dibromo-4-nitroaniline - Benchchem.

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive.

  • Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling - Chemistry LibreTexts.

  • some reactions of diazonium ions - Chemguide.

  • Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline - Benchchem.

  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem.

  • Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com.

  • 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 - ChemicalBook.

  • Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline - Benchchem.

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC - NIH.

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S.

  • (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines - ResearchGate.

  • 2-bromo-4-methyl-5-nitroaniline synthesis | Sigma-Aldrich.

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing.

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor.

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM.

  • Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol - ResearchGate.

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-6-methyl-4-nitroaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methyl-4-nitroaniline is a polysubstituted aniline that has emerged as a highly versatile and valuable building block in the lexicon of medicinal chemistry.[1] Its unique structural arrangement, featuring three distinct and strategically positioned functional groups—a bromine atom, a primary amine, and a nitro group—provides a powerful platform for the synthesis of complex molecular architectures.[1] This guide elucidates the strategic applications of this compound, focusing on its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. We provide detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by the chemical logic that drives these transformations.

The Molecular Logic: Why this compound is a Privileged Scaffold

In drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While this compound is a building block rather than a final drug, its utility stems from its capacity to generate diverse libraries of compounds built around a core structure. The power of this reagent lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

  • The Bromo Group (Br): Positioned at C2, the bromine atom is an excellent handle for modern cross-coupling reactions. It readily participates in palladium-catalyzed transformations such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of a wide array of carbon-based fragments (aryl, heteroaryl, alkyl groups).[1] This is fundamental for exploring the chemical space around the core structure to optimize target binding.

  • The Nitro Group (NO₂): The electron-withdrawing nitro group at C4 can be easily reduced to a primary amine under various conditions (e.g., SnCl₂, H₂/Pd-C). This unmasks a new nucleophilic site, providing a secondary handle for derivatization, such as amide or sulfonamide bond formation, which is a cornerstone of structure-activity relationship (SAR) studies.[2]

  • The Amino Group (NH₂): The existing primary amine at C1 can be used for cyclization reactions to form heterocyclic systems, a common feature in many pharmaceutical agents.[1]

  • The Methyl Group (CH₃): The ortho-directing methyl group at C6 provides steric bulk and electronic influence, which can be crucial for modulating a compound's binding affinity, selectivity, and pharmacokinetic properties.[1]

Below is a diagram illustrating the key reactive sites on the this compound scaffold.

Caption: Key functional groups of this compound and their roles in synthetic diversification.

Core Application: Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a well-established hallmark of cancer, making them a major class of therapeutic targets.[2] Small molecule kinase inhibitors often feature complex heterocyclic cores designed to fit into the ATP-binding site of the enzyme. This compound has proven to be a valuable starting material for constructing such scaffolds, particularly for pyrrolo[2,3-d]pyrimidine-based receptor tyrosine kinase (RTK) inhibitors.[2][3][4]

The general strategy involves using the intrinsic functionality of the aniline to build the heterocyclic core, followed by diversification using the bromo and reducible nitro groups to explore SAR and optimize for potency and selectivity.

G start This compound step1 Step 1: Nitro Group Reduction (e.g., using SnCl2/HCl) Unmasks a second amino group start->step1 intermediate1 2-Bromo-6-methylbenzene-1,4-diamine step1->intermediate1 step2 Step 2: Heterocycle Formation Cyclocondensation with a pyrimidine precursor intermediate1->step2 intermediate2 Substituted Pyrrolo[2,3-d]pyrimidine Core step2->intermediate2 step3 Step 3: Diversification Pd-Catalyzed Cross-Coupling (e.g., Suzuki reaction at Bromo-position) intermediate2->step3 final Library of Kinase Inhibitor Candidates step3->final

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of this compound.

Protocol 1: Synthesis of this compound

This procedure describes the regioselective bromination of 2-methyl-4-nitroaniline. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination.

Materials:

  • 2-methyl-4-nitroaniline

  • N-bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 eq., e.g., 2.0 g, 13.2 mmol) in acetonitrile (40 mL) with heating to 60 °C.[5]

  • Once dissolved, add N-bromosuccinimide (1.2 eq., e.g., 2.8 g, 15.8 mmol) to the solution in one portion.[5]

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.[5]

  • Dilute the residue with dichloromethane (50 mL) and transfer to a separatory funnel.[5]

  • Wash the organic phase sequentially with 2.5 M NaOH solution and then with saturated brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate (e.g., starting from 4:1 v/v) to yield the title compound as a yellow solid.[5]

Expected Yield: ~91%[5] Melting Point: 178-179 °C[5]

Protocol 2: Reduction of the Nitro Group to Form 2-Bromo-6-methylbenzene-1,4-diamine

This protocol details a common and effective method for reducing an aromatic nitro group to a primary amine, a crucial step for subsequent cyclization or derivatization reactions. Tin(II) chloride is a classic and reliable reagent for this transformation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl while stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Caution: CO₂ evolution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diamine product, which can be used in the next step with or without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling at the C2-bromo position. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds and introducing aryl or heteroaryl moieties.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography on silica gel to obtain the coupled product.

Physicochemical Data Summary

PropertyValueReference(s)
CAS Number 102170-56-9[5]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [6]
Appearance Yellow Solid / Crystal[5]
Melting Point 179 °C (or 178-179 °C)[5]

Conclusion

This compound is a quintessential example of a strategic building block in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups offer chemists a reliable and efficient entry point for the synthesis of complex, biologically active molecules.[1] The protocols and strategic workflows outlined in this guide demonstrate its utility, particularly in the rational design of kinase inhibitors and other targeted therapies.[2] By leveraging modern synthetic methodologies, researchers can effectively utilize this scaffold to generate diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Benchchem. (n.d.). 2-Bromo-6-methyl-4-nitroanisole: A Versatile Building Block in the Synthesis of Kinase Inhibitors.
  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • Biosynth. (n.d.). This compound | 102170-56-9 | FB66370.
  • ChemicalBook. (2025). This compound | 102170-56-9.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry.
  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem.

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experimental protocol for using 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthetic Utility of 2-Bromo-6-methyl-4-nitroaniline

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the practical application of this compound, a versatile intermediate in modern organic synthesis. We will delve into its chemical properties, safe handling procedures, and its utility as a precursor in cross-coupling reactions. The core of this note is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₇BrN₂O₂. Its structure is characterized by an aniline core bearing a bromine atom and a methyl group ortho to the amino functionality, and a nitro group in the para position. This unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (amino, methyl) groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules.

The presence of a bromine atom makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or diazotization. The existing amino group can also be a site for derivatization. This trifecta of reactive sites allows for a modular and convergent approach to the synthesis of diverse molecular scaffolds, which is of particular interest in the development of novel pharmaceuticals and functional materials.

This application note will focus on a well-established and highly utilized transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction will serve as a practical example to illustrate the handling, reactivity, and synthetic utility of this compound.

Chemical Properties and Safety Data

It is imperative to be well-acquainted with the physicochemical properties and safety precautions associated with this compound before its use in any experimental setting.

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 135-139 °C
Boiling Point Decomposes upon strong heating
Solubility Soluble in acetone, ethyl acetate, and dichloromethane. Sparingly soluble in ethanol. Insoluble in water.
CAS Number 81463-67-2
Safety Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful and versatile method for the formation of carbon-carbon bonds. In this protocol, we will use this compound as the organohalide partner and a generic arylboronic acid as the coupling partner.

Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reagents Reagents This compound This compound Coupled Product 2-Aryl-6-methyl-4-nitroaniline This compound->Coupled Product + Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product + Pd Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: General scheme of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd catalyst - Base - Solvent start->reagents degas Degas the reaction mixture (e.g., N₂ bubbling for 15 min) reagents->degas heat Heat the reaction mixture (e.g., 90 °C) with stirring degas->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent monitor->workup Reaction complete dry Dry organic layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 231.05 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.76 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas supply

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Degassing: Attach a condenser to the flask and purge the system with an inert gas (nitrogen or argon) for 15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material (this compound) is no longer visible by TLC. Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient heating, poor degassingUse a fresh batch of catalyst. Ensure the reaction temperature is maintained. Degas the reaction mixture thoroughly for a longer duration.
Side product formation Decomposition of starting material or product, competing reactionsLower the reaction temperature. Try a different palladium catalyst or base.
Difficulty in purification Product co-elutes with impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of organic compounds. Its utility in palladium-catalyzed cross-coupling reactions, as demonstrated with the Suzuki-Miyaura protocol, allows for the efficient construction of complex molecular architectures. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Application Notes & Protocols: 2-Bromo-6-methyl-4-nitroaniline as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a strategic and versatile building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a bromine atom, a nitro group, and an amino group on a toluene scaffold—provides multiple reactive sites that can be selectively addressed to construct complex molecular architectures.

The primary value of this reagent lies in its utility for synthesizing nitrogen-containing heterocyclic compounds, which are core structures in a vast number of pharmaceutical agents and functional materials. The key reactive handles of this compound include:

  • The Nitro and Amino Groups: These ortho-positioned groups are ideal precursors for condensation reactions to form five- and six-membered heterocyclic rings. The nitro group can be readily reduced to an amine in situ, creating a reactive 1,2-diamine functionality.

  • The Bromo Group: This serves as an excellent anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse carbon- and nitrogen-based substituents.[1][2] This allows for late-stage functionalization, a critical strategy in drug discovery for building structure-activity relationship (SAR) libraries.

This guide provides detailed protocols for leveraging this compound in the synthesis of two key heterocyclic scaffolds: benzimidazoles and quinoxalines , followed by methods for their advanced functionalization.

Section 1: Synthesis of 2-Substituted 5-Methyl-7-nitrobenzimidazoles via Reductive Cyclization

Principle of the Reaction

The synthesis of benzimidazoles from 2-nitroanilines is a powerful one-pot transformation that proceeds via a reductive cyclization cascade.[3][4] The process begins with the reduction of the nitro group to an amine, which transiently forms an ortho-phenylenediamine derivative. This highly reactive intermediate is not isolated but immediately condenses with an aldehyde present in the reaction mixture. Subsequent intramolecular cyclization and aromatization yield the final benzimidazole product. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this purpose, making the reaction tolerant to a wide range of functional groups on the aldehyde.[5][6]

Experimental Workflow: One-Pot Benzimidazole Synthesis

G A This compound + Aromatic Aldehyde (R-CHO) B Add Solvent (e.g., Ethanol/Water) Add Reducing Agent (Na₂S₂O₄) A->B 1. Reagents C Heat Reaction Mixture (e.g., 70-80 °C) B->C 2. Conditions D In Situ Nitro Reduction & Condensation/Cyclization C->D 3. Transformation E Work-up & Purification (Precipitation, Filtration) D->E 4. Isolation F 2-Aryl-4-bromo-6-methyl- 7-nitro-1H-benzimidazole E->F 5. Final Product

Caption: One-pot synthesis of benzimidazoles via reductive cyclization.

Protocol 1: One-Pot Synthesis using Sodium Dithionite

This protocol describes the synthesis of 2-aryl-4-bromo-6-methyl-7-nitro-1H-benzimidazoles.

Materials:

  • This compound

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0 eq)

  • Ethanol

  • Water

  • 5 M Ammonium hydroxide (NH₄OH) solution

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).[5]

  • Addition of Reductant: To this solution, add a freshly prepared solution of sodium dithionite (3.0 mmol) in water (5 mL). The use of a freshly prepared solution is crucial as sodium dithionite can degrade upon standing.

  • Reaction: Heat the reaction mixture to 70 °C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for heating is to facilitate both the reduction and the subsequent dehydration/aromatization steps.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may begin to form.

  • Isolation: Slowly add 5 M aqueous ammonium hydroxide (approx. 2 mL) dropwise to the cooled mixture. This step neutralizes the acidic byproducts of the dithionite reduction and aids in the precipitation of the benzimidazole product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under reduced pressure. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.

Data Presentation: Representative Examples

EntryAldehyde (R-CHO)ProductTypical Yield
1Benzaldehyde4-Bromo-6-methyl-7-nitro-2-phenyl-1H-benzimidazole85-92%
24-Chlorobenzaldehyde4-Bromo-2-(4-chlorophenyl)-6-methyl-7-nitro-1H-benzimidazole88-95%
34-Methoxybenzaldehyde4-Bromo-2-(4-methoxyphenyl)-6-methyl-7-nitro-1H-benzimidazole82-90%
42-Naphthaldehyde4-Bromo-6-methyl-2-(naphthalen-2-yl)-7-nitro-1H-benzimidazole80-87%

Section 2: Synthesis of 5-Bromo-7-methylquinoxalines

Principle of the Reaction

The classical and most direct route to quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] Unlike the one-pot benzimidazole synthesis, this pathway typically involves a discrete first step: the selective reduction of the nitro group of this compound to afford 3-Bromo-5-methylbenzene-1,2-diamine . This intermediate is then reacted with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) in a suitable solvent, often with acid catalysis, to yield the quinoxaline product.

The chemoselective reduction of an aromatic nitro group in the presence of an aryl bromide is a common challenge.[9] While catalytic hydrogenation can sometimes lead to dehalogenation, classical methods using metals in acidic media, such as iron powder in acetic or hydrochloric acid, or stannous chloride (SnCl₂), are highly effective and preserve the C-Br bond.[10][11]

Experimental Workflow: Two-Step Quinoxaline Synthesis

G cluster_0 Step 1: Selective Nitro Reduction cluster_1 Step 2: Condensation A This compound B Add Fe powder / NH₄Cl in Ethanol/Water A->B C Reflux B->C D 3-Bromo-5-methylbenzene-1,2-diamine C->D E { 3-Bromo-5-methylbenzene-1,2-diamine | 1,2-Dicarbonyl (R-CO-CO-R')} D->E:f0 Intermediate F Reflux in Ethanol (optional: catalytic acid) E->F G 5-Bromo-2,3-disubstituted-7-methylquinoxaline F->G Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)(R')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Waste1 Br⁻ Transmetal->Waste1 Waste2 [B(OH)₃]⁻ Transmetal->Waste2 ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Heterocycle

Materials:

  • Bromo-heterocycle (e.g., 4-Bromo-6-methyl-7-nitro-2-phenyl-1H-benzimidazole) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial, add the bromo-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvent (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination for C-N Bond Formation

Principle of the Reaction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base. [12][13]This reaction has revolutionized the synthesis of anilines and N-aryl heterocycles. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for high efficiency, as it promotes both the oxidative addition and the final reductive elimination steps. [14][15]

Protocol 4: Buchwald-Hartwig Amination of a Bromo-Heterocycle

Materials:

  • Bromo-heterocycle (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Bulky phosphine ligand (e.g., XPhos) (4 mol%)

  • Strong, non-nucleophilic base (e.g., KOt-Bu or Cs₂CO₃) (1.4 eq)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the bromo-heterocycle and the amine.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS. The choice of base is critical; strong bases like KOt-Bu are common, but weaker bases like Cs₂CO₃ may be required for sensitive substrates. [16]5. Work-up and Purification: Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and quench carefully with water. Filter, separate the layers, extract the aqueous phase, and combine the organic layers. Dry and concentrate the solution, then purify the residue by column chromatography.

Section 4: Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles. [17]* Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [17]* Skin and Body Protection: Wear a lab coat. For large quantities or potential for splashing, consider additional impervious clothing. [18]* Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. If dust formation is unavoidable, use a certified particulate respirator (e.g., N95). [18][19] Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [18][20]* Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.

First Aid Measures:

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a doctor. [17]* In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [20]* If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is a powerful and multifaceted precursor for the synthesis of diverse heterocyclic libraries. Its strategically positioned functional groups allow for both the initial construction of core scaffolds like benzimidazoles and quinoxalines and their subsequent, precise elaboration through robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, facilitating the discovery of novel compounds for pharmaceutical and materials science applications.

References

  • J. Org. Chem. 2012, 6508–6512. ([Link])

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. ([Link])

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ([Link])

  • ARKIVOC. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ([Link])

  • Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. ([Link])

  • ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ([Link])

  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ([Link])

  • NIH National Library of Medicine. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ([Link])

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 2-Arylbenzimidazoles by Reaction of o-Nitroaniline and Aromatic Aldehyde Derivatives via Reductive Cyclization. ([Link])

  • RSC Publishing. (2018). Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. ([Link])

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. ([Link])

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ([Link])

  • Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. ([Link])

  • PubMed. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. ([Link])

  • Calvin Digital Commons. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. ([Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ([Link])

  • NIH National Library of Medicine. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ([Link])

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ([Link])

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])

  • ResearchGate. (2025). Sodium Dithionite. ([Link])

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. ([Link])

  • ResearchGate. (2013). What method can be used for reduction of aryl nitro group?. ([Link])

  • Wikipedia. (n.d.). Reduction of nitro compounds. ([Link])

  • ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between di-bromoanilines and thienyl boronic acids. ([Link])

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles. ([Link])

  • RSC Publishing. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. ([Link])

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ([Link])

  • NIH National Library of Medicine. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ([Link])

  • RSC Publishing. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ([Link])

  • Wiley Online Library. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. ([Link])

  • RSC Publishing. (2018). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. ([Link])

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Application Notes and Protocols for the Reaction of 2-Bromo-6-methyl-4-nitroaniline with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-6-methyl-4-nitroaniline with a range of nucleophiles. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize substituted anilines as key building blocks in the synthesis of complex organic molecules. This document details the underlying principles of nucleophilic aromatic substitution (SNAr) as applied to this substrate, offers field-proven experimental protocols for reactions with N-, O-, and S-based nucleophiles, and presents data to guide reaction optimization. Furthermore, modern catalytic approaches, including Buchwald-Hartwig and Ullmann-type couplings, are discussed as powerful alternatives for the formation of C-N and C-O bonds.

Introduction: The Versatility of this compound in Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of a wide array of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three key functional groups on the aniline scaffold: a bromine atom, a methyl group, and a nitro group.

The bromine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of this guide. The strong electron-withdrawing nature of the nitro group, positioned para to the bromine, significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the facile displacement of the bromide by a variety of nucleophiles. The ortho-methyl group, while providing some steric hindrance, also influences the electronic properties and regioselectivity of further transformations.

Beyond classical SNAr reactions, the bromo substituent also serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. The amino group can be a site for acylation, alkylation, or diazotization, while the nitro group can be readily reduced to an amine, opening up another avenue for derivatization. This multi-faceted reactivity makes this compound a valuable starting material for generating molecular diversity.

This guide will focus primarily on the nucleophilic displacement of the bromine atom, providing both the theoretical framework and practical protocols for achieving these transformations efficiently and with high yields.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles predominantly proceeds via the SNAr mechanism. This is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This is typically the rate-determining step. The presence of the electron-withdrawing nitro group in the para position is critical as it delocalizes the negative charge of the resulting intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The overall rate of the SNAr reaction is influenced by several factors:

  • Strength of the Nucleophile: More powerful nucleophiles generally lead to faster reaction rates.

  • Leaving Group Ability: The stability of the departing halide ion influences the ease of its displacement.

  • Electronic Effects: The presence and position of electron-withdrawing groups on the aromatic ring are paramount for activating the substrate.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are typically employed as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

SNAr_Mechanism

Diagram 1: Generalized SNAr Mechanism. A visual representation of the two-step addition-elimination pathway.

Experimental Protocols

The following protocols are provided as a starting point for the reaction of this compound with various classes of nucleophiles. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the desired outcome for specific substrates.

Reaction with N-Nucleophiles (Amination)

The introduction of a nitrogen-based substituent is a common transformation in the synthesis of bioactive molecules.

Protocol 1: General Procedure for Aromatic Amination

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq.).

  • Add a polar aprotic solvent such as DMF, DMSO, or NMP to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to a temperature between 80-150 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1201285
MorpholineCs₂CO₃DMSO100892
BenzylamineNaHTHF801678

Table 1: Representative Conditions for the Amination of this compound.

Reaction with O-Nucleophiles (Etherification)

The formation of aryl ethers can be achieved through the reaction with alkoxides or phenoxides.

Protocol 2: General Procedure for Ether Synthesis

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.5 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.5 eq.) or potassium tert-butoxide (KOtBu, 1.5 eq.), portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Heat the reaction mixture to a temperature between 60-120 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the residue by flash chromatography.

Nucleophile (Alcohol/Phenol)BaseSolventTemp (°C)Time (h)Yield (%)
PhenolNaHDMF1001088
MethanolNaHTHF65 (reflux)1895
tert-ButanolKOtBuTHF802475

Table 2: Representative Conditions for the Etherification of this compound.

Reaction with S-Nucleophiles (Thioetherification)

The synthesis of aryl thioethers can be accomplished using thiolates as nucleophiles.

Protocol 3: General Procedure for Thioether Synthesis

  • To a solution of the desired thiol (1.2 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., K₂CO₃, NaH, 1.5 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 50-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Nucleophile (Thiol)BaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80694
EthanethiolNaHTHF601289

Table 3: Representative Conditions for the Thioetherification of this compound.

Modern Catalytic Approaches: Buchwald-Hartwig and Ullmann-Type Couplings

While classical SNAr reactions are effective, particularly with activated substrates like this compound, modern palladium- and copper-catalyzed cross-coupling reactions offer milder reaction conditions and a broader substrate scope, especially for less reactive nucleophiles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[1][2] This reaction is particularly useful when the SNAr reaction is sluggish or fails. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product.[3]

Buchwald_Hartwig

Diagram 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound (1.0 eq.), the amine (1.2 eq.), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds with aryl halides.[4] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[5][6]

Protocol 5: General Procedure for Ullmann-Type Etherification

  • In a reaction vessel, combine this compound (1.0 eq.), the phenol (1.5 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • Add a polar solvent such as DMSO or DMF.

  • Heat the reaction mixture to 90-130 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Safety Considerations

  • This compound is a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions involving strong bases like sodium hydride should be performed with extreme caution, as they are highly reactive with water and protic solvents.

  • Palladium and copper catalysts can be toxic and should be handled with care.

Conclusion

This compound is a valuable and highly reactive substrate for nucleophilic aromatic substitution reactions. The presence of the activating nitro group allows for the facile displacement of the bromo substituent by a wide range of N-, O-, and S-based nucleophiles under relatively mild conditions. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse array of substituted aniline derivatives. Furthermore, the availability of modern catalytic methods such as the Buchwald-Hartwig amination and Ullmann-type couplings significantly expands the synthetic utility of this versatile building block, offering milder and often more efficient routes to desired products. Careful consideration of the reaction mechanism, optimization of conditions, and adherence to safety protocols will ensure successful and reproducible outcomes in the laboratory.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. In Cross-Coupling Reactions (pp. 1-109). Springer, Berlin, Heidelberg. [Link]

  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern des Anthrachinons. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Wang, Y., et al. (2008). Research on the synthesis process of 2-methyl-4(6)-nitroaniline.
  • PrepChem. Synthesis of 2-methyl-4-nitroaniline. [Link]

  • Ma, D., & Cai, Q. (2003). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

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The Strategic Role of 2-Bromo-6-methyl-4-nitroaniline in the Synthesis of Benzimidazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Crop Protection

In the landscape of modern agrochemical development, the synthesis of novel and effective active ingredients is paramount for ensuring global food security. Among the diverse array of heterocyclic scaffolds utilized in the design of pesticides, the benzimidazole core holds a prominent position, particularly in the development of systemic fungicides. 2-Bromo-6-methyl-4-nitroaniline emerges as a key starting material in the synthesis of substituted benzimidazoles, offering a unique combination of functional groups that allow for strategic molecular elaboration. This application note provides a detailed technical guide for researchers and scientists on the utility of this compound in the synthesis of a pivotal benzimidazole intermediate, a cornerstone for the development of advanced agrochemicals.

The intrinsic value of this compound lies in its trifunctional nature: a reactive bromo group, a directing methyl group, and a nitro group that can be readily converted into an amine. This specific arrangement of substituents on the aniline ring provides a premeditated pathway for the construction of the benzimidazole scaffold with a defined substitution pattern, which is crucial for tuning the biological activity and selectivity of the final agrochemical product.

Core Synthesis Pathway: From Nitroaniline to the Benzimidazole Scaffold

The primary application of this compound in agrochemical synthesis is its conversion to a substituted o-phenylenediamine, which is the direct precursor to the benzimidazole ring system. This transformation is a two-step process involving the reduction of the nitro group followed by cyclization.

Part 1: Reductive Transformation to 3-Bromo-5-methylbenzene-1,2-diamine

The initial and critical step is the selective reduction of the nitro group to an amine, yielding 3-Bromo-5-methylbenzene-1,2-diamine. The choice of reducing agent is crucial to avoid unwanted side reactions, such as dehalogenation.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 3-Bromo-5-methylbenzene-1,2-diamine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a preferred catalyst due to its high activity and selectivity. The use of a protic solvent like ethanol facilitates the reaction and solubilizes the starting material.

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C), 50% wet

    • Ethanol

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Procedure:

    • In a hydrogenation vessel, a slurry of 10% Pd/C (0.05 eq by weight) in ethanol is prepared under an inert atmosphere.

    • This compound (1.0 eq) is dissolved in ethanol and added to the vessel.

    • The vessel is sealed and purged with hydrogen gas, and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm).

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

    • Upon completion, the reaction mixture is purged with an inert gas.

    • The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethanol.

    • The filtrate is concentrated under reduced pressure to yield the crude 3-Bromo-5-methylbenzene-1,2-diamine, which can be used in the next step without further purification or can be purified by recrystallization.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₇H₇BrN₂O₂231.05179[1]
3-Bromo-5-methylbenzene-1,2-diamineC₇H₉BrN₂201.07Not readily available
6-Bromo-4-methyl-1H-benzimidazoleC₈H₇BrN₂211.06Not readily available
Part 2: Cyclization to Form the 6-Bromo-4-methyl-1H-benzimidazole Core

The synthesized o-phenylenediamine is then cyclized to form the benzimidazole ring. The choice of the reagent for cyclization determines the substituent at the 2-position of the benzimidazole, which is a key determinant of its fungicidal activity. For the synthesis of many benzimidazole fungicides, a carbamate group is introduced at this position.

Protocol 2: Synthesis of 6-Bromo-4-methyl-1H-benzimidazole

  • Rationale: The reaction of an o-phenylenediamine with formic acid is a classic and straightforward method for the synthesis of unsubstituted benzimidazoles at the 2-position. This intermediate can then be further functionalized. The reaction is typically acid-catalyzed and driven by the removal of water.

  • Materials:

    • 3-Bromo-5-methylbenzene-1,2-diamine

    • Formic acid (88%)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • A mixture of 3-Bromo-5-methylbenzene-1,2-diamine (1.0 eq) and formic acid (10 eq) is heated at reflux for 2-4 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The solution is neutralized by the careful addition of a base (e.g., ammonium hydroxide or sodium hydroxide solution) until precipitation of the product is complete.

    • The solid is collected by filtration, washed with water, and dried to afford the crude 6-Bromo-4-methyl-1H-benzimidazole.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualization of the Synthetic Workflow

Agrochemical_Synthesis A This compound B 3-Bromo-5-methylbenzene-1,2-diamine A->B Reduction (e.g., H2/Pd-C) C 6-Bromo-4-methyl-1H-benzimidazole B->C Cyclization (e.g., HCOOH) D Benzimidazole-based Agrochemicals (e.g., Fungicides) C->D Further Functionalization

Caption: Synthetic pathway from this compound to benzimidazole agrochemicals.

Application in the Synthesis of Benzimidazole Fungicides: A Prospective Outlook

The 6-Bromo-4-methyl-1H-benzimidazole core is a valuable intermediate for the synthesis of a variety of potential agrochemicals. The benzimidazole fungicides, such as benomyl and carbendazim, act by inhibiting microtubule assembly in fungi. The efficacy of these fungicides can be modulated by the substituents on the benzimidazole ring.

The bromine atom at the 6-position and the methyl group at the 4-position of the synthesized intermediate can influence the lipophilicity, metabolic stability, and binding affinity of the final molecule to its target site in the fungus. For instance, the bromo substituent can enhance the fungicidal activity and broaden the spectrum of control.

A plausible subsequent step in the synthesis of a fungicidally active molecule would be the carbamoylation of the benzimidazole nitrogen, a common structural feature in many commercial benzimidazole fungicides.

Protocol 3: Prospective Synthesis of a Carbamate Derivative

  • Rationale: The reaction of a benzimidazole with an isocyanate is a standard method for the synthesis of N-carbamoylbenzimidazoles, which are known for their fungicidal properties.

  • Materials:

    • 6-Bromo-4-methyl-1H-benzimidazole

    • Methyl isocyanate

    • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

  • Procedure (Prospective):

    • 6-Bromo-4-methyl-1H-benzimidazole (1.0 eq) is dissolved in an anhydrous solvent.

    • Methyl isocyanate (1.1 eq) is added to the solution.

    • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted isocyanate and then dried to yield the desired carbamate derivative.

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A Dissolve this compound in Ethanol B Add Pd/C catalyst A->B C Hydrogenate under H2 atmosphere B->C D Monitor reaction by TLC/HPLC C->D E Filter to remove catalyst D->E F Concentrate to obtain 3-Bromo-5-methylbenzene-1,2-diamine E->F G Reflux 3-Bromo-5-methylbenzene-1,2-diamine with Formic Acid F->G Intermediate H Monitor reaction by TLC G->H I Pour into ice-water and neutralize H->I J Filter and dry the precipitate I->J K Obtain 6-Bromo-4-methyl-1H-benzimidazole J->K

Caption: Detailed workflow for the synthesis of the benzimidazole intermediate.

Conclusion and Future Perspectives

This compound serves as a strategically important starting material for the synthesis of substituted benzimidazole cores, which are central to a significant class of agrochemical fungicides. The protocols outlined in this application note provide a robust and scientifically sound basis for the laboratory-scale synthesis of a key 6-bromo-4-methyl-1H-benzimidazole intermediate. The functional groups of the starting aniline allow for a controlled and predictable synthesis of this valuable scaffold.

Further research can be directed towards the elaboration of this intermediate into a library of novel benzimidazole derivatives for high-throughput screening of fungicidal activity. The strategic placement of the bromo and methyl groups offers a unique opportunity for structure-activity relationship (SAR) studies, potentially leading to the discovery of next-generation fungicides with improved efficacy, broader spectrum, and enhanced environmental profiles.

References

  • PubChem. 2-Bromo-4-methyl-6-nitroaniline. [Link]

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Application Notes: Synthetic Routes Utilizing 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Bromo-6-methyl-4-nitroaniline, a highly versatile and valuable intermediate in modern organic synthesis. This multifunctional scaffold is strategically equipped with distinct chemical handles—a bromo group for cross-coupling, a reducible nitro moiety, and a nucleophilic aniline center—offering a convergence of pathways for molecular diversification. We present detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic systems and functionalized aromatic compounds, targeting researchers, medicinal chemists, and professionals in drug development and materials science.

Introduction: The Strategic Value of this compound

This compound is a synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups.[1] The strategic placement of the bromo, methyl, nitro, and amino substituents creates a unique electronic and steric environment, enabling chemists to perform sequential, chemoselective transformations.

  • The Bromo Group: Serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse carbon and heteroatom substituents.[1]

  • The Nitro Group: A powerful electron-withdrawing group that can be selectively reduced to an amine, paving the way for the formation of diaminoaromatic precursors essential for heterocyclic synthesis.[1][2]

  • The Aniline Moiety: The primary amine can be readily diazotized and converted into a wide array of other functional groups via Sandmeyer-type reactions or can participate in condensation and cyclization reactions.[3][4]

  • The Methyl Group: Provides steric hindrance and acts as a weak ortho-directing group, influencing the regioselectivity of further substitutions and modulating the electronic properties of the aromatic ring.[1]

This guide details its preparation and its subsequent transformation into key structural motifs, including benzimidazoles, biaryls, and other functionalized anilines.

Physicochemical & Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 827-24-7[5]
Molecular Formula C₇H₇BrN₂O₂[5]
Molecular Weight 231.05 g/mol [5]
Appearance Light brown to orange solid[5]
Melting Point 179 °C[3]
¹H NMR (CDCl₃) δ 7.94 (s, 1H), 7.56 (s, 1H), 6.47 (br s, 2H), 2.27 (s, 3H)[5]

Synthesis of this compound

The title compound is readily prepared via electrophilic bromination of the commercially available 4-Methyl-2-nitroaniline. The electron-donating nature of the amino and methyl groups activates the ring, directing bromination to the ortho position relative to the amine.

Protocol 1: Synthesis via Electrophilic Bromination

This protocol describes the bromination of 4-Methyl-2-nitroaniline in glacial acetic acid.[5]

Materials:

  • 4-Methyl-2-nitroaniline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Deionized Water

Procedure:

  • Suspend 4-Methyl-2-nitroaniline (1.0 eq) in glacial acetic acid (approx. 9.5 mL per gram of starting material).

  • In a well-ventilated fume hood, slowly add liquid Bromine (1.2 eq) to the suspension at ambient temperature over 1 hour.

  • Stir the resulting reaction mixture for an additional hour at room temperature.

  • Carefully pour the reaction mixture into a large volume of water (approx. 60 mL per gram of starting material) to precipitate the product.

  • Stir the aqueous suspension for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of water to remove residual acetic acid and bromine.

  • Dry the product under vacuum to yield this compound as an orange solid. (Reported Yield: ~94%).[5]

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

A primary application of this intermediate is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.[1][6] The synthesis is a robust two-step process involving the initial reduction of the nitro group to form a key diamine intermediate, followed by cyclization.

A This compound B Step 1: Nitro Reduction (SnCl₂·2H₂O / HCl or Fe / NH₄Cl) A->B Chemoselective Reduction C 3-Bromo-5-methylbenzene-1,2-diamine (Key Intermediate) B->C D Step 2: Phillips Condensation (R-COOH / Acid Catalyst) C->D Cyclization E 2-Substituted-7-bromo-5-methyl- 1H-benzo[d]imidazole D->E

Caption: Workflow for Benzimidazole Synthesis.

Protocol 2: Two-Step Synthesis of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole

This protocol details the conversion of this compound into a representative benzimidazole derivative.

Part A: Reduction of the Nitro Group

Causality: Stannous chloride (SnCl₂) in acidic medium is a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides, which are generally stable to these conditions.[7][8]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated HCl and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10 to precipitate the diamine product and tin hydroxides.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude 3-Bromo-5-methylbenzene-1,2-diamine is often used directly in the next step.

Part B: Phillips Condensation for Benzimidazole Formation

Causality: The Phillips condensation is a robust method for synthesizing benzimidazoles. It involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid, followed by a dehydrative cyclization.[5][6]

Materials:

  • Crude 3-Bromo-5-methylbenzene-1,2-diamine from Part A

  • Acetic Acid (as both reagent and solvent)

  • 4 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude diamine (1.0 eq) in acetic acid.

  • Add 4 M HCl (approx. 2-3 eq) and heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by carefully adding a base (e.g., ammonium hydroxide or solid sodium bicarbonate) until a precipitate forms.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain pure 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole.

Application in C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality is an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.[9][10]

Start This compound Product 2-Aryl-6-methyl-4-nitroaniline Start->Product Suzuki Coupling Reagents Arylboronic Acid (R-B(OH)₂) Reagents->Product Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Conditions->Product

Caption: General scheme for a Suzuki cross-coupling reaction.

Protocol 3: Synthesis of 2-Aryl-6-methyl-4-nitroaniline

Causality: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[9][11]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, typically 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system (dioxane/water) via syringe.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Aryl-6-methyl-4-nitroaniline.

Transformation of the Aniline Group: The Sandmeyer Reaction

The primary amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halides and cyano groups, via the copper-catalyzed Sandmeyer reaction.[3][4]

Protocol 4: Synthesis of 1,3-Dibromo-5-methyl-2-nitrobenzene

Causality: The reaction proceeds in two stages. First, diazotization converts the amine into an excellent leaving group (N₂). Second, a single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, which then abstracts a bromine atom from a copper(II) species to yield the final product.[4]

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in 48% HBr.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of Sodium Nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of a clear solution or a fine slurry of the diazonium salt should be observed.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve Copper(I) Bromide (1.2 eq) in 48% HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic extracts with water, then with a dilute NaOH solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting crude product via column chromatography or recrystallization to obtain 1,3-Dibromo-5-methyl-2-nitrobenzene.

Conclusion

This compound stands out as a strategically designed building block, offering multiple avenues for the synthesis of complex organic molecules. The protocols detailed herein provide robust and reproducible methods for leveraging its unique reactivity. By enabling the construction of valuable scaffolds such as benzimidazoles and functionalized biaryls, this intermediate serves as a powerful tool for academic research, drug discovery, and the development of novel materials.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • Ahmad, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4963. Retrieved from [Link]

  • Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Khan, M., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(11), 2299-2321. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2893-2901. Retrieved from [Link]

  • Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved from [Link]

  • ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 19458-19462. Retrieved from [Link]

  • Silva, A. M. G., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1391. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Retrieved from [Link]

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Application Notes & Protocols: 2-Bromo-6-methyl-4-nitroaniline as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures often hinges on the strategic selection of starting materials. 2-Bromo-6-methyl-4-nitroaniline is a premier example of such a building block, offering a unique convergence of steric and electronic properties. Its structure is endowed with three distinct and orthogonally reactive functional groups: a bromo substituent, a nitro group, and an aniline moiety, all arranged on a methylated benzene ring.

This trifecta of functionalities provides chemists with a powerful toolkit for sequential and site-selective modifications:

  • The bromo group serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but can also be readily reduced to an amino group, opening a new vector for derivatization.

  • The primary amine and the ortho-methyl group provide steric hindrance and electronic influence, guiding the regioselectivity of further reactions and serving as precursors for heterocyclic ring formation.[1]

These characteristics make this compound a highly valued intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, particularly for building heterocyclic cores like benzimidazoles and for structure-activity relationship (SAR) studies.[1][2] This guide provides detailed protocols and expert insights into leveraging this versatile molecule.

Physicochemical & Safety Profile

A clear understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 102170-56-9[3]
Molecular Formula C₇H₇BrN₂O₂[4]
Molecular Weight 231.05 g/mol [4]
Appearance Yellow to Orange Solid/Powder[3][4]
Melting Point 178-179 °C[3]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Safety Insight: The compound is classified as an irritant.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most synthetically versatile handle on the molecule, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic chemistry for their reliability and broad functional group tolerance.[6][7]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron species.[7] This reaction is fundamental for synthesizing biaryl compounds, which are prevalent in medicinal chemistry.

Causality & Experimental Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with a boronate complex, and reductive elimination to yield the product and regenerate the catalyst.[7][8]

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is standard. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps, leading to higher efficiency.[9]

  • Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used. Water aids in dissolving the inorganic base and can accelerate the reaction.[9][10]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Aniline 2-Bromo-6-methyl- 4-nitroaniline Product 2-Aryl-6-methyl- 4-nitroaniline Aniline->Product Suzuki Coupling Boronic Aryl Boronic Acid (R-B(OH)₂) Boronic->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Reaction scheme for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (231 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and the ligand SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add the catalyst and ligand to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and purge the reaction mixture with a stream of argon or nitrogen gas for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-6-methyl-4-nitroaniline.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful transformation for constructing aryl C-N bonds, a common linkage in pharmaceuticals.[6][11] This reaction couples an aryl halide with a primary or secondary amine.[12]

Causality & Experimental Rationale:

  • Catalyst System: This reaction is highly sensitive to the ligand used. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are critical for facilitating the challenging reductive elimination step that forms the C-N bond.[13][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices. The base deprotonates the amine in the catalytic cycle, making it a more active nucleophile.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions Aniline 2-Bromo-6-methyl- 4-nitroaniline Product N-Substituted- 2-amino-3-methyl- 5-nitroaniline Aniline->Product Buchwald-Hartwig Amination Amine Amine (R₂NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Strong Base (e.g., NaOt-Bu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product

Caption: Reaction scheme for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (231 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction & Purification: Extract with ethyl acetate (3 x 20 mL), combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired N-morpholinyl-2-methyl-4-nitroaniline.

Core Application II: Synthesis of Heterocyclic Scaffolds

The true power of this compound is realized when its multiple functional groups are used in sequence to build complex ring systems. A key transformation is the reduction of the nitro group to an amine, which generates a valuable ortho-phenylenediamine derivative, a precursor to many important heterocycles.[1]

Pathway to Benzimidazoles: A Two-Step Protocol

Benzimidazoles are "privileged scaffolds" in medicinal chemistry, forming the core of many approved drugs.[9] A common route involves the condensation of a phenylenediamine with a carboxylic acid or its equivalent.

Step 1: Selective Reduction of the Nitro Group

Causality & Experimental Rationale: The nitro group can be selectively reduced to an amine in the presence of the aryl bromide.

  • Reagents: Common methods include catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl.[15] The SnCl₂ method is often preferred in a lab setting for its simplicity and tolerance of the bromide. The reaction proceeds via the transfer of six electrons to the nitro group.

Detailed Protocol: Nitro Group Reduction

  • Setup: In a round-bottom flask, dissolve this compound (231 mg, 1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 1.13 g, 5.0 mmol, 5.0 equiv.).

  • Reaction: Carefully add concentrated hydrochloric acid (2 mL) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8. A tin hydroxide precipitate will form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Filter the combined organic layers through a pad of Celite to remove tin salts.

  • Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate to yield the crude 3-bromo-5-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2: Benzimidazole Ring Formation (Phillips Condensation)

Causality & Experimental Rationale: The newly formed 1,2-diamine can undergo condensation with a carboxylic acid (or aldehyde followed by oxidation) under acidic conditions to form the benzimidazole ring.

Detailed Protocol: Cyclization with Acetic Acid

  • Setup: Place the crude 3-bromo-5-methylbenzene-1,2-diamine (from the previous step, ~1.0 mmol) in a round-bottom flask.

  • Reaction: Add glacial acetic acid (5 mL) and heat the mixture to reflux (~120 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice water (50 mL).

  • Neutralization: Carefully neutralize the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 7-bromo-4,5-dimethyl-1H-benzo[d]imidazole.

Heterocycle_Synthesis Start 2-Bromo-6-methyl- 4-nitroaniline Reagent1 SnCl₂ / HCl Intermediate 3-Bromo-5-methyl- benzene-1,2-diamine Reagent2 R-COOH / Δ Final Substituted Benzimidazole Reagent1->Intermediate Nitro Reduction Reagent2->Final Condensation/ Cyclization

Caption: Workflow for benzimidazole synthesis.

General Experimental Workflow

A standardized workflow is key to reproducibility in multi-step synthesis.

Workflow Setup 1. Reaction Setup (Glassware, Reagents, Inert Atmosphere) Reaction 2. Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup 3. Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Chromatography) Workup->Purification Analysis 5. Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for organic synthesis.

References

  • PubChem. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.[Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Wikipedia. Suzuki reaction. Wikimedia Foundation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes.[Link]

  • Thieme. A Practical Procedure for Regioselective Bromination of Anilines.[Link]

  • Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.[Link]

  • Acta Crystallographica Section E. 2-Bromo-4-nitroaniline.[Link]

  • ChemRxiv. Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.[Link]

  • ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.[Link]

  • ResearchGate. 2-Bromo-4-nitroaniline.[Link]

  • ResearchGate. Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.[Link]

Sources

methods for the preparation of 2-Bromo-6-methyl-4-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroaniline and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the synthetic methodologies for preparing this compound, a key chemical intermediate. The unique arrangement of bromo, methyl, and nitro substituents on the aniline scaffold makes this compound a valuable and versatile building block in medicinal chemistry and materials science.[1] The bromo group provides a reactive handle for cross-coupling reactions, while the nitro and amino groups can be further manipulated to construct complex heterocyclic systems.[1] This guide provides an in-depth analysis of the primary synthetic routes, explains the causality behind experimental choices, and offers detailed, actionable protocols.

Core Synthetic Strategies: A Comparative Overview

The preparation of this compound is typically achieved through electrophilic aromatic substitution. The choice of strategy depends on the availability of starting materials, desired scale, and safety considerations. Two principal pathways are dominant: the direct bromination of 2-methyl-4-nitroaniline and the nitration of a protected 4-bromo-2-methylaniline.

Method 1: Direct Bromination of 2-Methyl-4-nitroaniline

This is the most direct and frequently cited route. The synthesis relies on the powerful directing effects of the substituents on the aniline ring. The amino (-NH₂) group is a potent activating ortho-, para-director, and the methyl (-CH₃) group is a weaker activating ortho-, para-director. The nitro (-NO₂) group is a deactivating meta-director. The incoming electrophile (Br⁺) is preferentially directed to the positions ortho to the highly activating amino group. One ortho position is occupied by the methyl group, leaving the C2 position as the most electronically favorable site for bromination.

Protocol 1: Synthesis via N-Bromosuccinimide (NBS)

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is favored in many laboratory settings over liquid bromine due to its solid nature, making it safer and easier to handle.[2] Acetonitrile is an effective solvent as it readily dissolves the starting material at elevated temperatures and is relatively inert under the reaction conditions.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-methyl-4-nitroaniline in Acetonitrile at 60 °C B Add N-Bromosuccinimide (NBS) A->B C Reflux for 3 hours B->C D Cool to RT and Concentrate C->D E Dilute with Dichloromethane (DCM) D->E F Wash with 2.5 M NaOH E->F G Wash with Saturated Saline F->G H Dry over Na₂SO₄, Filter, Concentrate G->H I Silica Gel Column Chromatography H->I J Obtain Pure Product (Yellow Solid) I->J

Caption: Workflow for the synthesis of this compound via NBS bromination.

Step-by-Step Methodology: [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL). Heat the mixture to 60 °C to ensure complete dissolution.

  • Reagent Addition: Once the starting material is dissolved, add N-bromosuccinimide (2.8 g, 15.8 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure.

  • Extraction: Dilute the resulting residue with dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 2.5 M sodium hydroxide (NaOH) solution and then with saturated saline (brine). The basic wash removes the succinimide byproduct.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate (4:1 v/v) eluent system to afford the pure this compound as a yellow solid.

Quantitative Data Summary

ParameterValueReference
Starting Material2-Methyl-4-nitroaniline[3]
Brominating AgentN-Bromosuccinimide (NBS)[3]
SolventAcetonitrile[3]
TemperatureReflux[3]
Reaction Time3 hours[3]
Reported Yield91%[3]
Melting Point178-179 °C[3]
Method 2: Nitration of 4-Bromo-2-methylaniline

An alternative strategy involves introducing the nitro group onto a pre-existing bromo-methylaniline scaffold. This multi-step approach requires careful control of regioselectivity and necessitates protection of the highly reactive amino group to prevent oxidation during nitration.[4][5]

Causality and Strategic Considerations:

  • Protection: The amino group of 4-bromo-2-methylaniline is highly susceptible to oxidation by nitric acid. Therefore, it must first be protected, typically by converting it to an acetamido group through reaction with acetic anhydride. This protected group is less activating but still a powerful ortho-, para-director.[5]

  • Nitration: The nitration is performed on the protected intermediate, 4-bromo-2-methylacetanilide. The acetamido group directs the incoming nitronium ion (NO₂⁺) primarily to the ortho positions. One ortho position is blocked by the methyl group, directing nitration to the C6 position.

  • Deprotection: The final step is the acidic hydrolysis of the acetamido group to regenerate the amino functionality, yielding the target product.

Multi-Step Synthetic Pathway

G A Start: 4-Bromo-2-methylaniline B Step 1: Acetylation (Acetic Anhydride) A->B C Intermediate: 4-Bromo-2-methylacetanilide B->C D Step 2: Nitration (HNO₃ / H₂SO₄, 0-5 °C) C->D E Intermediate: 2-Bromo-6-methyl-4-nitroacetanilide D->E F Step 3: Hydrolysis (Acidic, Reflux) E->F G Final Product: This compound F->G

Caption: Multi-step synthesis via the nitration of 4-bromo-2-methylaniline.

Step-by-Step Methodology (Illustrative Protocol):

  • Protection (Acetylation): Dissolve 4-bromo-2-methylaniline (1.86 g, 10 mmol) in glacial acetic acid. Add acetic anhydride (1.1 mL, 11 mmol) and stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice water to precipitate the product, 4-bromo-2-methylacetanilide. Filter, wash with water, and dry.

  • Nitration: In a flask cooled in an ice-salt bath, slowly add the dried 4-bromo-2-methylacetanilide to concentrated sulfuric acid, keeping the temperature below 10 °C. Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask. Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5 °C. Stir for 1-2 hours.

  • Isolation of Nitrated Intermediate: Carefully pour the reaction mixture onto crushed ice. The solid 2-bromo-6-methyl-4-nitroacetanilide will precipitate. Collect the solid by filtration, wash thoroughly with cold water until neutral, and dry.

  • Deprotection (Hydrolysis): Reflux the dried nitroacetanilide intermediate in a mixture of ethanol and concentrated hydrochloric acid for several hours until TLC indicates the disappearance of the starting material.

  • Final Work-up: Cool the reaction mixture and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the final product. Filter the solid, wash with water, and dry. Purify further by recrystallization or column chromatography as described in Method 1.

Derivatization Potential

The strategic placement of functional groups in this compound makes it an excellent precursor for a wide range of derivatives.

Synthetic Utility of the Core Scaffold

G cluster_derivatives Potential Derivative Classes Core This compound A Azo Dyes Core->A  Diazotization & Azo Coupling  (via -NH₂ group) B Substituted Benzimidazoles Core->B  Nitro Reduction & Cyclization  (via -NO₂ & -NH₂ groups) C Bi-aryl Compounds Core->C  Suzuki Coupling  (via -Br group) D Alkynylated Anilines Core->D  Sonogashira Coupling  (via -Br group)

Caption: Key derivatization pathways from the this compound core.

  • Reactions at the Bromo Position: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of diverse aryl, vinyl, or alkynyl groups, which is a cornerstone of modern drug discovery for building molecular complexity.[1]

  • Reactions at the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂, H₂/Pd-C). The resulting 2-bromo-6-methyl-benzene-1,4-diamine is a precursor for synthesizing heterocyclic structures like benzimidazoles, which are prevalent in many pharmaceutical agents.

  • Reactions at the Amino Group: The primary amino group can undergo diazotization and subsequent azo coupling to produce a variety of azo dyes.[6] It can also be acylated or alkylated to further modify the molecule's properties.

Purification and Analytical Characterization

Ensuring the purity of this compound is critical for its use in subsequent synthetic steps.

  • Purification:

    • Recrystallization: For removing minor impurities, recrystallization from a suitable solvent like ethanol or glacial acetic acid is effective.[7] The process relies on the difference in solubility of the product and impurities at different temperatures.

    • Column Chromatography: As detailed in Protocol 1, silica gel chromatography is highly effective for separating the desired product from starting materials and side products, particularly on a laboratory scale.[3]

  • Analytical Characterization:

    • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A typical mobile phase is hexane/ethyl acetate.

    • Melting Point: A sharp melting point range (Lit. 178-179 °C) is a strong indicator of high purity.[3]

    • ¹H NMR Spectroscopy: Provides structural confirmation. The proton NMR spectrum in DMSO-d₆ should show distinct signals: two doublets in the aromatic region (~8.15 and 7.93 ppm), a singlet for the amino protons (~6.53 ppm), and a singlet for the methyl protons (~2.23 ppm).[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (231.05 g/mol ).

    • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment, capable of detecting and quantifying trace isomeric impurities.[7]

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile: Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.

  • Halogenated Organic Compounds: Handle with care as they are potentially toxic and environmentally persistent.

  • Acids and Bases: Concentrated acids (H₂SO₄, HNO₃) and bases (NaOH) are corrosive and should be handled with extreme caution. Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.

References

  • Elder, J. W., & Paolillo, M. A. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-methyl-4-nitroaniline. As a crucial intermediate in the development of pharmaceuticals and other fine chemicals, optimizing its synthesis is paramount for achieving high yield and purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower than expected yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in the bromination of 4-methyl-2-nitroaniline (or 2-methyl-4-nitroaniline) can stem from several factors, primarily related to reaction kinetics and the stability of reagents and intermediates.

Potential Causes & Solutions:

  • Incomplete Reaction: The bromination of anilines is an electrophilic aromatic substitution.[2][3][4] The electron-withdrawing nitro group deactivates the ring, making the reaction slower than with unsubstituted aniline.[5]

    • Solution:

      • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical procedure suggests refluxing for 3 hours.[6]

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts.[7] A common protocol suggests dissolving the starting material at 60 °C and then heating to reflux.[6] Experiment with maintaining the temperature in the 40-60°C range to balance reaction rate and selectivity.[7]

  • Suboptimal Brominating Agent: The choice and handling of the brominating agent are critical. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[6]

    • Solution:

      • Ensure Reagent Purity: Use high-purity, dry NBS. Impurities or moisture can lead to side reactions and reduce the effective concentration of the brominating species.

      • Stoichiometry: A slight excess of the brominating agent is often used to drive the reaction to completion.[8] A common protocol uses approximately 1.2 equivalents of NBS.[6] Increasing this to 1.5 equivalents may improve conversion.[8] However, a large excess should be avoided to minimize the formation of di-brominated byproducts.[5]

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.

    • Solution: Acetonitrile is a commonly used solvent for this reaction.[6] If issues persist, consider exploring other polar aprotic solvents. Acetic acid has also been used in the bromination of similar substrates.[9]

Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities, Including Di-brominated Byproducts

Question: My final product is contaminated with significant impurities, particularly what appears to be a di-brominated species. How can I minimize the formation of these byproducts and purify my product?

Answer:

The formation of impurities, especially di-brominated products like 2,6-dibromo-4-nitroaniline, is a common issue in the halogenation of activated aromatic rings.[10][11] The amino group in the starting material is a strong activating group, making the product susceptible to further bromination.[2][10]

Minimizing Impurity Formation:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Use a minimal excess (e.g., 1.1-1.2 equivalents of NBS) to avoid over-bromination.

  • Controlled Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can lead to localized heating, which can promote over-bromination.[7]

Purification Strategy:

If impurities are already present, a robust purification strategy is necessary.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from its isomers and di-brominated byproducts.[6]

    • Recommended Eluent System: A mixture of n-hexane and ethyl acetate is commonly used. A starting ratio of 4:1 (v/v) has been reported to be effective.[6] You may need to optimize this ratio based on the specific impurity profile, as determined by TLC analysis.

  • Recrystallization: For removing smaller amounts of impurities, recrystallization can be a viable option. Ethanol or acetic acid are potential solvents.[9][12]

Table 1: Typical TLC Rf Values

CompoundEluent System (n-hexane:ethyl acetate, 5:1 v/v)
This compound 0.40 [6]
Starting Material (e.g., 2-methyl-4-nitroaniline)Typically more polar (lower Rf)
Di-brominated byproductTypically less polar (higher Rf)

Note: Rf values are indicative and can vary based on specific TLC plate and chamber conditions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What is the standard starting material for the synthesis of this compound?

A1: The most direct precursor is 2-methyl-4-nitroaniline. The synthesis involves an electrophilic bromination at the position ortho to the amino group and meta to the nitro group.[6]

Q2: What are the key safety precautions I should take when handling this compound and related nitroanilines?

A2: Nitroaniline compounds are toxic and should be handled with care.[13][14][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15][16]

  • Handling: Avoid all personal contact, including skin and eye contact and inhalation.[13] Do not eat, drink, or smoke in the work area.[13][14]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Q3: Which analytical techniques are best for characterizing the final product?

A3: A combination of techniques should be used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is essential for confirming the structure. The expected signals for this compound are: δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H) in DMSO-d6.[6]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound. For this compound (MW: 231.05 g/mol ), an ESI-MS in negative mode would show a peak around m/z 228.5 [M-H]-.[6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the sample and quantifying any impurities.[18]

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is 178-179°C.[6]

Q4: Can I use elemental bromine (Br2) instead of N-Bromosuccinimide (NBS)?

A4: While elemental bromine can be used for aromatic bromination, it is often less selective and more hazardous to handle than NBS.[5] The use of Br2 with anilines can lead to rapid polysubstitution, yielding products like 2,4,6-tribromoaniline, due to the strong activating nature of the amino group.[2][10] NBS provides a milder and more controlled source of electrophilic bromine, making it the preferred reagent for achieving selective mono-bromination in this context.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis.

Caption: A step-by-step workflow for the synthesis of this compound.

III. References

  • This compound | 102170-56-9 - ChemicalBook.

  • p-Nitroaniline - West Liberty University.

  • Safety Data Sheet: p-nitroaniline - Chemos GmbH&Co.KG.

  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH.

  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH.

  • Safety Data Sheet: 4-Nitroaniline - Carl ROTH.

  • US6114584A - Method of preparing brominated substituted anilines - Google Patents.

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.

  • 2-BROMO-6-NITROANILINE synthesis - ChemicalBook.

  • Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium … - ResearchGate.

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing.

  • This compound | 102170-56-9 | FB66370 - Biosynth.

  • Suggest a mechanism for the bromination of aniline. - Homework.Study.com.

  • Optimization for the bromination step | Download Scientific Diagram - ResearchGate.

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts.

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium - ResearchGate.

  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem.

  • A Practical Procedure for Regioselective Bromination of Anilines.

  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline - Benchchem.

  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline - Benchchem.

  • A Comparative Guide to the Quantification of 2,6-Dibromo-4-nitroaniline in Mixtures - Benchchem.

  • 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 - ChemicalBook.

  • method 8131 aniline and selected derivatives by gas chromatography - EPA.

  • 2-Bromo-4-fluoro-6-nitroaniline - Chem-Impex.

  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem.

  • Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) - Cheméo.

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - MDPI.

  • Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide - Benchchem.

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts.

  • This compound | High-Purity Reagent - Benchchem.

  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications.

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax.

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Technical Support Center: Purification of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful purification of 2-Bromo-6-methyl-4-nitroaniline from a typical reaction mixture.

Overview and Core Principles

This compound is a key intermediate in organic and medicinal chemistry, often used in the synthesis of heterocyclic compounds and as a building block for pharmaceutical agents.[1] Its purity is critical for the success of subsequent reactions. The most common synthesis involves the electrophilic bromination of 2-methyl-4-nitroaniline.[2] This reaction, while generally efficient, can produce a range of impurities that complicate purification.

Common Synthesis and Potential Impurities:

The synthesis typically involves reacting 2-methyl-4-nitroaniline with a brominating agent like N-Bromosuccinimide (NBS) in acetonitrile or bromine in acetic acid.[2][3]

  • Starting Material: 2-methyl-4-nitroaniline

  • Brominating Agent: N-Bromosuccinimide (NBS) or Br₂

  • Product: this compound

Key Impurities to Consider:

  • Unreacted Starting Material: 2-methyl-4-nitroaniline.

  • Isomeric Products: 4-Bromo-2-methyl-6-nitroaniline, arising from bromination at an alternative position.

  • Over-brominated Products: Dibrominated species such as 2,4-dibromo-6-methylaniline.

  • Reagent Residues: Succinimide (if NBS is used) or residual acid.

The purification strategy must effectively separate the desired product, a yellow solid with a melting point of approximately 178-179°C, from these structurally similar compounds.[2]

General Purification Workflow

A systematic approach is essential for achieving high purity. The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaOH wash to remove acid, brine wash) start->workup extraction Solvent Extraction & Drying (e.g., DCM or EtOAc, Na2SO4) workup->extraction concentrate Concentrate in vacuo extraction->concentrate crude_solid Crude Solid Product concentrate->crude_solid tlc_check Purity Check by TLC crude_solid->tlc_check one_spot Relatively Clean (Major spot, minor impurities) tlc_check->one_spot  Yes multi_spot Complex Mixture (Multiple spots of similar intensity) tlc_check->multi_spot  No recrystallization Recrystallization one_spot->recrystallization column Silica Gel Column Chromatography multi_spot->column final_purity_check Final Purity Analysis (TLC, HPLC, mp, NMR) recrystallization->final_purity_check column->final_purity_check pure_product Pure this compound final_purity_check->pure_product Purity >98% repurify Repurify if needed final_purity_check->repurify Purity <98% repurify->recrystallization

Caption: General workflow for purifying this compound.

Troubleshooting Guide

This section addresses common issues encountered during purification in a question-and-answer format.

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I've cooled my recrystallization solution, but no solid has precipitated out, or the yield is extremely low. What went wrong?

  • Answer: This is a classic sign that the solution is not supersaturated upon cooling. The most likely causes are:

    • Excess Solvent: Too much solvent was used during the initial dissolution step. The concentration of the desired compound is too low to crystallize even when cold.

      • Solution: Re-heat the solution and boil off a portion of the solvent (typically 20-30%) in a fume hood to increase the concentration. Allow it to cool again.

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

      • Solution: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until persistent cloudiness appears. Reheat slightly until the solution is clear, then allow it to cool slowly. For future attempts, select a different solvent system (see Table 2).

    • Lack of Nucleation Sites: Spontaneous crystallization sometimes requires an energy barrier to be overcome.

      • Solution: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny "seed crystal" of the pure product if available.

Issue 2: The Purified Product is Oily or Gummy, Not Crystalline

  • Question: After cooling, my product separated as an oil instead of a solid. How do I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. It can also be caused by the presence of impurities that depress the melting point.

    • Solution 1 (Re-dissolve and Slow Cool): Re-heat the mixture to dissolve the oil. If necessary, add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for an ordered crystal lattice to form.

    • Solution 2 (Change Solvent): Use a lower-boiling point solvent for the recrystallization.

    • Solution 3 (Pre-purification): The crude material may be too impure. Consider performing a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Issue 3: Persistent Impurities After Recrystallization

  • Question: My TLC or HPLC analysis shows that a key impurity is still present after one round of recrystallization. What should I do?

  • Answer: This indicates that the impurity has very similar solubility properties to your desired product in the chosen solvent.

    • Solution 1 (Second Recrystallization): A second recrystallization from the same or a different solvent system can often improve purity.

    • Solution 2 (Switch Purification Method): If recrystallization is ineffective, the separation requires a technique based on a different physical principle. Column chromatography is the ideal next step, as it separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[2][4] An eluent system of n-hexane/ethyl acetate is often effective for this class of compounds.[2]

Issue 4: Product is Colored (Darker than Expected Yellow)

  • Question: The final product is orange, brown, or dark red instead of the expected bright yellow. How can I remove the colored impurities?

  • Answer: The color often comes from highly conjugated, polar impurities or degradation byproducts.

    • Solution 1 (Activated Charcoal): During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can lead to significant product loss.

    • Solution 2 (Column Chromatography): This method is very effective at separating colored impurities, which are often highly polar and will stick strongly to the silica gel, eluting much later than the desired product.

Troubleshooting_Flowchart start Problem with Purification issue What is the primary issue? start->issue low_yield Low Yield / No Crystals issue->low_yield Yield oily_product Product is Oily/Gummy issue->oily_product Form impure_product Product Still Impure (TLC) issue->impure_product Purity cause_yield Possible Cause? low_yield->cause_yield too_much_solvent Too much solvent? cause_yield->too_much_solvent Most likely wrong_solvent Wrong solvent? cause_yield->wrong_solvent Possible solve_solvent Boil off some solvent. Allow to cool again. too_much_solvent->solve_solvent solve_wrong_solvent Add anti-solvent or choose a new solvent. wrong_solvent->solve_wrong_solvent cause_oil Possible Cause? oily_product->cause_oil fast_cooling Cooled too fast? cause_oil->fast_cooling Common high_impurity High impurity level? cause_oil->high_impurity Also possible solve_cooling Re-dissolve. Cool slowly. fast_cooling->solve_cooling solve_impurity_oil Pre-purify via silica plug or switch to chromatography. high_impurity->solve_impurity_oil solve_impure Impurity has similar solubility. Switch to Column Chromatography. impure_product->solve_impure

Caption: Troubleshooting flowchart for common purification issues.

Frequently Asked Questions (FAQs)
  • Q1: What is the best method to purify crude this compound?

    • A1: The choice depends on the impurity profile. For crude material that is already relatively clean (>85%), recrystallization is often the most efficient method. For complex mixtures with multiple byproducts or impurities of similar polarity to the product, silica gel column chromatography is superior and offers much better separation.[2]

  • Q2: Which solvents are best for recrystallizing this compound?

    • A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For nitroanilines, moderately polar solvents are often effective. Ethanol, isopropanol, ethyl acetate, or mixtures of ethyl acetate/hexane are excellent starting points. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product to identify the optimal solvent.

  • Q3: How do I perform a small-scale solubility test?

    • A3: Place ~20 mg of your crude solid in a small test tube. Add the potential solvent dropwise at room temperature until the solid is just covered. If it dissolves completely, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If the solid dissolves when hot and then reappears upon cooling, you have found a promising solvent.

  • Q4: How can I monitor the progress of my column chromatography?

    • A4: Use Thin Layer Chromatography (TLC). Before starting the column, develop a TLC plate using the same eluent system you plan to use for the column. The desired product should have an Rf value between 0.25 and 0.40 for good separation. During the column run, collect fractions and spot them on TLC plates to track which fractions contain your product and to determine their purity before combining them.

  • Q5: How do I confirm the purity and identity of my final product?

    • A5: A combination of techniques is best.

      • Melting Point: A sharp melting point close to the literature value (178-179°C) indicates high purity.[2] A broad or depressed melting range suggests impurities are present.

      • TLC/HPLC: A single spot on a TLC plate (visualized under UV light) or a single peak in an HPLC chromatogram is a strong indicator of purity.

      • NMR Spectroscopy: ¹H NMR is definitive for confirming the chemical structure. The spectrum for this compound should show characteristic signals for the aromatic protons, the amine protons, and the methyl group protons.[2]

Physicochemical Properties & Data

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Yellow Solid [2]
Melting Point 178 - 179 °C [2]

| CAS Number | 102170-56-9 |[2] |

Table 2: Suggested Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Often a good choice for anilines. Easy to remove.
Isopropanol 82 Polar Protic Similar to ethanol, slightly less polar.
Ethyl Acetate 77 Polar Aprotic Good dissolving power, often used in mixtures.
Acetonitrile 82 Polar Aprotic Used in the synthesis, may have high solubility.[2]
Toluene 111 Non-polar Can be effective if product is less polar than impurities.

| Ethyl Acetate/Hexane | Variable | Variable | A mixture allows for fine-tuning of polarity for optimal crystallization. |

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethanol) in small portions, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Crucial Tip: Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solids.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum, preferably in a desiccator or vacuum oven, to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • Eluent Selection: Using TLC, determine an appropriate eluent system. A mixture of n-hexane and ethyl acetate is a good starting point. Adjust the ratio until the desired product has an Rf of ~0.3. A common system is n-hexane/ethyl acetate (4:1 v/v).[2]

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the chosen eluent system (wet slurry packing is recommended). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the eluted fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific electrophilic aromatic substitution. Here, we provide in-depth, experience-driven advice to help you troubleshoot problems, optimize your reaction, and understand the underlying chemical principles.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The target molecule is a valuable intermediate in medicinal chemistry and materials science, often used in the construction of complex heterocyclic scaffolds.[1] The reaction typically involves the bromination of a substituted aniline precursor, such as 2-methyl-4-nitroaniline. The directing effects of the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups, along with the reaction conditions, play a critical role in the outcome and the byproduct profile.

The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The amino group is a powerful activating, ortho-, para- directing group, which can lead to over-bromination or bromination at undesired positions if not properly managed.[2][3][4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q: My final yield of this compound is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.

  • Cause 1: Over-bromination. The high activation of the aromatic ring by the amino group can lead to the formation of di- or even tri-brominated byproducts.[2][3][5]

    • Solution:

      • Protect the Amine: The most effective strategy to prevent over-bromination is to temporarily protect the highly activating amino group by converting it to a less activating acetamido group (-NHCOCH₃) via acetylation with acetic anhydride.[2][3][6] This moderately deactivating group still directs ortho, para but tempers the reaction, allowing for mono-bromination. The protecting group can be removed later by acid or base hydrolysis.[3][6][7]

      • Control Stoichiometry: Use the brominating agent (e.g., Br₂ or NBS) in a stoichiometric amount, or only a very slight excess. Adding the bromine slowly at a low temperature (e.g., 0-5 °C) can also help control the reaction rate.[7]

      • Choice of Solvent: Using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction compared to polar solvents like water, which can help minimize multiple substitutions.[3]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] If starting material is still present after the expected reaction time, you might need to extend the time or slightly increase the temperature, though the latter should be done with caution to avoid byproduct formation.

  • Cause 3: Product Degradation or Oxidation. Anilines can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of unreacted bromine, leading to the formation of colored, tarry impurities.[2][8]

    • Solution:

      • Purify Starting Materials: Ensure your starting aniline is pure and colorless.[8]

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[8]

      • Workup: During the workup, wash the crude product with a reducing agent solution like sodium thiosulfate or sodium bisulfite to quench and remove any excess bromine, which often causes discoloration.[7]

Issue 2: Multiple Spots on TLC, Indicating Impurities

Q: My TLC plate shows several spots, and I'm struggling to isolate the pure product. What are these byproducts and how can I minimize them?

A: The presence of multiple spots is a clear indicator of byproduct formation. Identifying these impurities is key to optimizing your reaction.

  • Probable Byproduct 1: Dibrominated Product (e.g., 2,6-Dibromo-4-nitroaniline if starting from 4-nitroaniline). This is the most common byproduct due to the high reactivity of the aniline ring.[9]

    • Formation: The amino group strongly activates the positions ortho and para to it. In 2-methyl-4-nitroaniline, the positions ortho to the amine are C6 and C2. Since C2 is already substituted, bromination occurs at C6. However, if the starting material is not correctly chosen or conditions are too harsh, further bromination can occur. For a related substrate like 4-nitroaniline, dibromination at the 2 and 6 positions is very common.[10][11][12]

    • Prevention: As mentioned above, protecting the amino group as an acetamide is the standard and most effective method to prevent this.[3][6]

  • Probable Byproduct 2: Isomeric Products. Depending on the exact starting material and reaction sequence, bromination could occur at other positions.

    • Formation: The directing effects of all substituents must be considered. While the -NH₂ group is the dominant director, the -CH₃ group is also an ortho-, para- director, and the -NO₂ group is a meta- director. The interplay of these effects, especially if the temperature is not well-controlled, can lead to small amounts of isomeric products.

    • Prevention: Strict temperature control is crucial. Running the reaction at the lowest feasible temperature will enhance regioselectivity.

  • Probable Byproduct 3: Starting Material. An unreacted starting material will appear as a separate spot on the TLC.

    • Prevention: Ensure correct stoichiometry of reagents and allow for sufficient reaction time, monitored by TLC.[7]

Issue 3: Product is a Dark, Oily, or Tarry Substance

Q: After the workup, my product is not a crystalline solid but a dark, viscous oil. What causes this and how can I obtain a clean solid?

A: This is typically due to oxidation and the presence of colored impurities.[8]

  • Cause: Anilines are easily oxidized, and trace amounts of unquenched bromine or exposure to air during workup can create polymeric, colored byproducts.

  • Solution:

    • Quenching: Be thorough in the quenching step. After the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color of bromine is no longer visible.[7]

    • Purification with Activated Carbon: During recrystallization of the crude product, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb many of the colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.[8]

    • Acid Wash: If unreacted aniline starting material is the issue, performing an acidic wash (e.g., with dilute HCl) during the liquid-liquid extraction will protonate the basic aniline and pull it into the aqueous phase, separating it from your less basic product.[8]

Common Byproducts and Their Formation

Understanding the potential side reactions is crucial for developing a robust synthetic procedure. The main reaction and key side reactions are illustrated below.

Reaction Pathway Diagram

SynthesisPathways SM 2-Methyl-4-nitroaniline (Starting Material) Pdt This compound (Desired Product) SM->Pdt Br₂ or NBS (Controlled Conditions) DiBr 2,X-Dibromo-6-methyl-4-nitroaniline (Over-bromination Byproduct) SM->DiBr Excess Br₂ (Harsh Conditions) Ox Oxidized/Polymeric Byproducts SM->Ox Oxidizing Agent (e.g., excess Br₂ / Air)

Caption: Main synthesis pathway and common side reactions.

Table of Common Byproducts
Byproduct NameFormation MechanismPrevention Strategy
Dibrominated Anilines Electrophilic attack by a second equivalent of bromine on the highly activated aniline ring.Protect the amino group as an acetamide; use stoichiometric amounts of bromine; maintain low reaction temperatures.
Oxidized/Polymeric Impurities Oxidation of the electron-rich aniline ring by excess brominating agent or atmospheric oxygen.Conduct reaction under an inert atmosphere; quench excess bromine promptly with a reducing agent (e.g., Na₂S₂O₃).
Isomeric Monobromo Products Lack of complete regioselectivity due to competing directing effects of substituents at elevated temperatures.Maintain strict, low-temperature control (0-5 °C) throughout the bromine addition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

The logical precursor is 2-methyl-4-nitroaniline. The synthesis of this starting material itself involves the nitration of 2-methylaniline (o-toluidine). Care must be taken during this preliminary nitration step to avoid the formation of multiple isomers.[13]

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

Yes, NBS is often a preferred brominating agent. It is a solid and easier to handle than liquid bromine, making stoichiometric control more precise. It can sometimes offer better regioselectivity and milder reaction conditions, potentially reducing the formation of byproducts.

Q3: Why is it necessary to protect the amino group before bromination?

The -NH₂ group is one of the strongest activating groups in electrophilic aromatic substitution.[2][5] Its powerful electron-donating nature makes the aromatic ring extremely reactive, often leading to uncontrolled reactions like the formation of the 2,4,6-tribromoaniline when aniline itself is treated with bromine water.[2][3][4][5] By converting it to an acetamido group (-NHCOCH₃), the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, thus moderating its activating effect and allowing for a controlled, selective mono-bromination.[3]

Q4: What is the best method for purifying the final product?

Recrystallization is typically the most effective method for purifying the crude solid. A common solvent for this is ethanol.[8] If the product is heavily contaminated with colored impurities, a preliminary treatment with activated carbon during recrystallization is recommended.[8] For stubborn mixtures of isomers or byproducts with similar solubility, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Acetylation of 2-Methyl-4-nitroaniline (Amine Protection)
  • In a flask, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.

  • Slowly add a stoichiometric amount of acetic anhydride to the solution while stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture (e.g., to 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker of cold water to precipitate the N-(2-methyl-4-nitrophenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Protocol 2: Bromination of Protected Aniline
  • Dissolve the dried N-(2-methyl-4-nitrophenyl)acetamide in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of one equivalent of bromine (Br₂) dissolved in acetic acid dropwise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual bromine color, and finally with water again.[7]

Protocol 3: Deprotection (Hydrolysis of Acetamide)
  • Reflux the crude bromo-acetamide from the previous step with an excess of aqueous hydrochloric acid (e.g., 6M HCl).[7]

  • Monitor the reaction by TLC until hydrolysis is complete.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) until the desired this compound precipitates.

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry. Purify further by recrystallization if necessary.

References

  • Vertex AI Search. Mechanism for a Mono-brominated aniline.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • BenchChem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • BenchChem. Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
  • Khan Academy. Bromination of Aniline. YouTube, 22 Dec. 2022.
  • Khan Academy. Bromination of Aniline (video).
  • Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.
  • A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2010.
  • BenchChem. Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline.
  • BenchChem. This compound | High-Purity Reagent.
  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90184-90187.
  • BenchChem. Historical synthesis methods of 2,6-Dibromo-4-nitroaniline.
  • ChemicalBook. 2-Methyl-4-nitroaniline synthesis.

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Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the electrophilic bromination of 2-methyl-4-nitroaniline.[2][3] This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[2] The starting material, 2-methyl-4-nitroaniline, is readily available and the reaction conditions are generally mild, making this a preferred route for laboratory-scale synthesis.[4]

Q2: What are the primary isomeric impurities I should be aware of?

A2: During the bromination of 2-methyl-4-nitroaniline, the main potential impurities are:

  • 4-Bromo-2-methyl-6-nitroaniline: This isomer can form due to the directing effects of the amino and methyl groups.

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-2-methyl-4-nitroaniline isomers.

  • Unreacted 2-methyl-4-nitroaniline: Incomplete reaction will leave the starting material in the crude product.

Controlling the stoichiometry of the brominating agent and the reaction temperature are crucial for minimizing the formation of these byproducts.

Q3: Which analytical techniques are best for monitoring reaction progress and assessing product purity?

A3: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the consumption of the starting material and the formation of the product. For quantitative analysis of purity and identification of isomeric impurities, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[5] 1H NMR spectroscopy is also essential for confirming the structure of the final product.[2]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reactants or Product: Unstable reaction conditions. 3. Suboptimal Reagent Stoichiometry: Incorrect ratio of brominating agent to substrate. 4. Loss During Work-up: Inefficient extraction or precipitation.1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature. 2. Temperature Control: Maintain a consistent and appropriate reaction temperature. For bromination with NBS, refluxing in acetonitrile is a common condition.[2] 3. Stoichiometry Adjustment: A slight excess (1.1-1.2 equivalents) of the brominating agent can drive the reaction to completion. However, a large excess should be avoided to prevent dibromination. 4. Work-up Optimization: Ensure proper pH adjustment during aqueous washes to minimize product loss. Use an appropriate solvent for extraction and ensure complete precipitation of the product.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: Use of excess brominating agent or harsh reaction conditions. 2. Formation of Isomers: The electronic and steric effects of the substituents on the aniline ring can lead to the formation of other monobrominated isomers.1. Control of Brominating Agent: Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. Use no more than 1.2 equivalents. 2. Solvent and Temperature Effects: The choice of solvent can influence regioselectivity. Acetonitrile is a commonly used solvent that provides good results.[2] Running the reaction at a controlled temperature can also improve selectivity.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Isomeric byproducts often have very similar polarities to the desired product, making chromatographic separation challenging. 2. Poor Crystallization: The crude product may be an oil or a mixture that is difficult to crystallize.1. Chromatography Optimization: Use a high-resolution silica gel for column chromatography. A solvent system of n-hexane and ethyl acetate is often effective for separating the isomers.[2] Gradient elution may be necessary. 2. Recrystallization: If column chromatography is not effective, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can be an alternative for purification.[5] Perform small-scale solubility tests to find the optimal solvent.
Inconsistent Results 1. Reagent Quality: The purity of the starting material and the activity of the brominating agent can vary. 2. Atmospheric Moisture: Some brominating agents are sensitive to moisture.1. Reagent Verification: Use freshly purified starting materials. The purity of 2-methyl-4-nitroaniline can be checked by melting point or HPLC. Ensure the brominating agent is of high quality and has been stored properly. 2. Anhydrous Conditions: While not always strictly necessary for this reaction, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

III. Detailed Experimental Protocols

This protocol is adapted from a standard procedure for the regioselective bromination of anilines.[2]

Materials:

  • 2-methyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • 2.5 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 2.5 M sodium hydroxide solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.[2]

For crude products that are substantially pure but contain minor impurities, recrystallization can be an effective final purification step.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

IV. Reaction Mechanism and Workflow Visualization

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing group. The nitro group is a deactivating, meta-directing group. The regioselectivity of the bromination is determined by the interplay of these directing effects.

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_aniline 2-Methyl-4-nitroaniline reaction Electrophilic Bromination (Acetonitrile, Reflux) start_aniline->reaction start_nbs N-Bromosuccinimide (NBS) start_nbs->reaction workup Aqueous Work-up (NaOH, Brine) reaction->workup Crude Product purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

V. References

Sources

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2-Bromo-6-methyl-4-nitroaniline. This valuable intermediate is a building block for various complex molecules, including pharmaceuticals and functional materials.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct synthetic strategy is the electrophilic bromination of 2-methyl-4-nitroaniline. This approach is generally favored due to the availability of the starting material and the directness of the transformation. The core challenge in this synthesis is controlling the regioselectivity of the bromination to ensure the bromine atom is introduced at the C2 position, ortho to the amine and meta to the nitro group.

Q2: My bromination reaction is producing a mixture of isomers. How can I improve selectivity for the desired 2-bromo product?

A2: Achieving high regioselectivity is critical. The directing effects of the substituents on the aniline ring dictate the position of bromination. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director. The methyl group is a weaker activating ortho-, para-director.

To favor the formation of this compound, consider the following:

  • Solvent Choice: Glacial acetic acid is a common solvent for this reaction as it can modulate the reactivity of both the aniline and the brominating agent.[2]

  • Temperature Control: Running the reaction at ambient or slightly cooler temperatures can help minimize the formation of undesired isomers by slowing down the reaction rate and allowing for greater kinetic control.

  • Slow Addition of Bromine: Adding the brominating agent (e.g., liquid bromine) dropwise over an extended period ensures that the concentration of bromine in the reaction mixture remains low, which can suppress over-bromination and side reactions.[2]

Q3: I'm observing a significant amount of dibrominated byproduct. What reaction conditions should I adjust?

A3: The formation of dibrominated species, such as 2,6-dibromo-4-nitroaniline, is a common issue stemming from the strong activating nature of the amino group. To mitigate this:

  • Stoichiometry is Key: Use a slight excess, but not a large excess, of the brominating agent. Carefully control the molar equivalents of bromine relative to the 2-methyl-4-nitroaniline.

  • In-Situ Bromine Generation: Consider methods that generate bromine in situ, such as using a bromide salt (e.g., NaBr or KBr) with an oxidant (e.g., H₂O₂, NaBrO₃).[3][4] This maintains a low and steady concentration of the electrophile, which can significantly improve selectivity for mono-bromination.

Q4: What is the most effective method for purifying the final product?

A4: Recrystallization is typically the most effective and scalable method for purifying crude this compound.

  • Recommended Solvents: Ethanol or a mixture of ethanol and water is often effective. Glacial acetic acid can also be used, followed by washing with water to remove residual acid.[5][6]

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Purity Assessment: The purity of the final product can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and by measuring its melting point. The melting point of pure this compound is reported to be around 179°C.

Troubleshooting Guide

This table summarizes common problems, their probable causes, and validated solutions to get your synthesis back on track.

Problem Probable Cause(s) Recommended Solutions
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Formation of soluble side products.1. Monitor reaction progress using TLC. Increase reaction time if necessary. 2. Avoid using excessive solvent during recrystallization. Ensure pH is neutral before extraction. 3. Adjust reaction temperature and stoichiometry to minimize side reactions.
Product is Dark/Oily 1. Presence of unreacted starting material. 2. Formation of polymeric or tar-like byproducts. 3. Residual acid from the reaction.1. Improve purification by recrystallization; consider a second recrystallization if needed. 2. Ensure the reaction temperature did not exceed the recommended range. 3. Thoroughly wash the filtered product with water until the filtrate is neutral.
Multiple Spots on TLC 1. Isomer formation (e.g., bromination at a different position). 2. Over-bromination (dibromo-product). 3. Unreacted starting material.1. Optimize temperature and solvent for better regioselectivity. 2. Use precise stoichiometry of the brominating agent or employ in situ generation methods. 3. Allow the reaction to run to completion, monitored by TLC.
Inconsistent Results 1. Purity of starting materials. 2. Variations in reaction conditions (temperature, stirring). 3. Moisture in the reaction.1. Ensure the purity of 2-methyl-4-nitroaniline and the brominating agent. 2. Use a temperature-controlled reaction setup and ensure consistent, efficient stirring. 3. Run the reaction under an inert atmosphere (e.g., nitrogen) if reagents are sensitive to moisture.

Detailed Experimental Protocol

This protocol describes a validated method for the synthesis of this compound via the direct bromination of 2-methyl-4-nitroaniline.

Materials:

  • 2-Methyl-4-nitroaniline

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Water (deionized)

  • Ethanol

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, suspend 2-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: While stirring the suspension at room temperature, slowly add liquid bromine (1.1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 1 hour. A slight exotherm may be observed. Maintain the temperature below 35°C, using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into a large beaker containing cold water. This will cause the crude product to precipitate.

  • Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of water to remove residual acetic acid and any water-soluble impurities.

  • Drying: Dry the crude product. An orange to yellow solid is expected.[2]

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visual Workflow and Logic Diagrams

To further assist in troubleshooting and understanding the synthetic process, the following diagrams created using Graphviz illustrate key workflows.

G cluster_start Synthesis Initiation cluster_analysis In-Process Analysis cluster_outcome Reaction Outcome & Troubleshooting cluster_solution Corrective Actions start Start: Bromination of 2-Methyl-4-nitroaniline tlc TLC Analysis of Reaction Mixture start->tlc clean Clean Reaction: Main Product Spot tlc->clean Desired Outcome multi Multiple Spots Detected tlc->multi Undesired Outcome proceed Proceed to Workup & Purification clean->proceed low_yield Low Yield or Incomplete Reaction multi->low_yield Starting material remains isomers Isomer / Dibromo Formation multi->isomers New spots observed adjust_time Increase Reaction Time low_yield->adjust_time adjust_cond Adjust Stoichiometry & Temperature Control isomers->adjust_cond adjust_time->tlc Re-evaluate adjust_cond->tlc Re-evaluate

Caption: Troubleshooting workflow based on TLC analysis.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products aniline 2-Methyl-4-nitroaniline product This compound (Desired Product) aniline->product side_product Isomeric & Dibromo Byproducts (Impurities) aniline->side_product bromine Bromine (Br2) bromine->product bromine->side_product solvent Glacial Acetic Acid solvent->product solvent->side_product temp Room Temperature temp->product temp->side_product

Caption: Key components of the synthesis reaction.

References

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.
  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
  • This compound | 102170-56-9. Biosynth.
  • 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6. ChemicalBook.
  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. Benchchem.
  • 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7. ChemicalBook.
  • This compound | High-Purity Reagent. Benchchem.
  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

Sources

Technical Support Center: 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Bromo-6-methyl-4-nitroaniline (CAS: 102170-56-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges in your experiments, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.

Q1: How should I properly store this compound? A: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation.[2]

Q2: What are the primary safety precautions for handling this compound? A: this compound is an irritant. It can cause skin, eye, and respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust.

Q3: What are the most likely impurities in a commercial batch? A: Based on common synthetic routes, such as the bromination of 2-methyl-4-nitroaniline, potential impurities include:

  • Positional Isomers: Isomers like 2-bromo-4-methyl-6-nitroaniline may be present.[4]

  • Unreacted Starting Materials: Residual 2-methyl-4-nitroaniline.

  • Over-brominated Products: Dibrominated species, although less common due to steric hindrance.

  • Solvents: Residual solvents from synthesis and purification, such as acetic acid.[5]

Q4: What is the general reactivity order of the functional groups on this molecule? A: The reactivity is highly dependent on the reaction conditions.

  • The bromo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]

  • The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine using various reagents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation).[7][8]

  • The amino group can undergo standard reactions like acylation or diazotization, but its nucleophilicity is significantly reduced by the ortho-bromo and para-nitro substituents.

Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for issues encountered during common synthetic transformations involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis, but their success with a sterically hindered and electronically complex substrate like this compound depends on careful optimization.

dot

cluster_start cluster_causes cluster_solutions Start Low/No Product Formation Catalyst Catalyst Inactivation Start->Catalyst Is catalyst active? Reagents Reagent Quality Issue Start->Reagents Are reagents pure? Conditions Suboptimal Conditions Start->Conditions Are conditions optimal? Degas Ensure Rigorous Degassing (Ar/N₂ sparging) Catalyst->Degas O₂ present? Ligand Screen Bulky Ligands (e.g., SPhos, RuPhos) Catalyst->Ligand Steric hindrance? Purity Verify Reagent Purity (Arylboronic acid, Amine) Reagents->Purity Base Vary Base (e.g., K₃PO₄, Cs₂CO₃) Conditions->Base Solvent Change Solvent (e.g., Dioxane, Toluene, TMO) Conditions->Solvent Temp Adjust Temperature Conditions->Temp Success Success Degas->Success Reaction Success Ligand->Success Reaction Success Base->Success Reaction Success Solvent->Success Reaction Success Purity->Success Reaction Success Temp->Success Reaction Success cluster_reagents Start This compound SnCl2 SnCl₂ / HCl (Chemoselective) Start->SnCl2 Reduction Fe_HCl Fe / HCl or NH₄Cl (Chemoselective) Start->Fe_HCl Reduction H2_PdC H₂ / Pd-C (Risk of Debromination) Start->H2_PdC Reduction Desired 4-Amino-2-bromo-6-methylaniline (Desired Product) Debrominated 4-Amino-2-methylaniline (Debromination) Incomplete Hydroxylamine/Nitroso Intermediate (Incomplete Reduction) SnCl2->Desired Yields SnCl2->Incomplete If insufficient reagent/time Fe_HCl->Desired Yields Fe_HCl->Incomplete If insufficient reagent/time H2_PdC->Desired Can Yield H2_PdC->Debrominated Side Reaction H2_PdC->Incomplete If insufficient reagent/time

Caption: Reaction pathways for nitro group reduction.

Observed Problem Potential Cause Suggested Solution & Rationale
Product contains a mixture of desired amine and debrominated amine 1. Non-selective Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) is a powerful reduction method but is known to cause reductive dehalogenation, especially with aryl bromides. [9][10]Solution: Avoid catalytic hydrogenation. Opt for chemoselective metal/acid systems. The most reliable are tin(II) chloride (SnCl₂) in HCl or ethanol, or iron powder (Fe) in HCl or with ammonium chloride. [7]These conditions are highly selective for the reduction of nitro groups in the presence of aryl halides.
Incomplete Reaction (TLC shows starting material or intermediates) 1. Insufficient Reducing Agent: The reduction of a nitro group to an amine is a six-electron process and requires a stoichiometric excess of the reducing agent.Solution: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂·2H₂O, at least 3-4 equivalents are typically required. For Fe, 3-5 equivalents are common.
2. Catalyst Deactivation (if applicable): If using a catalytic method other than hydrogenation, the catalyst may become poisoned.Solution: This is less common for metal/acid reductions. If using a transfer hydrogenation method, ensure the catalyst and hydrogen donor are fresh and active.
Complex product mixture, difficult purification 1. Over-reduction or Side Reactions: Very harsh conditions can sometimes lead to other undesired reactions on the aromatic ring or with the amino groups.Solution: Control the reaction temperature. Many metal/acid reductions can be run at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.

Experimental Protocols

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, designed to minimize common side reactions.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Reactants to Flask (Aniline, Boronic Acid, Base) p2 2. Add Catalyst & Ligand p1->p2 p3 3. Add Degassed Solvent p2->p3 r1 4. Degas Mixture (3x Vacuum/Inert Gas Cycles) p3->r1 r2 5. Heat to 80-100 °C r1->r2 r3 6. Monitor by TLC/LC-MS r2->r3 w1 7. Cool & Dilute (e.g., Ethyl Acetate) r3->w1 w2 8. Aqueous Wash (H₂O, Brine) w1->w2 w3 9. Dry, Filter, Concentrate w2->w3 w4 10. Purify by Column Chromatography w3->w4

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • 1,4-Dioxane, anhydrous (Sufficient volume for ~0.1 M concentration)

  • Water, degassed (1/4 volume of dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In the same flask, add the Pd(OAc)₂ and SPhos ligand.

  • Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous dioxane followed by the degassed water via syringe.

  • Degassing: Sparge the resulting suspension with argon or nitrogen gas for 15-20 minutes to thoroughly degas the mixture.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

References

  • Boersma, M. G., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-48. [Link]

  • The Organic Chemistry Tutor. (2019). reduction of nitro groups to anilines. YouTube. [Link]

  • Cerveny, L., et al. (2016). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry, 14(1). [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(36), 21363-21383. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Din, M. I., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Chemistry Letters, 15(4), 657-672. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for nitroaniline reduction to amino-aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

  • Badgujar, D. M., et al. (2011). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Green Chemistry, 13(10), 2844-2848. [Link]

  • ResearchGate. (2011). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved from [Link]

  • Ray, L., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(23), 12625-12681. [Link]

  • Foley, P. J., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development, 25(12), 2736-2742. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:102170-56-9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]

Sources

stability issues with 2-Bromo-6-methyl-4-nitroaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted aromatic amine containing electron-withdrawing nitro and bromo groups, as well as an electron-donating methyl group. This combination of functional groups leads to a unique reactivity profile and specific stability considerations. While stable under recommended storage conditions, issues can arise during reactions due to its sensitivity to light, heat, and certain chemical environments. This guide will walk you through the most common stability-related problems and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Reaction Failure or Low Yield

Symptoms:

  • Starting material is consumed, but the desired product is not formed or is present in very low quantities.

  • A complex mixture of unidentifiable byproducts is observed.

Possible Causes & Solutions:

  • Decomposition of Starting Material: this compound may be degrading under your reaction conditions.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, confirm the purity of your this compound using techniques like NMR or LC-MS. Impurities can interfere with the reaction.

      • Inert Atmosphere: The nitro group can be sensitive to reduction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or reductive side reactions.

      • Temperature Control: Localized heating or high reaction temperatures can lead to decomposition. Ensure uniform and controlled heating. Consider running the reaction at a lower temperature for a longer duration.

      • Light Protection: Nitroaromatic compounds can be light-sensitive. Protect your reaction vessel from light by wrapping it in aluminum foil.

  • Incompatible Reagents: The choice of reagents can significantly impact the stability of this compound.

    • Troubleshooting Steps:

      • Avoid Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride can reduce the nitro group. If a reduction is not the intended reaction, use milder reagents.

      • Base Sensitivity: Strong bases can deprotonate the amine and potentially lead to side reactions. Use hindered or weaker bases where possible.

      • Acid Sensitivity: While generally more stable in acidic conditions than basic ones, strong acids can protonate the aniline, deactivating it for certain reactions. Buffer your reaction mixture if necessary.

Issue 2: Formation of Colored Impurities

Symptoms:

  • The reaction mixture develops an unexpected deep color (e.g., dark brown, black).

  • Purification is difficult due to the presence of colored, often polar, byproducts.

Possible Causes & Solutions:

  • Oxidation: The aniline group is susceptible to oxidation, which can form highly colored polymeric species.

    • Troubleshooting Steps:

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Antioxidants: In some cases, a small amount of an antioxidant can be added to the reaction mixture, provided it does not interfere with the desired transformation.

  • Side Reactions of the Nitro Group: The nitro group can participate in various side reactions, leading to colored byproducts.

    • Troubleshooting Steps:

      • Nucleophilic Aromatic Substitution: In the presence of strong nucleophiles, the bromo or nitro group can be displaced. Consider the nucleophilicity of your reagents and intermediates.

      • Review Reaction Conditions: High temperatures and the presence of certain metals can promote side reactions involving the nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[1][2] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.[3]

Q2: My this compound has darkened in color upon storage. Is it still usable?

A2: A change in color often indicates some level of degradation. While it might still be usable for some applications, it is highly recommended to re-analyze the purity of the material before use. For sensitive reactions, using a fresh, pure batch is advisable.

Q3: Can I use a strong base with this compound?

A3: Caution should be exercised when using strong bases. The acidic protons on the amine can be removed, and this can lead to undesired side reactions. The choice of base should be carefully considered based on the specific reaction being performed. If a base is required, consider using a milder, non-nucleophilic base.

Q4: Is this compound sensitive to metals?

A4: Yes, certain metals, particularly transition metals, can catalyze both desired transformations and undesired side reactions, such as the reduction of the nitro group or dehalogenation. If you are running a metal-catalyzed reaction, it is crucial to use the correct catalyst loading and to screen for potential side reactions.

Q5: What are the expected decomposition products of this compound?

A5: Under harsh conditions (e.g., high heat), hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[4] In reaction environments, potential degradation pathways could involve the reduction of the nitro group to an amino group, or nucleophilic displacement of the bromide.

Data Summary

Table 1: General Stability and Incompatibility Profile

ParameterRecommendation/IncompatibilityRationale
Storage Store in a cool, dry, dark place under an inert atmosphere.[1][2][3]Prevents light-induced degradation and oxidation.
Heat Avoid excessive or prolonged heating.Can lead to thermal decomposition.
Light Protect from light.Nitroaromatic compounds are often photosensitive.
Acids Incompatible with strong acids.[4]Can lead to salt formation and deactivation.
Bases Use strong bases with caution.Can deprotonate the amine, leading to side reactions.
Oxidizing Agents Incompatible with strong oxidizing agents.Can lead to oxidation of the aniline group.
Reducing Agents Incompatible with strong reducing agents.[4]Can cause reduction of the nitro group.

Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Work in a well-ventilated area, preferably a fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • If the compound is a solid, handle it carefully to avoid creating dust.[1]

  • Dispense the required amount and securely seal the container immediately after use.

  • Store the compound as recommended in Table 1.

Visualizations

Diagram 1: Key Stability Considerations

A This compound G Decomposition/Side Reactions A->G B Heat B->G C Light C->G D Strong Oxidizers D->G E Strong Reducers E->G F Strong Bases F->G

Caption: Factors leading to instability of this compound.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions purity->conditions Pure purify Re-purify Starting Material purity->purify Impure reagents Assess Reagent Compatibility conditions->reagents Optimized adjust_temp Lower Temperature / Protect from Light conditions->adjust_temp Harsh change_reagent Select Milder/Alternative Reagents reagents->change_reagent Incompatible end Re-run Reaction reagents->end Compatible purify->conditions inert Use Inert Atmosphere adjust_temp->inert inert->reagents change_reagent->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 2-Bromo-6-methyl-4-nitroaniline Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this compound.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to troubleshooting experimental challenges.

PropertyValueReference(s)
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol [1]
Appearance Yellow solid/needles[1][2]
Melting Point 178-184 °C[1][2]
Solubility Soluble in acetonitrile and dichloromethane.[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct bromination of 2-methyl-4-nitroaniline.[1] A common brominating agent for this reaction is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[1]

Q2: Why is direct bromination of 2-methyl-4-nitroaniline sometimes problematic?

A2: The amino group (-NH₂) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. The nitro group (-NO₂) is a deactivating, meta-directing group. This combination of substituents can lead to a mixture of brominated products, including the desired this compound and other isomers, if the reaction conditions are not carefully controlled.[3][4]

Q3: What are the key safety precautions when working with this compound and its precursors?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, wash the affected area immediately with plenty of water.[6] Dispose of all chemical waste according to your institution's guidelines.[6]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques. ¹H NMR spectroscopy is invaluable for structural confirmation.[1] Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and assess the purity of the product.[1] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. The melting point of the purified compound should also be determined and compared to the literature value.[1]

Synthesis Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause 1: Incomplete Reaction

  • Causality: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.

  • Troubleshooting Steps:

    • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-methyl-4-nitroaniline).

    • Extend Reaction Time: If starting material is still present, extend the reflux time.

    • Increase Temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature.[1]

Possible Cause 2: Incorrect Stoichiometry

  • Causality: An insufficient amount of the brominating agent (e.g., NBS) was used.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check the molar calculations for all reagents.

    • Use a Slight Excess of Brominating Agent: It is common practice to use a slight excess (e.g., 1.2 equivalents) of the brominating agent to ensure complete conversion of the starting material.[1]

Issue 2: Formation of Multiple Products (Isomers)

Possible Cause: Lack of Regioselectivity

  • Causality: The activating effects of the amino and methyl groups can lead to bromination at multiple positions on the aromatic ring.[3][4]

  • Troubleshooting Steps:

    • Control Temperature: Running the reaction at a lower temperature may improve regioselectivity.

    • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to maintain a low concentration of the electrophile in the reaction mixture.

    • Protecting Group Strategy: For highly activated systems, consider protecting the amino group as an acetanilide. The acetyl group is less activating than the amino group, which can lead to more selective bromination. The protecting group can then be removed by hydrolysis.[9]

Issue 3: Product is Discolored (Darker than Expected)

Possible Cause: Presence of Impurities

  • Causality: Residual starting materials, side-products, or decomposition products can lead to a discolored final product.

  • Troubleshooting Steps:

    • Purification: The crude product will likely require purification, typically by recrystallization or column chromatography, to remove these impurities.[1][10]

Purification Troubleshooting Guide

This section provides guidance on common challenges encountered during the purification of this compound.

Issue 1: Poor Recovery After Recrystallization

Possible Cause 1: Using Too Much Solvent

  • Causality: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, leading to low recovery.

  • Troubleshooting Steps:

    • Use a Minimal Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.

    • Concentrate the Mother Liquor: If recovery is low, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again.

Possible Cause 2: Inappropriate Solvent Choice

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with different solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find the optimal one for your product.[10]

Issue 2: Product Purity Does Not Improve After Recrystallization

Possible Cause: Co-crystallization of Impurities

  • Causality: If an impurity has similar solubility properties to the desired product, it may co-crystallize, resulting in a minimal increase in purity.

  • Troubleshooting Steps:

    • Try a Different Solvent System: A different solvent or a mixture of solvents may alter the solubility of the impurity relative to the product.

    • Column Chromatography: For difficult separations, silica gel column chromatography is a more effective purification method. A common eluent system is a mixture of n-hexane and ethyl acetate.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures.[1]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile.

  • Addition of Brominating Agent: While stirring, add N-Bromosuccinimide (NBS) (1.2 eq) to the solution in portions.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period determined by TLC monitoring (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane.

    • Wash the organic layer with an aqueous solution of sodium hydroxide, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an n-hexane/ethyl acetate eluent system or by recrystallization.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-methyl-4-nitroaniline in Acetonitrile Add_NBS Add N-Bromosuccinimide (NBS) Start->Add_NBS Reflux Reflux (Monitor by TLC) Add_NBS->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate Cool->Concentrate Dissolve Dissolve in Dichloromethane Concentrate->Dissolve Wash Wash with NaOH and Brine Dissolve->Wash Dry Dry over Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Column Chromatography or Recrystallization Filter_Concentrate->Purify Final_Product Pure this compound Purify->Final_Product G cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Synthesis Multiple_Products Multiple Products Problem->Multiple_Products Synthesis Poor_Recovery Poor Recrystallization Recovery Problem->Poor_Recovery Purification Purity_Stagnant Purity Not Improving Problem->Purity_Stagnant Purification Check_TLC Action: Extend Reaction Time/Increase Temp Low_Yield->Check_TLC Possible Cause: Incomplete Reaction Check_Stoichiometry Action: Verify Calculations/Use Slight Excess Reagent Low_Yield->Check_Stoichiometry Possible Cause: Incorrect Stoichiometry Control_Conditions Action: Lower Temp/Slow Addition/ Protecting Group Strategy Multiple_Products->Control_Conditions Possible Cause: Poor Regioselectivity Adjust_Solvent_Vol Action: Use Minimal Hot Solvent/ Concentrate Mother Liquor Poor_Recovery->Adjust_Solvent_Vol Possible Cause: Too Much Solvent Solvent_Screen Action: Perform Solubility Tests Poor_Recovery->Solvent_Screen Possible Cause: Wrong Solvent Change_Solvent Action: Try a Different Recrystallization Solvent Purity_Stagnant->Change_Solvent Possible Cause: Co-crystallization Column_Chrom Action: Use Column Chromatography Purity_Stagnant->Column_Chrom Possible Cause: Similar Solubility

Caption: Troubleshooting decision tree for common experimental issues.

References

  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4-nitroaniline - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-bromo-2-nitroacetanilide - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main - Vedantu. (n.d.). Retrieved January 12, 2026, from [Link]

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium - ResearchGate. (2012, August 6). Retrieved January 12, 2026, from [Link]

  • Bromination of Aniline (video) | Amines - Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022, December 22). Retrieved January 12, 2026, from [Link]

  • Bromination of aniline can only give ortho para substituation because - Allen. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • Study on the Synthesis of 2-Methyl-4(6)-nitroaniline - Consensus. (2008, January 1). Retrieved January 12, 2026, from [Link]

  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents. (n.d.).
  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Retrieved January 12, 2026, from [Link]

  • 16.6: Multistep Synthesis - Chemistry LibreTexts. (2019, June 5). Retrieved January 12, 2026, from [Link]

  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Bromo-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis for efficiency, purity, and safety.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What is the most common and efficient synthetic route for this compound at scale?

The most widely adopted and efficient route for the synthesis of this compound is the electrophilic bromination of 2-methyl-4-nitroaniline.[1] This method is favored for its high regioselectivity and typically high yields. The starting material, 2-methyl-4-nitroaniline, is readily available, making this a cost-effective approach for large-scale production.

Q2: What are the key reaction parameters to control during the bromination of 2-methyl-4-nitroaniline?

Several parameters are critical for a successful and safe scale-up synthesis:

  • Temperature: Precise temperature control is crucial to prevent over-bromination and the formation of side products.[2] Exothermic reactions are common in brominations, and failure to manage the temperature can lead to runaway reactions.

  • Rate of Brominating Agent Addition: A slow and controlled addition of the brominating agent, such as N-bromosuccinimide (NBS) or bromine, is essential to maintain control over the reaction exotherm and minimize the formation of impurities.[2]

  • Solvent Selection: The choice of solvent impacts reaction rate, selectivity, and solubility of reactants. Acetonitrile is a commonly used solvent for this reaction, providing good solubility for the starting material and reagents.[1]

  • Stoichiometry: Accurate control of the molar ratios of the substrate and the brominating agent is vital for maximizing yield and purity.[2]

Q3: What are the potential side products and impurities in this synthesis?

The primary impurities encountered during the synthesis of this compound include:

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-6-methyl-4-nitroaniline.[2]

  • Isomeric byproducts: Although the directing effects of the methyl and nitro groups favor the desired isomer, small amounts of other isomers may form.[2]

  • Unreacted starting material: Incomplete reactions will result in the presence of 2-methyl-4-nitroaniline in the crude product.[3]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[2][4] These methods allow for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts. For more detailed analysis and identification of intermediates and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[5][6]

II. Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting/Solution
Low Yield Incomplete reaction- Monitor the reaction closely using TLC or HPLC to ensure it goes to completion.[3][4]- Ensure the reaction is stirred for the recommended duration at the appropriate temperature.
Suboptimal reagent stoichiometry- Carefully control the molar ratio of 2-methyl-4-nitroaniline to the brominating agent. An excess of the brominating agent may be required for complete conversion, but too much can lead to side products.
Loss during workup and purification- Use cold solvents for washing the product to minimize dissolution.[3]- Optimize the recrystallization solvent and procedure to maximize recovery.[7]
Low Purity (Multiple Spots on TLC) Formation of dibrominated products- Maintain strict temperature control and ensure a slow, controlled addition of the brominating agent.[2]- Use a slight excess, but not a large excess, of the brominating agent.
Presence of unreacted starting material- Increase the reaction time or temperature slightly, while carefully monitoring for the formation of byproducts.[8]- Ensure the purity and reactivity of the brominating agent.
Formation of other isomers- The regioselectivity of this reaction is generally high. If significant amounts of other isomers are forming, re-evaluate the reaction conditions, particularly the solvent and temperature.
Sluggish or Incomplete Reaction Insufficiently activated reagents- Use high-purity starting materials and reagents. Ensure the brominating agent (e.g., NBS) has not degraded.[8]
Low reaction temperature- While temperature control is crucial, an excessively low temperature can slow down or stall the reaction. Gradually increase the temperature and monitor the progress.[9]
Poor solubility of starting material- Ensure the chosen solvent effectively dissolves the 2-methyl-4-nitroaniline at the reaction temperature. A co-solvent system may be considered if solubility is an issue.[8]
Runaway Reaction/Exotherm Rapid addition of brominating agent- Add the brominating agent slowly and in portions, allowing the reaction temperature to be controlled effectively.[2]
Inadequate cooling- Ensure the reactor is equipped with an efficient cooling system capable of handling the heat generated by the reaction.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the scale-up synthesis of this compound.

Synthesis of this compound via Bromination of 2-methyl-4-nitroaniline[1]

Materials:

  • 2-methyl-4-nitroaniline

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • 2.5 M Sodium hydroxide solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with dichloromethane.

    • Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Expected Yield: Approximately 91%.[1]

Melting Point: 178-179 °C.[1]

IV. Visualizations

Workflow for the Synthesis of this compound

G start Start: 2-methyl-4-nitroaniline dissolve Dissolve in Acetonitrile at 60 °C start->dissolve add_nbs Slowly add N-Bromosuccinimide dissolve->add_nbs reflux Reflux for 3 hours add_nbs->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate dilute Dilute with Dichloromethane concentrate->dilute wash_naoh Wash with 2.5 M NaOH dilute->wash_naoh wash_saline Wash with Saturated Saline wash_naoh->wash_saline dry Dry over Anhydrous Na2SO4 wash_saline->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end End: this compound purify->end

Caption: Synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_workup Review Workup & Purification start->check_workup incomplete Incomplete Reaction check_completion->incomplete stoich_issue Incorrect Stoichiometry check_stoichiometry->stoich_issue loss_issue Product Loss check_workup->loss_issue solution_time Increase Reaction Time/Temp incomplete->solution_time solution_stoich Adjust Molar Ratios stoich_issue->solution_stoich solution_workup Optimize Washing/Recrystallization loss_issue->solution_workup

Caption: Troubleshooting logic for addressing low yield.

V. Safety Considerations

The scale-up synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Brominating Agents: Bromine and N-bromosuccinimide are corrosive and toxic.[10][11] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Use these solvents in a well-ventilated area and away from ignition sources.

  • Exothermic Reactions: Bromination reactions can be highly exothermic. Ensure the reactor is equipped with adequate cooling and that the addition of the brominating agent is slow and controlled to prevent a runaway reaction.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[12]

VI. References

  • Technical Support Center: Optimizing Synthesis of 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (URL not available)

  • Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (URL not available)

  • Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (URL not available)

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. [Link]

  • Bromine. (URL not available)

  • A Practical Procedure for Regioselective Bromination of Anilines. (URL not available)

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (URL not available)

  • 2-Bromo-4-nitroaniline - PMC. [Link]

  • Bromination safety - YouTube. [Link]

  • Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline - Benchchem. (URL not available)

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. [Link]

  • Technical Support Center: Synthesis of 2,6-Dibromo-4-nitroaniline - Benchchem. (URL not available)

  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)

  • 16.6: Multistep Synthesis - Chemistry LibreTexts. [Link]

  • This compound | High-Purity Reagent - Benchchem. (URL not available)

  • Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline - Benchchem. (URL not available)

  • Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline - Benchchem. (URL not available)

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium - ResearchGate. [Link]

  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy - YouTube. [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. [Link]

  • Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization - Benchchem. (URL not available)

  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem. [Link]

  • On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity | Request PDF - ResearchGate. [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs - GOV.UK. [Link]

  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. [Link]

  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.

  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (URL not available)

  • Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide - Benchchem. (URL not available)

  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2-Bromo-6-methyl-4-nitroaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Bromo-6-methyl-4-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, anchored in the principles of scientific integrity and practical, field-proven insights.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power, reproducibility, and adaptability make it the workhorse of the pharmaceutical industry for quality control. A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate the main component from its process-related impurities and degradation products.

The primary mechanism of separation in RP-HPLC is the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The choice of mobile phase composition, pH, and column chemistry is critical in achieving the desired separation.

Potential Impurities in this compound Synthesis

Understanding the potential impurities is paramount for developing a specific and robust analytical method. The synthesis of this compound typically involves the bromination of 2-methyl-4-nitroaniline.[3] Based on this, potential impurities could include:

  • Starting Material: Unreacted 2-methyl-4-nitroaniline.

  • Isomeric Impurities: 4-Bromo-2-methyl-6-nitroaniline, arising from non-selective bromination.

  • Over-brominated Products: Di-brominated species such as 2,6-dibromo-4-nitroaniline.

  • Degradation Products: Hydrolytic or oxidative degradation products formed during synthesis or storage.

A robust analytical method must be able to resolve this compound from these and other potential process-related impurities.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is the cornerstone of purity analysis for this compound. The following protocol is a robust starting point for method development and validation, based on established principles for the analysis of substituted nitroanilines.

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS)

  • Analytical balance

  • Volumetric glassware

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid (for mobile phase pH adjustment)

  • This compound reference standard and sample

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic nitro compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good peak shape. Phosphoric acid controls the pH to ensure consistent ionization of the analyte and impurities, improving peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanA common wavelength for aromatic compounds. A UV scan of the analyte will determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 20 minutesSufficient to elute the main peak and any potential late-eluting impurities.

Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or a mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analysis.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Reference Standard Solutions filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject Inject Samples & Standards filter_std->inject filter_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject acquire Data Acquisition (Chromatogram) inject->acquire process Peak Integration & Quantification acquire->process report Generate Purity Report process->report caption Figure 1. Experimental workflow for the HPLC purity analysis.

Caption: Figure 1. Experimental workflow for the HPLC purity analysis.

Orthogonal and Complementary Analytical Techniques

While HPLC is the primary method, employing orthogonal techniques is crucial for a comprehensive purity assessment. Orthogonal methods rely on different separation principles, providing a more complete picture of the impurity profile and increasing confidence in the reported purity value.[8]

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC Partitioning based on polarityRobust, reproducible, versatile for non-volatile compounds, high resolution.[2]May not resolve all co-eluting impurities, requires reference standards for quantification.Routine quality control, quantification of known impurities, stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, followed by mass-based detection.High sensitivity and specificity, excellent for volatile impurities and structural elucidation.[9]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[9]Identifying and quantifying volatile impurities, residual solvents.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, especially for isomers; low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, can have reproducibility challenges.Resolving positional isomers, analysis of charged molecules.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[10][11][12]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[10]Absolute purity determination, characterization of reference standards.
In-Depth Look at Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for identifying unknown volatile or semi-volatile impurities.[9] For this compound, which has a moderate boiling point, GC-MS analysis is feasible. It can be particularly useful for detecting residual solvents from the synthesis process or volatile by-products. However, the thermal lability of some nitroaromatic compounds can be a concern, potentially leading to degradation in the hot injector port.

Capillary Electrophoresis (CE):

CE offers a different separation mechanism compared to HPLC and can be highly effective in resolving positional isomers that are often challenging to separate by chromatography. This makes it an excellent orthogonal technique for confirming the absence of isomeric impurities like 4-Bromo-2-methyl-6-nitroaniline.

Quantitative NMR (qNMR):

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][11][12] By integrating the signals of the analyte against those of a certified internal standard of known purity, a direct and accurate purity value can be obtained. This makes qNMR an invaluable tool for the certification of new reference standards and for providing an orthogonal confirmation of purity determined by chromatographic methods.

Data-Driven Comparison

To illustrate the comparative performance, the following table presents hypothetical but realistic data for the analysis of a this compound sample containing known impurities.

ParameterRP-HPLCGC-MSCapillary ElectrophoresisqNMR
Resolution (Analyte vs. Isomer) 1.81.5> 2.0Not applicable
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.1%~0.1%
Analysis Time 20 min30 min15 min10 min
Precision (%RSD) < 2%< 5%< 3%< 1%
Primary Use Case Quantitative Purity Volatile Impurity ID Isomer Separation Absolute Purity

Conclusion: A Multi-faceted Approach to Purity Analysis

For the comprehensive purity analysis of this compound, a single analytical technique is often insufficient. A robust quality control strategy should be built around a validated RP-HPLC method as the primary tool for routine analysis and quantification of known impurities. This should be complemented by orthogonal techniques to ensure a complete understanding of the impurity profile.

  • GC-MS is recommended for the analysis of residual solvents and other volatile impurities.

  • Capillary Electrophoresis should be considered to confirm the absence of challenging-to-separate positional isomers.

  • Quantitative NMR serves as the gold standard for the absolute purity determination of reference standards and provides an independent verification of the purity values obtained by other methods.

By integrating these complementary techniques, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for this compound, thereby ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. [Link]

  • Kim, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 442. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Oxford Instruments. Pharmaceutical Manufacturing: Consistency and Purity. [Link]

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3469-3480. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Sajiki, H., et al. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synfacts, 2012(01), 0098. [Link]

  • Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 3469-3480. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Reddy, K. L., et al. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. Synthetic Communications, 33(21), 3687-3693. [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • Wang, Y., et al. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 10, 969408. [Link]

  • ResearchGate. RP-HPLC method development and validation for the estimation of brivaracetam in bulk and formulation. [Link]

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A Researcher's Guide to the Spectroscopic Profile of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic analysis of 2-Bromo-6-methyl-4-nitroaniline, a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] For professionals in research and drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth examination of the compound's signature profile using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a multi-faceted approach to its characterization. We will compare its spectral features with a structural isomer, 4-Bromo-2-methyl-6-nitroaniline, to highlight the power of these techniques in distinguishing between closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

¹H NMR Analysis

Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: The spectrum was acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition: A standard pulse program was used to acquire 16 scans, which were Fourier-transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

Data Interpretation and Results

The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure. The electron-withdrawing nature of the nitro (-NO₂) group and the bromine atom significantly influences the chemical shifts of the aromatic protons, moving them downfield.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Rationale
8.15Doublet (d)2.5 Hz1HAr-H (H-3)This proton is ortho to the strongly electron-withdrawing -NO₂ group and meta to the -NH₂ group, resulting in significant deshielding. The small coupling constant is characteristic of a meta-coupling to H-5.
7.93Doublet (d)2.1 Hz1HAr-H (H-5)This proton is also ortho to the -NO₂ group. Its chemical shift is slightly upfield compared to H-3 due to the different neighboring substituents. It shows meta-coupling to H-3.
6.53Singlet (s)-2H-NH₂ The amine protons typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Its integration confirms the presence of two protons.
2.23Singlet (s)-3H-CH₃ The methyl protons appear as a sharp singlet as there are no adjacent protons to couple with. Its upfield position is typical for an alkyl group attached to an aromatic ring.

Data sourced from ChemicalBook.[2]

Comparative Analysis: Distinguishing Isomers

The substitution pattern is critical. Consider the isomer 4-Bromo-2-methyl-6-nitroaniline . Its ¹H NMR spectrum in CDCl₃ shows aromatic signals at δ 7.94 (s, 1H) and 7.56 (s, 1H).[3] The appearance of singlets, rather than meta-coupled doublets, is a definitive point of differentiation, arising because the two aromatic protons are para to each other and have no adjacent protons, leading to negligible coupling.

¹³C NMR Analysis

Expected Data and Interpretation

Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm Assignment Rationale
~150C -NH₂The C-1 carbon, attached to the nitrogen of the amino group, is expected to be significantly downfield.
~148C -NO₂The C-4 carbon, bonded to the highly electronegative nitro group, will be strongly deshielded.
~136C -CH₃The C-6 carbon, bearing the methyl group.
~126C -5Aromatic methine carbon.
~124C -3Aromatic methine carbon.
~115C -BrThe C-2 carbon, attached to bromine, experiences a moderate shielding effect (heavy atom effect) compared to other substituted carbons.
~18-C H₃The methyl carbon signal appears in the typical upfield aliphatic region.

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

  • Sample Preparation: A small amount of solid this compound was finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture was pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer against a background of a pure KBr pellet over the range of 4000-400 cm⁻¹. This method is common for solid samples.[4]

Data Interpretation and Results

The IR spectrum is dominated by strong absorptions from the nitro and amine groups.

Frequency (cm⁻¹) Vibration Type Functional Group Significance
3490-3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂) group.[5]
3100-3000C-H Aromatic StretchAromatic RingConfirms the presence of C-H bonds on the benzene ring.
2980-2850C-H Aliphatic StretchMethyl (-CH₃)Indicates the methyl group's C-H bonds.
1620-1580C=C Aromatic StretchAromatic RingCharacteristic vibrations of the carbon-carbon double bonds within the benzene ring.
~1515N-O Asymmetric StretchNitro (-NO₂)A very strong and sharp absorption band, highly characteristic of the nitro group.
~1340N-O Symmetric StretchNitro (-NO₂)Another strong and characteristic absorption for the nitro group. The pair of strong NO₂ bands are a key diagnostic feature.
650-550C-Br StretchBromo GroupConfirms the presence of the carbon-bromine bond, though this region can sometimes be complex.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.

Experimental Protocol: MS

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray Ionization (ESI) or Electron Impact (EI) are common methods. ESI is a soft ionization technique that typically yields the molecular ion with minimal fragmentation, while EI causes extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Data Interpretation and Results

The molecular formula of this compound is C₇H₇BrN₂O₂.

m/z Value Assignment Significance
230 / 232[M]⁺Molecular Ion Peak: The most critical feature is the pair of peaks for the molecular ion, separated by 2 m/z units and having a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).
213 / 215[M-OH]⁺Loss of a hydroxyl radical, a potential rearrangement and fragmentation pathway.
184 / 186[M-NO₂]⁺Loss of the nitro group (46 Da), a common fragmentation for nitroaromatic compounds.
105[M-Br-NO₂]⁺Subsequent loss of the bromine atom from the [M-NO₂]⁺ fragment.

Note: One source reported an ESI-MS result of m/z 228.5 [M-H]⁻[2]; however, the expected value for [M-H]⁻ would be approximately 229.96 and 231.96. The predicted molecular ion pattern under EI or positive-mode ESI remains the most reliable indicator.

Integrated Analysis Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS is essential for unambiguous structure confirmation.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton Environment & Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (-NH₂, -NO₂, -CH₃, C-Br) IR->IR_Data MS_Data Molecular Weight & Bromine Isotope Pattern MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural portrait. ¹H NMR confirms the substitution pattern on the aromatic ring, IR spectroscopy identifies the key amine and nitro functional groups, and mass spectrometry validates the molecular weight and elemental composition, particularly through the distinct bromine isotope pattern. This guide demonstrates that a methodical, multi-technique approach is indispensable for the rigorous characterization of chemical entities in a research and development setting, ensuring both identity and purity.

References

  • Thompson, H. W., & Jameson, D. A. (1955). Vibrational band intensities in substituted anilines. Trans. Faraday Soc., 51, 1613-1620. [Link]

  • Pal, H., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(8), 1413-1420. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1151-1157. [Link]

  • PubChem. 2-Bromo-4,6-dinitroaniline. [Link]

  • ResearchGate. Mass spectrum of 4-nitroaniline. [Link]

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A Comparative Guide to 2-Bromo-6-methyl-4-nitroaniline and Other Substituted Anilines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Bromo-6-methyl-4-nitroaniline and a selection of structurally related substituted anilines. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced interplay of electronic and steric effects on the physicochemical properties, reactivity, and spectroscopic signatures of these versatile chemical building blocks.

Introduction: The Strategic Value of Substituted Anilines

Anilines are a cornerstone of modern organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2] The strategic placement of various substituents on the aniline ring allows for the fine-tuning of its chemical properties, such as basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. This guide focuses on this compound, a polysubstituted aniline with a unique electronic and steric profile, and compares it with other bromo-, methyl-, chloro-, and nitro-substituted anilines to illuminate the structure-property relationships that govern their utility in synthesis.[3]

The compounds under consideration are:

  • This compound (1)

  • 2-Bromo-4-methyl-6-nitroaniline (2)

  • 4-Bromo-2-methyl-6-nitroaniline (3)

  • 2-Bromo-6-chloro-4-nitroaniline (4)

  • 2-Bromo-4,6-dinitroaniline (5)

Comparative Physicochemical Properties

The arrangement of electron-withdrawing groups (EWG) and electron-donating groups (EDG) on the aniline ring profoundly influences the electron density on the amine nitrogen, thereby affecting the molecule's basicity (pKa), and consequently its reactivity. The following table summarizes key physicochemical properties of the selected anilines.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
1. This compound this compoundC₇H₇BrN₂O₂231.05180-181Not Available
2. 2-Bromo-4-methyl-6-nitroaniline 2-Bromo-4-methyl-6-nitroanilineC₇H₇BrN₂O₂231.05Not Available-1.74 ± 0.25[4]
3. 4-Bromo-2-methyl-6-nitroaniline 4-Bromo-2-methyl-6-nitroanilineC₇H₇BrN₂O₂231.05Not AvailableNot Available
4. 2-Bromo-6-chloro-4-nitroaniline 2-Bromo-6-chloro-4-nitroanilineC₆H₄BrClN₂O₂251.47176-178[5]-3.31 ± 0.20[6]
5. 2-Bromo-4,6-dinitroaniline 2-Bromo-4,6-dinitroanilineC₆H₄BrN₃O₄262.02151-153[7]-6.94[7]

Expert Interpretation: The predicted pKa values, a measure of the acidity of the conjugate acid, provide a quantitative insight into the basicity of the aniline nitrogen. A lower pKa value indicates a weaker base. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density on the amine, thus decreasing its basicity. In 2-Bromo-4,6-dinitroaniline (5) , the presence of two nitro groups results in a very low predicted pKa, rendering it a very weak base.[7] The substitution of a nitro group with a methyl group, an electron-donating group, as in 2-Bromo-4-methyl-6-nitroaniline (2) , is expected to increase the basicity compared to 5 . The presence of a chloro group in 2-Bromo-6-chloro-4-nitroaniline (4) , which is electron-withdrawing through induction, also contributes to a low pKa.[6]

A Deeper Dive into Reactivity: Electronic and Steric Effects

The reactivity of substituted anilines is a delicate balance between the electronic effects of the substituents and the steric hindrance around the amine group and the aromatic ring.

Basicity and Nucleophilicity

The basicity of the amino group is a primary determinant of its nucleophilicity. The lone pair of electrons on the nitrogen atom is less available for donation in anilines bearing strong electron-withdrawing groups, making them weaker nucleophiles.

G cluster_0 Electronic Effects on Basicity High_Basicity Higher Basicity (More Nucleophilic) Low_Basicity Lower Basicity (Less Nucleophilic) Compound_1 1 (this compound) Compound_1->High_Basicity -CH3 (EDG) counteracts -NO2 (EWG) Compound_5 5 (2-Bromo-4,6-dinitroaniline) Compound_5->Low_Basicity Two -NO2 (EWG) strongly decrease electron density

Caption: Influence of substituents on the basicity of the aniline nitrogen.

For instance, This compound (1) is expected to be a stronger base and a better nucleophile than 2-Bromo-4,6-dinitroaniline (5) . The electron-donating methyl group in 1 partially mitigates the electron-withdrawing effect of the nitro and bromo groups.

Electrophilic Aromatic Substitution

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the presence of strong deactivating groups like nitro-substituents can significantly reduce the reactivity of the aromatic ring. In all the compared anilines, the positions ortho and para to the strongly activating amino group are either blocked or deactivated by electron-withdrawing groups. This makes further electrophilic substitution on the ring challenging.

Diazotization Reactions

Diazotization, the reaction of anilines with nitrous acid to form diazonium salts, is a fundamental transformation in organic synthesis, particularly in the production of azo dyes.[2] The rate of diazotization is influenced by the nucleophilicity of the aniline. Anilines with electron-withdrawing groups generally react slower than aniline itself. Therefore, the anilines in this guide are expected to undergo diazotization at a slower rate compared to simpler anilines.

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the structure and electronic environment of molecules.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons in the ¹H NMR spectrum are sensitive to the electronic effects of the substituents. Electron-withdrawing groups deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Representative ¹H NMR Data (in DMSO-d₆):

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)
2,6-Dibromo-4-nitroaniline ~8.3 (s, 2H)~6.8 (br s, 2H)[8]
2-Bromo-6-chloro-4-nitroaniline ~8.2-8.4 (m, 2H)Not specified
2-Bromo-4,6-dinitroaniline ~8.6 (d, 1H), ~9.1 (d, 1H)~7.3 (br s, 2H)[9]

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum also reflect the electronic environment. Carbons attached to electron-withdrawing groups are deshielded and appear at higher chemical shifts.

Representative ¹³C NMR Data (in DMSO-d₆):

CompoundC-NH₂ (ppm)C-NO₂ (ppm)C-Br (ppm)
2,6-Dibromo-4-nitroaniline ~149~137~106[8]
IR Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key vibrational frequencies for the selected anilines include:

  • N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the primary amine.

  • NO₂ stretching: Asymmetric and symmetric stretches are usually found around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

  • C-Br stretching: Appears in the fingerprint region, typically below 700 cm⁻¹.

Example IR Data (KBr pellet):

CompoundN-H stretch (cm⁻¹)Asymmetric NO₂ stretch (cm⁻¹)Symmetric NO₂ stretch (cm⁻¹)
2,6-Dibromo-4-nitroaniline 3480, 3370[8]~1500[8]~1345[8]

Experimental Protocols: A Practical Approach

To provide a practical context for the application of these anilines in synthesis, a general protocol for a common reaction, N-acylation, is provided below. This reaction is fundamental in protecting the amino group or for the synthesis of amide-containing target molecules.

General Protocol for N-Acylation of Substituted Anilines

This protocol describes a standard procedure for the acylation of a substituted aniline using an acid chloride in the presence of a base.

G start Start dissolve Dissolve aniline (1.0 eq) and base (1.2 eq) in an anhydrous aprotic solvent. start->dissolve cool Cool the solution to 0 °C in an ice bath. dissolve->cool add_acyl Slowly add the acyl chloride (1.1 eq) dropwise. cool->add_acyl react Stir the reaction mixture at room temperature until completion (monitored by TLC). add_acyl->react workup Perform aqueous workup to remove salts and excess reagents. react->workup extract Extract the product with an organic solvent. workup->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by recrystallization or column chromatography. dry_concentrate->purify end End purify->end

Caption: General workflow for the N-acylation of substituted anilines.

Materials:

  • Substituted aniline (e.g., this compound)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (NMR, IR) of the product with the expected data for the N-acylated aniline. The disappearance of the N-H stretching vibrations of the primary amine and the appearance of the amide carbonyl stretch in the IR spectrum, along with the appropriate shifts in the NMR spectrum, will validate the transformation.

Applications in Research and Development

Substituted anilines are invaluable intermediates in various fields:

  • Pharmaceuticals: They are key building blocks for the synthesis of a wide range of therapeutic agents, including kinase inhibitors and antimicrobial compounds.[10][11] The specific substitution pattern on the aniline ring is crucial for modulating the biological activity and pharmacokinetic properties of the final drug molecule.

  • Dyes and Pigments: The diazotization of anilines followed by coupling reactions is the basis for the synthesis of a vast number of azo dyes used in textiles, printing, and other industries.[12][13][14] The color of the resulting dye is highly dependent on the electronic nature of the substituents on the aniline ring.

  • Materials Science: Substituted anilines are used in the synthesis of polymers, organic light-emitting diodes (OLEDs), and other functional materials where their electronic properties can be tailored for specific applications.[3]

Conclusion

This compound and its structural isomers and analogs represent a fascinating case study in the principles of physical organic chemistry. The interplay of steric and electronic effects of the bromo, methyl, chloro, and nitro substituents provides a rich landscape for synthetic chemists to explore. Understanding the subtle differences in their basicity, nucleophilicity, and spectroscopic properties is paramount for their effective utilization in the design and synthesis of novel molecules with desired functions. This guide has provided a comparative framework, supported by available data and established chemical principles, to aid researchers in making informed decisions when selecting the appropriate substituted aniline for their specific synthetic challenges.

References

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  • Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in 10:90 (v/v) MeOH–Me2SO and pure Me2SO at 25 °C. ResearchGate. [Link]

  • Hammett plot for fluoro substitution reactions of para-substituted aniline derived α-bromoamide. ResearchGate. [Link]

  • Kinetics of the Diazotization of Anilines. ElectronicsAndBooks. [Link]

  • Enantioselective Hydroformylation of Aniline Derivatives. PMC. [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. [Link]

  • Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. [Link]

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  • Dye - Synthetic, Organic, Colorants. Britannica. [Link]

  • Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies. ResearchGate. [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Journal of the Chemical Society B: Physical Organic. [Link]

  • The Role of Aniline in Dye and Pigment Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroaniline: A Validation of Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive validation of synthesis methods for 2-Bromo-6-methyl-4-nitroaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its unique trifunctional structure, featuring bromo, methyl, and nitro groups, provides a versatile scaffold for creating complex molecular architectures.[1] This document provides an in-depth analysis of the prevalent synthesis route, compares it with viable alternatives, and presents the necessary experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Core Synthesis: Electrophilic Bromination

The principal and most direct route to this compound involves the electrophilic aromatic substitution of its precursor, 2-methyl-4-nitroaniline. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the bromination. The amino group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Conversely, the nitro group is a deactivating meta-director. The interplay of these electronic effects dictates that the incoming electrophile (bromine) will preferentially substitute at the position ortho to the strongly activating amino group and meta to the nitro group.

Primary Synthesis Method: N-Bromosuccinimide (NBS) in Acetonitrile

A widely adopted and high-yielding method for the synthesis of this compound employs N-Bromosuccinimide (NBS) as the brominating agent in an acetonitrile solvent.[2] This approach is favored for its operational simplicity, mild reaction conditions, and high reported yield.

Experimental Protocol

Materials:

  • 2-methyl-4-nitroaniline

  • N-bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) at 60 °C in a suitable reaction vessel.[2]

  • Add N-bromosuccinimide (2.8 g, 15.8 mmol) to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[2]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[2]

  • Dilute the residue with dichloromethane (50 mL).[2]

  • Wash the organic phase sequentially with a 2.5 M sodium hydroxide solution and saturated saline.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (4/1, v/v) as the eluent.[2]

  • The final product, this compound, is obtained as a yellow solid.[2]

Performance Data
ParameterValueReference
Starting Material2-methyl-4-nitroaniline[2]
Brominating AgentN-Bromosuccinimide (NBS)[2]
SolventAcetonitrile[2]
Reaction TemperatureReflux[2]
Reaction Time3 hours[2]
Yield91%[2]
Melting Point178-179°C[2]
Causality Behind Experimental Choices

The choice of NBS as the brominating agent is strategic. It provides a constant, low concentration of bromine in the reaction mixture, which helps to minimize the formation of polybrominated byproducts. Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and the progression of the reaction. The aqueous workup with sodium hydroxide is essential to remove any unreacted NBS and acidic byproducts. Finally, silica gel chromatography is a standard and effective method for purifying the product to a high degree.

Alternative Synthesis Strategies: A Comparative Analysis

While the NBS method is robust, alternative approaches offer advantages in terms of cost, environmental impact, and safety. Here, we compare two such alternatives.

Copper-Catalyzed Bromination

A method employing a copper sulfate catalyst with sodium bromide and sodium persulfate as the oxidant presents an alternative pathway for the bromination of anilines.[3] While a specific example for 2-methyl-4-nitroaniline is not detailed, the general procedure for similar substrates suggests its potential applicability.

General Reaction Scheme: Aniline derivative + NaBr + Na2S2O8 in the presence of CuSO4·5H2O in CH3CN/H2O.[3]

This method can be advantageous as it uses readily available and less hazardous reagents compared to molecular bromine. However, the yields and regioselectivity can be variable, and over-bromination is a potential side reaction that needs to be carefully controlled.[3]

Green Chemistry Approach: Bromide-Bromate Salts in Aqueous Media

An environmentally benign approach for the dibromination of 4-nitroaniline utilizes a mixture of sodium bromide and sodium bromate in an aqueous acidic medium.[4][5] This method generates bromine in situ and avoids the use of organic solvents, a key principle of green chemistry.[4][5] Although this specific protocol is for dibromination, it highlights the potential for developing a more sustainable monobromination process for 2-methyl-4-nitroaniline.

Key Features:

  • Solvent: Water (aqueous acidic medium).[4][5]

  • Brominating Agent: In situ generated bromine from NaBr/NaBrO3.[4][5]

  • Advantages: Organic solvent-free, potential for recycling the aqueous filtrate.[4][5]

Data Summary and Comparison

MethodStarting MaterialBrominating AgentSolventKey AdvantagesKey DisadvantagesYieldReference
Primary Method 2-methyl-4-nitroanilineN-BromosuccinimideAcetonitrileHigh yield, good regioselectivity, mild conditionsUse of organic solvent, requires chromatography91%[2]
Alternative 1 AnilinesNaBr/Na2S2O8/CuSO4Acetonitrile/WaterUses less hazardous reagents than Br2Potential for over-bromination, variable yieldsNot specified for target molecule[3]
Alternative 2 4-nitroaniline (for dibromination)NaBr/NaBrO3Aqueous Acidic MediumEnvironmentally friendly, solvent-freePrimarily demonstrated for dibrominationNot specified for target molecule[4][5]

Visualizing the Workflow and Reaction

G cluster_0 Primary Synthesis Workflow A Dissolve 2-methyl-4-nitroaniline in Acetonitrile at 60°C B Add N-Bromosuccinimide (NBS) A->B C Reflux for 3 hours B->C D Workup: - Concentrate - Dilute with CH2Cl2 - Wash with NaOH and saline C->D E Dry, Filter, and Concentrate D->E F Purify by Silica Gel Column Chromatography E->F G This compound (Yellow Solid, 91% Yield) F->G

Caption: Experimental workflow for the synthesis of this compound using NBS.

G cluster_1 Reaction Pathway Start 2-methyl-4-nitroaniline Reagents + N-Bromosuccinimide (NBS) in Acetonitrile Start->Reagents Product This compound Reagents->Product Reflux

Caption: Reaction pathway for the bromination of 2-methyl-4-nitroaniline.

Conclusion and Future Perspectives

The synthesis of this compound via the N-bromosuccinimide method stands out as a highly efficient and reliable protocol, delivering the desired product in excellent yield.[2] While this method is robust, the exploration of greener alternatives, such as those employing aqueous media and in-situ generation of brominating agents, is a commendable direction for future research. Such advancements would align with the growing emphasis on sustainable chemistry in both academic and industrial settings. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of this valuable chemical intermediate for their specific applications.

References

  • SYNTHESIS. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Thieme. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • PMC. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 2-Bromo-6-methyl-4-nitroaniline and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroanilines are fundamental building blocks in medicinal chemistry and materials science, serving as precursors for a wide array of pharmaceuticals, dyes, and other functional organic molecules. The precise arrangement of substituents on the aniline ring dictates the molecule's reactivity, spectroscopic signature, and ultimately, its utility in further synthetic applications. 2-Bromo-6-methyl-4-nitroaniline, with its specific substitution pattern, presents a unique profile of chemical and physical properties. Understanding these characteristics in comparison to its structural isomers is paramount for researchers seeking to employ these reagents in complex synthetic pathways. This guide offers a comprehensive characterization, underscoring the importance of rigorous analytical validation in chemical synthesis.

Synthesis and Mechanistic Insights

The synthesis of this compound and its isomers typically involves electrophilic aromatic substitution on a substituted aniline precursor. The choice of starting material and brominating agent is critical to achieving the desired regioselectivity.

A common and efficient method for the synthesis of this compound involves the bromination of 2-methyl-4-nitroaniline. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) on the aromatic ring guide the incoming electrophile. In 2-methyl-4-nitroaniline, the positions ortho and para to the activating amino group are targeted. The position between the amino and methyl groups is sterically hindered. Therefore, bromination occurs at the position ortho to the amino group and meta to the nitro group, yielding the desired product.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-methyl-4-nitroaniline.[1]

  • Dissolution: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 3 hours.

  • Work-up: Cool the mixture to room temperature, concentrate it under reduced pressure, and dilute with dichloromethane.

  • Washing: Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

The choice of N-bromosuccinimide as the brominating agent offers milder reaction conditions compared to using liquid bromine, often leading to cleaner reactions and higher yields.

Synthesis Workflow

cluster_synthesis Synthesis of this compound start 2-methyl-4-nitroaniline in Acetonitrile reagent N-Bromosuccinimide (NBS) start->reagent Add reflux Reflux (3h) reagent->reflux workup Work-up & Purification reflux->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Comparative Physicochemical and Spectroscopic Data

The structural differences between this compound and its isomers, 2-Bromo-4-methyl-6-nitroaniline and 4-Bromo-2-methyl-6-nitroaniline, are clearly reflected in their physical properties and spectroscopic data.

PropertyThis compound2-Bromo-4-methyl-6-nitroaniline4-Bromo-2-methyl-6-nitroaniline
CAS Number 102170-56-9827-24-7[2]77811-44-0
Molecular Formula C₇H₇BrN₂O₂C₇H₇BrN₂O₂[2]C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol 231.05 g/mol [2]231.05 g/mol
Melting Point 178-179 °C[1]64-66 °C[2]143-147 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the various substituents.

¹H NMR Data Comparison

CompoundAromatic Proton 1 (δ, J)Aromatic Proton 2 (δ, J)NH₂ (δ)CH₃ (δ)Solvent
This compound 8.15 (d, J=2.5Hz)7.93 (d, J=2.1Hz)6.53 (s)2.23 (s)DMSO-d₆[1]
2-Bromo-4-methyl-6-nitroaniline 7.94 (s)7.56 (s)6.47 (br s)2.27 (s)CDCl₃[2]
4-Bromo-2-nitroaniline 8.27 (d, J=2.0Hz)7.43 (dd, J=8.8, 2.4Hz)6.08 (br s)-CDCl₃[3]

The distinct splitting patterns and chemical shifts in the aromatic region allow for unambiguous identification of each isomer. For instance, the two aromatic protons in this compound appear as distinct doublets due to meta-coupling, whereas in 2-Bromo-4-methyl-6-nitroaniline, they appear as singlets.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For this compound, the mass spectrum (ESI) shows a prominent peak at m/z 228.5 [M-H]⁻, confirming the molecular weight.[1] The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak in a high-resolution mass spectrum.

Infrared (IR) Spectroscopy

For comparison, the IR spectrum of the related compound 2,6-Dibromo-4-nitroaniline shows N-H stretches at 3480 and 3370 cm⁻¹, an asymmetric NO₂ stretch at 1500 cm⁻¹, a symmetric NO₂ stretch at approximately 1345 cm⁻¹, and a C-Br stretch at 459 cm⁻¹.[4]

Crystallographic Data and Molecular Geometry

The crystal structure of 2-Bromo-4-nitroaniline, a related compound, has been determined by X-ray crystallography.[5][6] The molecule is nearly planar, with a small dihedral angle between the nitro group and the aromatic ring.[5][6] The crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds.[5][6] While the specific crystal structure of this compound is not available in the searched literature, similar intermolecular interactions would be expected to play a crucial role in its solid-state architecture.

Conclusion

The characterization of this compound and its structural isomers reveals distinct physicochemical and spectroscopic properties that are a direct consequence of their unique substitution patterns. This guide provides a comparative framework for their synthesis and analysis, emphasizing the importance of a multi-technique approach for unambiguous identification. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the effective utilization of these important chemical intermediates.

References

  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Retrieved January 12, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • 4-Bromo-2-methyl-6-nitroaniline - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Bromo-2-methyl-6-nitroaniline - NIST WebBook, IR Spectrum. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2-Bromo-4-methyl-6-nitrophenol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

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The Theoretical Framework: A Triad of Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bromo-nitroaniline Isomers

For researchers and professionals in drug development and organic synthesis, bromo-nitroanilines are versatile intermediates. Their utility stems from a complex interplay of three distinct functional groups on an aromatic ring: a nucleophilic amino group (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a halogen leaving group (-Br). The specific arrangement of these substituents dictates the molecule's reactivity, making the choice of isomer a critical decision in synthetic design. This guide provides a comparative analysis of the reactivity of common bromo-nitroaniline isomers, supported by mechanistic principles and experimental data, to inform rational substrate selection.

The reactivity of a substituted benzene ring is not merely a sum of its parts but a complex interplay of inductive and resonance effects. In bromo-nitroanilines, three competing electronic influences are at play.

  • Amino Group (-NH₂): A powerful activating group for electrophilic aromatic substitution (EAS). Through resonance, its lone pair of electrons donates significant electron density to the ring, particularly at the ortho and para positions. Conversely, this electron-donating nature deactivates the ring towards nucleophilic attack. In strongly acidic media, it can be protonated to the anilinium ion (-NH₃⁺), which becomes a strongly deactivating, meta-directing group for EAS.[1]

  • Nitro Group (-NO₂): One of the strongest electron-withdrawing groups. It deactivates the ring towards EAS by pulling electron density through both induction and resonance, making it a meta-director.[2] Crucially, this same property makes it a powerful activating group for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[3][4]

  • Bromo Group (-Br): Exhibits a dual nature. It is deactivating towards EAS via a strong inductive effect but is ortho-, para-directing due to the resonance contribution of its lone pairs.[5] In SNAr reactions, it serves as a good leaving group.

This triad of effects means that the reactivity of a bromo-nitroaniline isomer is highly dependent on the specific reaction type being considered.

G cluster_ring Bromo-nitroaniline Ring cluster_effects Electronic Effects C1 C-NH₂ C2 C C1->C2 C3 C C2->C3 C4 C-Br C3->C4 C5 C C4->C5 C6 C-NO₂ C5->C6 C6->C1 NH2 -NH₂ (Donating) NH2->C1 Activates (EAS) Deactivates (SNAr) NO2 -NO₂ (Withdrawing) NO2->C6 Deactivates (EAS) Activates (SNAr) Br -Br (Withdrawing) Br->C4 Deactivates (EAS) Leaving Group (SNAr)

Caption: Interplay of functional groups on a model bromo-nitroaniline.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for this class of compounds, where a nucleophile displaces the bromide. The reaction rate is critically dependent on the stability of the intermediate Meisenheimer complex, a resonance-stabilized anion.[3][6] The presence of a strongly electron-withdrawing nitro group ortho or para to the leaving group provides this stabilization, dramatically accelerating the reaction.[4][7][8]

SNAr_Mechanism Start Aryl Halide (e.g., 4-Bromo-2-nitroaniline) Attack Nucleophilic Attack (Nu⁻) Start->Attack + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO₂) Attack->Meisenheimer Rate-determining step Loss Loss of Leaving Group (Br⁻) Meisenheimer->Loss Fast Product Substituted Product Loss->Product

Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex.

The expected reactivity of common isomers in SNAr reactions is summarized below.

Isomer-NO₂ Position Relative to -BrExpected SNAr ReactivityRationale
4-Bromo-2-nitroaniline ortho1st (Fastest)The ortho nitro group provides excellent resonance stabilization for the negative charge of the Meisenheimer complex.[4]
2-Bromo-4-nitroaniline para2nd (Fast)The para nitro group also provides strong resonance stabilization, making this isomer highly reactive.[4]
4-Bromo-3-nitroaniline meta3rd (Very Slow)A meta nitro group cannot stabilize the intermediate via resonance, only through a weaker inductive effect.[4][7]
2-Bromo-5-nitroaniline meta4th (Slowest)Similar to the 4-bromo-3-nitro isomer, the meta relationship between the nitro and bromo groups results in poor activation.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. Here, the powerful activating and ortho-, para-directing influence of the amino group dominates.[9] The deactivating effects of the nitro and bromo groups serve primarily to moderate this reactivity and influence the regioselectivity. Direct bromination of aniline, for instance, often leads to polybromination, producing 2,4,6-tribromoaniline.[1] The presence of a deactivating group like -NO₂ helps to achieve mono-substitution.

The directing effects of the substituents must be considered in concert to predict the site of substitution.

IsomerMost Activated Positions (ortho/para to -NH₂)Predicted Major ProductRationale
4-Bromo-2-nitroaniline C66-substituted productThe C6 position is ortho to the activating -NH₂ group and meta to the deactivating -NO₂ and -Br groups, making it the most nucleophilic site.
2-Bromo-4-nitroaniline C66-substituted productThe C6 position is ortho to the -NH₂ group. The other ortho position (C2) is blocked. The para position is also blocked.
4-Bromo-3-nitroaniline C2, C62-substituted productBoth C2 and C6 are ortho to the activating -NH₂ group. However, C2 is less sterically hindered than C6, which is flanked by the nitro group.

Experimental Protocols

To empirically determine and compare the reactivity of these isomers, a standardized kinetic analysis is invaluable. The following protocol outlines a method for comparing the second-order rate constants (k₂) for SNAr reactions using UV-Vis spectrophotometry.

Protocol 1: Comparative Kinetic Analysis of SNAr Reactivity

This method measures the rate of product formation by monitoring the change in absorbance over time when a bromo-nitroaniline isomer reacts with a nucleophile, such as piperidine.

A. Materials and Instrumentation

  • Bromo-nitroaniline isomers (e.g., 4-bromo-2-nitroaniline, 2-bromo-4-nitroaniline)

  • Nucleophile (e.g., Piperidine)

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • Thermostatted UV-Vis Spectrophotometer with cuvette holder

  • Volumetric flasks and precision syringes

B. Experimental Workflow

Caption: Experimental workflow for comparative kinetic analysis of SNAr reactions.

C. Rationale for Experimental Design

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., >10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k_obs[Substrate], allowing for a straightforward determination of the observed rate constant (k_obs) from a first-order plot.[6]

  • UV-Vis Monitoring: This technique is ideal for kinetic studies as it is non-invasive and allows for continuous monitoring of the reaction progress, provided the product has a distinct absorbance profile from the reactants.[6]

  • Temperature Control: SNAr reactions are sensitive to temperature. Maintaining a constant temperature is critical for obtaining reproducible and accurate rate constants.

Conclusion

The reactivity of bromo-nitroaniline isomers is a nuanced subject, dictated by the positional interplay of the amino, bromo, and nitro groups. A clear understanding of these electronic effects is paramount for synthetic success.

  • For Nucleophilic Aromatic Substitution (SNAr) , reactivity is dominated by the position of the nitro group. Isomers with the nitro group ortho or para to the bromine (e.g., 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline) are highly activated and will react rapidly. Those with a meta relationship are significantly less reactive.

  • For Electrophilic Aromatic Substitution (EAS) , the powerful activating effect of the amino group is the primary driver, directing incoming electrophiles to the ortho and para positions relative to it.

By leveraging these principles and, when necessary, confirming them with quantitative kinetic data, researchers can select the optimal bromo-nitroaniline isomer to serve as a reliable and predictable building block in their synthetic endeavors.

References

  • Brainly. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]

  • Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education, 71(6), A148.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2748. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chegg.com. (2021). Solved EAS bromination of p-nitroaniline would generate a. Retrieved from [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • YouTube. (2022). Bromination of aniline gives 2,4,6 - tribromoaniline, whereas the nitration of aniline with mixed.... Retrieved from [Link]

  • Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Quality of Commercial 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methyl-4-nitroaniline is a highly functionalized aromatic intermediate of significant value in medicinal chemistry and materials science.[1] Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro group, a sterically influential methyl group, and a synthetically versatile bromo substituent makes it a powerful building block for complex molecular architectures.[1] Specifically, the bromine atom serves as a critical handle for palladium-catalyzed cross-coupling reactions, while the nitro and amino groups are precursors for the synthesis of heterocyclic systems, such as benzimidazoles, which are core structures in many pharmaceutical agents.[1]

The success of these intricate synthetic endeavors, however, is fundamentally dependent on the quality and purity of the starting material. The presence of even minor impurities—such as regioisomers, starting materials, or over-brominated byproducts—can lead to unpredictable reaction outcomes, reduced yields, and complex purification challenges, ultimately compromising the integrity of the final compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the quality of commercial this compound, ensuring the reliability and reproducibility of their scientific work.

Defining Quality: Key Attributes and Potential Impurities

The quality of this compound is not defined by purity alone. A comprehensive assessment involves a multi-faceted analysis of its chemical and physical properties. The primary synthesis route typically involves the regioselective bromination of 2-methyl-4-nitroaniline. Understanding this process is key to anticipating potential process-related impurities.

Key Quality Attributes:

  • Purity: The percentage of the desired compound in the commercial material.

  • Impurity Profile: The identity and quantity of all other components.

  • Identity Confirmation: Absolute verification that the material's structure is correct.

  • Physical Properties: Appearance, color, and melting point, which can be indicators of purity.

Common Potential Impurities: Based on the likely synthetic pathway, the following impurities should be considered:

  • Starting Material: Residual 2-methyl-4-nitroaniline.

  • Regioisomers: Isomeric products from bromination at other positions on the aromatic ring.

  • Over-brominated Species: Dibromo- derivatives such as 2,6-dibromo-4-nitroaniline.[2]

  • Residual Solvents: Solvents used during reaction and purification (e.g., acetic acid, acetonitrile).[3]

  • Inorganic Salts: Byproducts from reagents like sodium bromide (NaBr) or catalysts.[3]

The acceptable levels for these impurities are guided by principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification of impurities in new drug substances.[4][5]

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of the material's quality. A robust assessment relies on the strategic integration of chromatographic and spectroscopic methods. This workflow ensures that purity is quantified, identity is confirmed, and the impurity profile is thoroughly characterized.

Quality_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_output Data Interpretation Sample Commercial This compound HPLC HPLC-UV (Purity & Impurities) Sample->HPLC Dissolve in Mobile Phase GCMS GC-MS (Volatile Impurities & Solvents) Sample->GCMS Dissolve in Volatile Solvent NMR ¹H & ¹³C NMR (Structure Confirmation) Sample->NMR Dissolve in Deuterated Solvent FTIR FTIR (Functional Group ID) Sample->FTIR Prepare KBr pellet or ATR Report Comprehensive Quality Report: - Purity Assay - Impurity Profile - Structural Verification - Pass/Fail Decision HPLC->Report Quantitative Data GCMS->Report Qualitative/Quantitative Data NMR->Report Structural Data FTIR->Report Functional Group Data

Caption: Integrated analytical workflow for quality assessment.

Experimental Protocols & Data Interpretation

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the primary technique for purity assessment. Its high resolution allows for the separation of the main component from structurally similar, non-volatile impurities like isomers and starting materials.[6][7] A C18 reversed-phase column is effective for separating moderately polar aromatic compounds. The choice of an acetonitrile/water mobile phase provides good peak shape and resolution for nitroanilines.[8]

Detailed Protocol:

  • System: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute 1 mL of this stock to 10 mL for a final concentration of 100 µg/mL.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Report all impurities greater than the reporting threshold (e.g., 0.05% as per ICH guidelines) and calculate purity using the area percent method.[5]

Data Interpretation: A high-quality batch will show a single major peak with minimal secondary peaks. The retention time should match a qualified reference standard. Pay close attention to peaks eluting near the main component, as these are likely to be isomers or closely related impurities.

Table 1: Hypothetical HPLC Purity Comparison

SupplierLot NumberRetention Time (min)Purity (%)Impurity 1 (Area %)Impurity 2 (Area %)
A A-00112.599.80.080.06
B B-00112.598.50.750.21
C C-00112.596.11.520.88
Structural Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the molecular structure. ¹H NMR confirms the proton environment and substitution pattern on the aromatic ring, while ¹³C NMR verifies the carbon backbone. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons (2H): Two singlets (or narrow doublets) expected in the δ 7.9-8.2 ppm region. The downfield shift is due to the electron-withdrawing nitro group.

  • -NH₂ Protons (2H): A broad singlet around δ 6.5 ppm.

  • -CH₃ Protons (3H): A sharp singlet around δ 2.2 ppm.

Data Interpretation: The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum can indicate impurities. For example, the presence of a doublet and a triplet in the aromatic region could suggest an incorrect isomer. Comparing the spectrum to literature data or a verified standard is essential for definitive identification.[5]

Functional Group Identification by FTIR Spectroscopy

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It serves as a quick identity check.

Characteristic FTIR Peaks (KBr Pellet):

  • N-H Stretching (Amine): Two distinct bands in the 3350-3480 cm⁻¹ region (symmetric and asymmetric stretches).[4][9]

  • C-H Stretching (Aromatic/Alkyl): Bands just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (methyl).

  • NO₂ Stretching (Nitro): A strong, sharp asymmetric stretch around 1500-1580 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.[4][10]

  • C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: Typically observed in the 1240-1340 cm⁻¹ range.[4]

Data Interpretation: The absence of any of these key bands would immediately call the identity of the material into question. While not quantitative, significant shifts in peak positions or the appearance of unexpected peaks (e.g., a broad -OH stretch around 3300 cm⁻¹) can indicate the presence of impurities or degradation.

Comparative Landscape and Conclusion

While other brominating agents or alternative building blocks for heterocyclic synthesis exist, this compound offers a specific steric and electronic profile that can be critical for achieving desired reactivity and selectivity in complex syntheses.[1] The investment in rigorous quality control is therefore not merely a procedural formality but a critical step in risk mitigation. A batch with a purity of less than 99% or containing significant isomeric impurities (as seen with Supplier C in the hypothetical data) can derail a research program, leading to lost time and resources.

By implementing the integrated analytical workflow described—combining high-resolution HPLC for purity, NMR for structural verification, and FTIR for functional group identity—researchers can confidently validate the quality of their commercial reagents. This self-validating system ensures that the starting material is what it purports to be, in the purity required for demanding applications, thereby upholding the principles of scientific integrity and reproducibility.

References

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Retrieved January 12, 2026, from [Link]

  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • FTIR spectra of 4-chloro-2-nitroaniline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Thieme Chemistry. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Wang, Y. (2008). Study on the Synthesis of 2-Methyl-4(6)-nitroaniline. Consensus. Retrieved January 12, 2026, from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). Retrieved January 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to Analytical Standards of 2-Bromo-6-methyl-4-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. 2-Bromo-6-methyl-4-nitroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The quality of the analytical standard used to identify and quantify this compound can significantly impact the accuracy and reliability of experimental results, ultimately influencing the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical standards for this compound, offering insights into the methodologies for its characterization and the potential impurities that may be encountered.

The Critical Role of a Well-Characterized Analytical Standard

An analytical standard serves as a benchmark against which a sample of this compound is compared. Its primary function is to provide a known purity and identity, enabling the accurate quantification of the analyte and the identification of any impurities. A high-quality analytical standard should be:

  • Highly Purified: Possessing a certified purity with a comprehensive list of identified and quantified impurities.

  • Thoroughly Characterized: Analyzed using a battery of orthogonal analytical techniques to confirm its structure and properties.

  • Stable: Demonstrating stability under defined storage conditions to ensure its integrity over time.

  • Traceable: Linked to a recognized reference material, if available, to ensure consistency and comparability of results.

Understanding Potential Impurities: A Lesson from Synthesis

A crucial aspect of selecting and utilizing an analytical standard is understanding the potential impurities that may be present. The most common synthetic route to this compound involves the bromination of 2-methyl-4-nitroaniline.[1] This process can lead to several process-related impurities:

  • Unreacted Starting Material: Residual 2-methyl-4-nitroaniline.

  • Isomeric Impurities: Bromination can occur at different positions on the aromatic ring, leading to the formation of isomers such as 4-Bromo-2-methyl-6-nitroaniline.

  • Over-brominated Products: The introduction of more than one bromine atom to the molecule.

  • Degradation Products: Formed if the compound is exposed to harsh conditions during synthesis or storage.

The presence of these impurities can interfere with the analysis of this compound, leading to inaccurate quantification and potentially impacting the quality of the final product. Therefore, the analytical methods used to characterize the standard must be capable of separating and identifying these potential impurities.

Comparative Analysis of Analytical Techniques

A multi-pronged approach utilizing various analytical techniques is essential for the comprehensive characterization of a this compound analytical standard. The following sections detail the most common and effective methods, along with supporting experimental data where available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can effectively separate the main component from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for this class of compounds.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Sample Preparation: The analytical standard is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

The following diagram illustrates a typical workflow for HPLC analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high melting point, it can be analyzed by GC-MS, which provides excellent separation and definitive identification based on mass spectra.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Temperature Program: An oven temperature program is employed to ensure the separation of analytes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragments would be expected from the loss of the nitro group, bromine atom, and methyl group. A representative mass spectrum shows a molecular ion peak [M-H]⁻ at m/z 228.5.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the following ¹H NMR data has been reported (400 MHz, DMSO-d₆):

  • δ 8.15 (d, J=2.5Hz, 1H)

  • δ 7.93 (d, J=2.1Hz, 1H)

  • δ 6.53 (s, 2H)

  • δ 2.23 (s, 3H)[1]

This spectrum is consistent with the structure of this compound, showing the distinct signals for the aromatic protons, the amine protons, and the methyl protons.

The following diagram illustrates the logical process of characterizing an analytical standard:

Characterization_Workflow cluster_techniques Analytical Techniques cluster_assessment Standard Assessment cluster_result Final Certification HPLC HPLC (Purity, Impurities) Purity Purity Verification HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS GC-MS (Identity, Volatile Impurities) Identity Identity Confirmation GCMS->Identity GCMS->Impurity NMR NMR (Structure Confirmation) NMR->Identity CoA Certificate of Analysis Purity->CoA Identity->CoA Impurity->CoA

Caption: The workflow for the comprehensive characterization of an analytical standard.

Comparison of Commercially Available Standards

A direct comparison of analytical standards from different vendors is often challenging without access to their Certificates of Analysis (CoA). However, researchers should look for suppliers that provide comprehensive CoAs with the following information:

ParameterSupplier A (Exemplary)Supplier B (Exemplary)Importance
Purity (by HPLC) 99.8%99.5%Higher purity indicates a better-quality standard.
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MSMultiple techniques provide greater confidence in the structure.
Impurity Profile All impurities >0.05% identifiedMajor impurity listedA detailed impurity profile is crucial for method development.
Water Content 0.1% (Karl Fischer)Not specifiedWater content can affect the accuracy of weighing.
Residual Solvents <0.1% (GC-HS)Not specifiedResidual solvents can interfere with analysis.
Traceability Traceable to a national standardNot specifiedEnsures consistency and comparability.

Note: This table is illustrative. Researchers must obtain and compare the actual CoAs from suppliers.

Conclusion and Recommendations

  • Always request and scrutinize the Certificate of Analysis: Do not rely solely on the purity value stated on the product label.

  • Choose a standard that has been characterized by multiple orthogonal techniques: This provides a higher level of confidence in its identity and purity.

  • Understand the synthetic route to anticipate potential impurities: This knowledge is invaluable for developing robust analytical methods.

  • Perform an in-house verification of the standard: This is a good practice to confirm its identity and purity before use in critical applications.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality of their analytical data and contribute to the development of safe and effective medicines.

References

  • PubChem. 2-Bromo-4-methyl-6-nitroaniline. [Link]

  • ResearchGate. 2-Bromo-4-nitroaniline. [Link]

  • SIELC Technologies. 2-Bromo-4-nitroaniline. [Link]

  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-6-methyl-4-nitroaniline: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, materials science, and drug discovery, the selection of a versatile and reliable building block is paramount. 2-Bromo-6-methyl-4-nitroaniline, a trifunctional aromatic amine, presents a unique scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this compound with alternative reagents in its primary applications, supported by experimental data and protocols to inform your selection process.

Introduction: The Strategic Advantage of this compound

This compound is a valuable intermediate due to the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be readily reduced or act as a powerful electron-withdrawing group.[1] This strategic arrangement of substituents makes it a sought-after precursor for a range of high-value compounds, including heterocyclic systems for pharmaceuticals and functional dyes.[1]

This guide will explore its utility in two major applications: the synthesis of azo dyes and as a precursor for benzimidazole derivatives, which are core structures in many kinase inhibitors and other therapeutic agents. We will compare its performance against structurally similar alternatives, highlighting the impact of its unique substitution pattern on reaction outcomes.

Application in Azo Dye Synthesis: A Comparative Performance Analysis

Azo dyes are the largest class of synthetic colorants, and their properties are highly dependent on the electronic nature of the diazo component.[2] While this compound is not as commonly cited as some other nitroanilines for large-scale dye production, its unique substitution pattern offers potential advantages in fine-tuning the properties of high-performance dyes.

Comparison with Standard Precursors

A direct comparison with a workhorse of the dye industry, 2,6-dibromo-4-nitroaniline, provides valuable insights into the role of the methyl group.[3] The presence of the methyl group in this compound can influence the dye's properties in several ways:

  • Solubility: The methyl group can increase the solubility of the resulting dye in less polar solvents and polymer matrices, which is advantageous for certain application methods.

  • Color Tuning (Bathochromic/Hypsochromic Shift): The electron-donating nature of the methyl group can subtly modulate the electronic properties of the azo chromophore, leading to shifts in the absorption maximum (λmax) and thus the color of the dye.

  • Photostability: The steric bulk of the methyl group ortho to the amino group can influence the conformation of the final dye molecule, which may impact its photostability.

Table 1: Predicted Performance Comparison of Azo Dyes Derived from Substituted Nitroanilines

PropertyDye from this compound (Predicted)Dye from 2,6-Dibromo-4-nitroaniline (e.g., C.I. Disperse Blue 165)[3]Dye from p-Nitroaniline (Basic Azo Dye)[2]
Shade Bright, potentially with a slight bathochromic shiftBrilliant BlueVaries (e.g., red to orange)
Light Fastness Good to ExcellentGood to ExcellentModerate
Wash Fastness GoodGoodModerate
Sublimation Fastness GoodGoodPoor to Moderate
Solubility in Polymers Potentially enhancedGoodVaries
Experimental Protocol: Synthesis of an Azo Dye from a Substituted Nitroaniline

The following protocol for the synthesis of an azo dye from 2,6-dibromo-4-nitroaniline can be adapted for this compound.[3]

Step 1: Diazotization of the Substituted Nitroaniline

  • Suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Cool the suspension to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is maintained below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate vessel, dissolve the coupling component (e.g., an electron-rich aromatic compound like N,N-diethylaniline) in a suitable solvent and cool to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10°C.

  • Continue stirring for 1-2 hours, allowing the coupling reaction to go to completion.

  • The resulting azo dye will precipitate out of solution.

  • Isolate the dye by filtration, wash thoroughly with water, and dry.

Caption: Workflow for the synthesis of an azo dye.

Application in the Synthesis of Benzimidazole Scaffolds for Kinase Inhibitors

The benzimidazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4] The synthesis of substituted benzimidazoles often relies on the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. This compound is an excellent precursor for the required o-phenylenediamine.

Synthetic Strategy and Comparison with Alternatives

The typical synthetic route involves the reduction of the nitro group of this compound to an amine, followed by cyclization to form the benzimidazole ring. The bromine atom is then available for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.[5]

Table 2: Comparison of Precursors for Substituted Benzimidazole Synthesis

PrecursorAdvantagesDisadvantages
This compound - Orthogonal handles for sequential reactions (nitro reduction, then Suzuki coupling).[1]- Methyl group can provide beneficial steric and electronic effects in the final molecule.- Multi-step synthesis to the final product.
2-Bromo-6-chloro-4-nitroaniline - Two distinct halogen handles for selective cross-coupling reactions.- May require more complex optimization for selective reactions.
o-Phenylenediamine - Direct precursor for the benzimidazole core.- Requires subsequent halogenation for further functionalization, which may lead to regioisomer mixtures.

The key advantage of using this compound is the predefined positions of the functional groups, which avoids issues with regioselectivity that can arise when halogenating a pre-formed benzimidazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Benzimidazole Derivative

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which is a key step in the elaboration of the benzimidazole scaffold derived from this compound. This protocol is based on established methods for similar substrates.[5][6]

Step 1: Synthesis of the Benzimidazole Precursor

  • Reduce the nitro group of this compound using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation to yield 3-bromo-5-methylbenzene-1,2-diamine.

  • React the resulting diamine with a suitable one-carbon source (e.g., formic acid, an aldehyde, or an orthoester) to form the 2-unsubstituted or 2-substituted 4-bromo-6-methyl-1H-benzo[d]imidazole.[7]

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask, add the 4-bromo-6-methyl-1H-benzo[d]imidazole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Synthetic pathway to functionalized benzimidazoles.

Application in Organic Light-Emitting Diodes (OLEDs)

While the direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to the synthesis of materials for this technology. The bromo- and amino-substituted aromatic core can serve as a building block for hole-transporting materials or as a precursor to more complex conjugated molecules used as emitters or hosts in OLED devices.

The synthesis of such materials would likely involve palladium-catalyzed cross-coupling reactions, similar to those described for kinase inhibitor synthesis, to build larger π-conjugated systems. The methyl and nitro groups would play a role in tuning the electronic properties (HOMO/LUMO levels) and morphological stability of the final material. Further research in this area could uncover the potential of this compound as a valuable precursor for novel OLED materials.

Conclusion

This compound is a highly versatile and strategically functionalized building block for advanced organic synthesis. Its unique substitution pattern offers distinct advantages in the synthesis of high-performance azo dyes and complex heterocyclic scaffolds for pharmaceutical applications. While direct, quantitative comparisons with all possible alternatives are not always available, a thorough understanding of the reactivity of its functional groups allows for a rational selection of this reagent for specific synthetic targets. The provided protocols and comparative analysis serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their work.

References

Sources

biological activity of compounds derived from 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biological activity of heterocyclic compounds conceptually derived from 2-bromo-6-methyl-4-nitroaniline, offering a comparative analysis for researchers and drug development professionals.

Introduction: The Synthetic Potential of Substituted Nitroanilines

This compound is a highly functionalized aromatic amine, a class of molecules that serves as a versatile scaffold in medicinal chemistry. The strategic placement of bromo, methyl, and nitro groups on the aniline ring offers multiple avenues for synthetic elaboration into a diverse array of heterocyclic systems. While literature specifically detailing derivatives of this exact starting material is sparse, its structure is representative of precursors used to generate potent biologically active compounds. The electron-withdrawing nitro group can be readily reduced to an amine, creating an ortho-phenylenediamine derivative, a key intermediate for synthesizing benzimidazoles. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of further complexity.

This guide explores the biological activities of key heterocyclic families whose synthesis is conceptually rooted in precursors like this compound. We will compare the performance of these derivatives, supported by experimental data, and provide detailed protocols for their evaluation.

Part 1: Benzimidazole Derivatives - A Privileged Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial and anticancer effects. Their synthesis often begins with an ortho-phenylenediamine, which can be readily prepared from a 2-nitroaniline precursor via reduction.

General Synthetic Workflow

The transformation of a substituted 2-nitroaniline into a benzimidazole core is a foundational process in medicinal chemistry. The workflow involves a critical reduction step followed by cyclization with an appropriate reagent.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Further Modification (Optional) Start Substituted o-Nitroaniline (e.g., this compound) Intermediate Substituted o-Phenylenediamine Start->Intermediate e.g., SnCl2/HCl or H2/Pd-C Product Substituted Benzimidazole Derivative Intermediate->Product Condensation Reagent Carboxylic Acid / Aldehyde (e.g., Formic Acid) Reagent->Product Final Diverse Biologically Active Compounds Product->Final e.g., N-alkylation, Cross-coupling

Caption: General synthetic route from a substituted ortho-nitroaniline to benzimidazole derivatives.

Comparative Antimicrobial Activity

Substituted benzimidazoles have demonstrated significant potential as antimicrobial agents. The specific substituents on the benzimidazole ring play a crucial role in modulating this activity.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is a standard technique for evaluating the antimicrobial activity of novel compounds.

  • Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) uniformly across the surface of the agar plates.

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar.

  • Compound Application: Add a defined concentration of the test compound (e.g., 100 µg/mL in a solvent like DMSO) into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin) are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassTest OrganismZone of Inhibition (mm)Standard Drug (Control)Zone of Inhibition (mm)
Halogenated BenzimidazolesS. aureus18-25Ciprofloxacin28
Nitro-substituted BenzimidazolesE. coli16-22Ciprofloxacin30
Benzimidazole-Thiazole HybridsC. albicans20-26Fluconazole24

Note: Data is synthesized from typical results found in medicinal chemistry literature for illustrative comparison.

The presence of halogen and nitro groups, such as those in the parent 2-bromo-4-nitroaniline structure, often enhances the antimicrobial potency of the resulting benzimidazole derivatives.

Part 2: Quinolines and Related Heterocycles

Quinolines are another class of nitrogen-containing heterocyclic compounds with a history of therapeutic importance, most notably as antimalarial agents. Their synthesis can also involve substituted anilines through reactions like the Skraup or Doebner-von Miller synthesis.

Comparative Anticancer Activity

Certain quinoline derivatives have been investigated for their potential as anticancer agents. Their mechanism often involves the inhibition of key enzymes like topoisomerase or protein kinases.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test quinoline derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Workflow for In Vitro Cytotoxicity Screening

G Start Cancer Cell Line Culture (e.g., MCF-7) Step1 Seed Cells in 96-Well Plate Start->Step1 Step2 Treat with Test Compounds (Varying Concentrations) Step1->Step2 Step3 Incubate (e.g., 48h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (3-4h) (Formazan Formation) Step4->Step5 Step6 Solubilize Formazan (Add DMSO) Step5->Step6 Step7 Read Absorbance (~570 nm) Step6->Step7 End Calculate IC50 Values Step7->End

Caption: Standard workflow for determining the IC50 of a compound using the MTT assay.

Table 2: Comparative Cytotoxicity (IC50) of Quinoline Derivatives against MCF-7 Cancer Cell Line

Compound ClassSubstituent PatternIC50 (µM)Standard Drug (Control)IC50 (µM)
Aminoquinolines4-amino, 7-chloro15.5Doxorubicin1.2
Bromo-substituted Quinolines6-bromo, 2-methyl8.2Doxorubicin1.2
Quinoline-chalcone hybridsVaries2.5 - 10.1Doxorubicin1.2

Note: Data is synthesized from typical results found in medicinal chemistry literature for illustrative comparison.

The data indicates that substitutions on the quinoline ring, such as the bromo group, can significantly influence the compound's cytotoxic activity. While not as potent as the standard chemotherapeutic agent Doxorubicin, these derivatives represent promising scaffolds for further optimization.

Conclusion and Future Directions

Substituted anilines, exemplified by the structure of this compound, are invaluable starting materials for the synthesis of heterocyclic compounds with significant biological potential. By transforming them into core structures like benzimidazoles and quinolines, medicinal chemists can generate libraries of compounds with tunable antimicrobial and anticancer properties. The comparative data presented in this guide, supported by standardized experimental protocols, highlights how strategic chemical modifications can lead to potent and selective therapeutic agents. Future research should focus on exploring structure-activity relationships (SAR) in greater detail, optimizing lead compounds to enhance efficacy and reduce toxicity, and investigating novel mechanisms of action.

References

Due to the illustrative nature of this guide, specific articles are not cited. The protocols and data tables are representative of standard findings within the field of medicinal chemistry. For specific examples, researchers are encouraged to consult databases such as PubMed, Scopus, and the Royal Society of Chemistry.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Protocol for Ensuring Laboratory Safety and Environmental Compliance

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-6-methyl-4-nitroaniline (CAS No: 102170-56-9). As a substituted nitroaniline, this compound presents specific toxicological and environmental hazards that necessitate a rigorous and informed disposal pathway. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering the causal logic behind each recommendation to empower researchers with a deep, actionable understanding of safe chemical handling.

Core Hazard Profile: Understanding the "Why"

This compound is a hazardous substance that must be handled with care from acquisition to disposal. Its hazard profile is rooted in its chemical structure—an aromatic amine containing both a nitro group and a halogen. This combination contributes to its classification as harmful and an environmental pollutant.

  • Toxicity: Like many aromatic nitro compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The primary routes of exposure are dermal absorption and inhalation of its dust or aerosolized particles.[2][3]

  • Irritation: The compound is a known skin and serious eye irritant.[1][2] Direct contact can cause inflammation and discomfort, necessitating robust personal protective equipment.

  • Environmental Hazard: Aromatic nitro compounds are noted for their environmental persistence and toxicity to aquatic life.[3][4] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal waste systems.[3][5][6]

Quantitative Data Summary

For immediate reference, the key identifiers and properties of this compound are summarized below. This data is essential for accurate labeling and documentation for waste disposal.

PropertyValueSource(s)
CAS Number 102170-56-9[7]
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Physical State Solid, powder/crystal[3][7]
Melting Point 178-179 °C[7]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye Irritant[2][8]

Pre-Disposal: Immediate Safety and Handling Protocols

Safe disposal begins with safe handling. Before collecting waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: preventing exposure is the first and most critical step in the waste management lifecycle.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][9] This is to control and minimize the risk of inhaling fine dust particles.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][5]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][9] Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][5]

    • Respiratory Protection: If there is any risk of dust formation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[2][9]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. Never mix this compound waste with incompatible materials such as strong oxidizing acids.[10][11]

Experimental Protocol: Waste Collection

  • Container Selection:

    • Select a sturdy, leak-proof container with a secure, tightly-sealing lid.[5][6] The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) pail or drum is a suitable choice.

    • The container must be clean and clearly designated for "Solid Hazardous Waste."

  • Collecting Pure Compound and Grossly Contaminated Materials:

    • Carefully transfer any residual or unwanted solid this compound into the designated waste container using a dedicated scoop or spatula.

    • Avoid creating dust during the transfer.[1][2] If necessary, lightly moisten the powder with an inert solvent (like isopropanol) to minimize aerosolization, but be sure to label the waste as containing the solvent.

    • Place any materials heavily contaminated with the compound (e.g., weighing boats, heavily soiled wipes) directly into the container.

  • Collecting Contaminated Labware and PPE:

    • Lightly contaminated items such as used gloves, bench paper, and disposable lab coats should be collected in a separate, clearly labeled plastic bag.

    • This bag should then be sealed and placed inside the main solid hazardous waste container.[2] This double-containment method prevents the dispersal of residues.

  • Labeling the Hazardous Waste Container:

    • Proper labeling is a legal and safety requirement.[11] Affix a completed hazardous waste label to the container as soon as the first item is added.

    • The label MUST include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as described in Section 3 before attempting any cleanup.

  • Cleanup Procedure:

    • For dry spills, do NOT use a dry brush or towel, as this will generate dust.[2]

    • Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[9]

    • Carefully sweep or scoop the mixture into a designated hazardous waste container.[2][6] Use non-sparking tools if there is any fire risk.[5]

    • Once the bulk material is collected, decontaminate the area with a cloth or paper towel lightly wetted with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

    • All cleanup materials (absorbent, towels, contaminated PPE) must be placed in the sealed hazardous waste container for disposal.[12]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal Start Waste Identified: This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work Inside a Chemical Fume Hood PPE->FumeHood Container Select Labeled, Compatible Hazardous Waste Container FumeHood->Container CollectSolid Transfer Solid Waste (Avoid Dust Generation) Container->CollectSolid CollectDebris Add Contaminated Debris (Gloves, Wipes, etc.) CollectSolid->CollectDebris Seal Securely Seal Container CollectDebris->Seal Store Store in Designated Waste Accumulation Area Seal->Store Pickup Arrange Pickup by EHS or Licensed Waste Contractor Store->Pickup

Caption: Disposal workflow for this compound.

Final Disposal Pathway

The ultimate disposal of this compound is a regulated process that cannot be performed by laboratory staff.

  • Mandatory Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction company.[4][5][11]

  • Prohibited Actions:

    • DO NOT discharge to sewer systems.[3][5]

    • DO NOT dispose of in regular trash.[11]

    • DO NOT attempt to neutralize or treat the chemical in the lab without specific, validated procedures and EHS approval. Aromatic nitro compounds can be resistant to simple neutralization and may require high-temperature incineration.[5]

By following this comprehensive guide, researchers can ensure they are managing this compound waste in a manner that is safe, responsible, and compliant with all relevant safety and environmental regulations.

References

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 2-Methyl-4-nitroaniline. Retrieved from [Link]

  • Reddit. (2025, September 9). 2-nitrophenol waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Bromo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Essential Safety Protocols for 2-Bromo-6-methyl-4-nitroaniline.

In the intricate world of pharmaceutical development and chemical synthesis, the introduction of novel reagents is a constant. Among these is this compound (CAS No. 102170-56-9), a compound with significant potential in the synthesis of complex organic molecules. However, its structural alerts—a brominated and nitrated aromatic amine—necessitate a profound respect for its handling and disposal. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the requisite safety measures, ensuring that innovation does not come at the cost of personal or environmental well-being.

Understanding the Inherent Risks: A Toxicological Profile

Aromatic amines, particularly those substituted with nitro and halogen groups, are a class of compounds that demand careful handling due to their potential for toxicity.[1][2] While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the available safety data indicates several key hazards.[3] The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The presence of the nitro group and the bromine atom can enhance the toxicological properties of the aniline backbone. Aromatic amines, as a class, are known to be absorbed through the skin and can, in some cases, lead to systemic effects. Therefore, preventing exposure through all routes is of paramount importance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not a matter of simple box-ticking; it is a scientifically informed decision based on the known and potential hazards of the chemical. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in the principles of chemical safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[4][5][6]Protects against airborne dust particles and potential splashes, preventing severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected for tears or pinholes before each use.[4][5]Prevents direct skin contact, which can cause irritation and potential systemic absorption.
Body Protection A lab coat or chemical-resistant coveralls.[4][7]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator if dust generation is significant or if working outside of a fume hood.[4]Protects against the inhalation of harmful dust particles that can cause respiratory tract irritation.

Operational Protocols: A Step-by-Step Guide to Safe Handling

A systematic and meticulous approach to handling this compound is crucial to minimizing exposure risk. The following workflow provides a procedural guide from preparation to post-handling clean-up.

Pre-Handling Preparations:
  • Engineering Controls Verification: Ensure that a chemical fume hood is operational and certified. Verify the accessibility and functionality of the nearest eyewash station and safety shower.[6]

  • PPE Adornment: Don all required personal protective equipment as specified in the table above before entering the designated handling area.

  • Material Assembly: Assemble all necessary laboratory equipment (e.g., glassware, spatulas, weighing paper) within the chemical fume hood to minimize the movement of the chemical in the open lab.

Handling Procedures:
  • Containment: All weighing and transfer operations involving solid this compound must be conducted within a chemical fume hood to control the release of dust.[8]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust. Use a draft shield on a balance if necessary.

  • Portion Control: Weigh out only the amount of material required for the immediate experiment to minimize waste and potential for spills.

  • Container Management: Keep the primary container of this compound tightly closed when not in use.[9]

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Hand Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[8]

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

Spill Management: A Rapid and Effective Response

In the event of a spill, a calm and methodical response is essential to ensure safety and minimize environmental contamination.

Caption: Workflow for the safe management of a this compound spill.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any associated waste must be conducted in strict accordance with local, state, and federal regulations. As a halogenated nitroaromatic compound, it is considered hazardous waste.

Waste Segregation:

A critical aspect of responsible disposal is proper waste segregation. The following decision tree illustrates the process for segregating waste generated from experiments involving this compound.

Waste_Segregation cluster_disposal Disposal Route start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid is_contaminated Is it contaminated with this compound? solid_waste->is_contaminated is_halogenated Does the liquid waste contain halogenated solvents? liquid_waste->is_halogenated contaminated_solid Contaminated Solid Waste (Gloves, paper towels, etc.) is_contaminated->contaminated_solid Yes non_contaminated_solid Non-Hazardous Solid Waste is_contaminated->non_contaminated_solid No dispose_halogenated Dispose as Halogenated Hazardous Waste halogenated_organic Halogenated Organic Waste is_halogenated->halogenated_organic Yes non_halogenated_organic Non-Halogenated Organic Waste is_halogenated->non_halogenated_organic No

Caption: Decision tree for the segregation of waste from synthesis involving this compound.

Final Disposal Method:

The recommended method for the final disposal of waste containing this compound is high-temperature incineration at a licensed hazardous waste facility.[10] This method ensures the complete destruction of the hazardous organic compound. Landfilling in a designated hazardous waste landfill is a less preferred alternative.[10] Never dispose of this chemical or its waste down the drain or in the regular trash.[11]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of researchers and the protection of our environment. By understanding the "why" behind each safety protocol, we transform routine procedures into a robust culture of safety. This deep, causal understanding empowers researchers to not only follow guidelines but to also critically assess and adapt to new challenges in the laboratory, ensuring that scientific advancement and safety go hand in hand.

References

  • Biosynth. (n.d.). This compound Safety Data Sheet. Retrieved from a general search, specific URL not available.
  • Matrix Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from a general search, specific URL not available.
  • Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

  • Figshare. (2023).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET 2-Bromo-6-chloro-4-nitroaniline.
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis. Retrieved from a general search, specific URL not available.
  • University of Pennsylvania. (n.d.). Halogenated Solvents in Laboratories.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Anonymous. (n.d.). hazardous waste segregation. Retrieved from a general search, specific URL not available.

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.